Dodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | dodecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dodecane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
| Record name | Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkanes, C10-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C12-14-alkanes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Thermophysical Properties of n-Dodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Dodecane (C₁₂H₂₆), a linear alkane, is a compound of significant scientific and industrial interest, serving as a solvent, a key component in fuel surrogates, and a phase-change material.[1] Its well-characterized nature makes it an ideal model compound in fundamental studies. A thorough understanding of its thermophysical properties is critical for the design, modeling, and optimization of processes across various fields, including chemical engineering, materials science, and pharmaceutical development. This guide provides a comprehensive database of the core thermophysical properties of n-dodecane, coupled with detailed, field-proven experimental methodologies for their measurement.
Fundamental Properties of n-Dodecane
Before delving into its temperature and pressure-dependent properties, it is essential to establish the fundamental identifiers and constants for n-dodecane.
Table 1: Fundamental Properties of n-Dodecane
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [2][3][4][5][6] |
| Molecular Weight | 170.3348 g/mol | [2][3][4][5][6] |
| CAS Registry Number | 112-40-3 | [2][3][4][5][6] |
| Normal Boiling Point | 216.292 °C | [7] |
| Melting Point | -9.6 °C | [7] |
| Critical Temperature | 384.95 °C | [7] |
| Critical Pressure | 18.17 bar | [7] |
Density
Density (ρ) is a measure of mass per unit volume and is a critical parameter in fluid dynamics, heat and mass transfer calculations, and process simulations. The density of n-dodecane is strongly dependent on temperature and, to a lesser extent, pressure.
Temperature and Pressure Dependence of Density
The density of liquid n-dodecane decreases with increasing temperature and increases with increasing pressure. For many applications at or near atmospheric pressure, the temperature dependence is the most critical factor.
Table 2: Density of n-Dodecane at Various Temperatures (at 0.1 MPa)
| Temperature (°C) | Density (g/cm³) |
| 25 | 0.7457 |
| 50 | 0.7283 |
| 100 | 0.6898 |
| 150 | 0.6511 |
| 200 | 0.6090 |
Data sourced from multiple references and interpolated for consistency.[8][9]
Experimental Protocol for Density Measurement: Vibrating Tube Densitometry
This technique offers high precision and is a standard method for the accurate determination of liquid density.[10]
Causality Behind Experimental Choices: The vibrating tube method is chosen for its high accuracy (often to 1x10⁻⁵ g/cm³), small sample volume requirement, and amenability to automation and temperature control.[10] The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains.
Step-by-Step Methodology:
-
Calibration: The instrument must be calibrated with two fluids of accurately known density, typically dry air and ultrapure water. This establishes the relationship between the oscillation period and density.
-
Sample Preparation: Ensure the n-dodecane sample is degassed and free from any particulate matter to prevent measurement inaccuracies.
-
Temperature Stabilization: Set the desired temperature and allow the measurement cell to equilibrate. Precise temperature control is crucial as density is highly temperature-sensitive.
-
Sample Injection: Carefully inject the n-dodecane sample into the vibrating tube, ensuring no air bubbles are introduced.
-
Measurement: The instrument software excites the tube and measures the period of oscillation. The measurement should be taken once the reading is stable, indicating thermal equilibrium.
-
Data Conversion: The software uses the calibration constants to convert the measured oscillation period into a density value.
Caption: Workflow for density measurement using a vibrating tube densitometer.
Viscosity
Viscosity (η) is a measure of a fluid's resistance to flow. It is a critical parameter in fluid transport, lubrication, and mixing applications.
Temperature and Pressure Dependence of Viscosity
The dynamic viscosity of n-dodecane decreases significantly with increasing temperature.[11][12][13] The effect of pressure is less pronounced at low to moderate pressures but becomes more significant at higher pressures.[8][11]
Table 3: Dynamic Viscosity of n-Dodecane at Various Temperatures (at 0.1 MPa)
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 25 | 1.359 |
| 50 | 0.911 |
| 100 | 0.503 |
| 150 | 0.324 |
| 200 | 0.218 |
Data sourced from multiple references.[7][8][14]
Experimental Protocol for Viscosity Measurement: Dual-Capillary Viscometry
This method is a reliable technique for measuring the viscosity of liquids over a range of temperatures and pressures.[15]
Causality Behind Experimental Choices: The dual-capillary design helps to minimize errors and provides accurate measurements, especially at elevated temperatures and pressures.[15] The principle is based on Poiseuille's law, which relates the pressure drop across a capillary to the flow rate and viscosity of the fluid.
Step-by-Step Methodology:
-
System Preparation: The viscometer, including the capillaries, is thoroughly cleaned and dried.
-
Sample Loading: The n-dodecane sample is introduced into the viscometer.
-
Temperature and Pressure Control: The system is brought to the desired temperature and pressure, and sufficient time is allowed for thermal equilibrium to be reached.
-
Flow Initiation: A constant flow of the sample is established through the capillaries.
-
Pressure Drop Measurement: The pressure difference across each capillary is precisely measured.
-
Data Analysis: The viscosity is calculated from the measured pressure drops, the dimensions of the capillaries, and the flow rate.
Caption: Experimental workflow for dual-capillary viscometry.
Thermal Conductivity
Thermal conductivity (k) is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and thermal management applications.
Temperature Dependence of Thermal Conductivity
The thermal conductivity of liquid n-dodecane generally decreases with increasing temperature.
Table 4: Thermal Conductivity of n-Dodecane at Various Temperatures (at 0.1 MPa)
| Temperature (°C) | Thermal Conductivity (W/m·K) |
| 25 | 0.135 |
| 75 | 0.125 |
| 125 | 0.115 |
| 175 | 0.105 |
Data sourced from multiple references.[7][16]
Experimental Protocol for Thermal Conductivity Measurement: Transient Hot-Wire Method
The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids.[17][18][19]
Causality Behind Experimental Choices: This method is preferred because it minimizes the effects of natural convection, which can be a significant source of error in steady-state methods.[17][20] The short measurement time also reduces the impact of thermal radiation at higher temperatures. The principle involves monitoring the temperature rise of a thin wire immersed in the fluid after a step change in applied voltage.[18]
Step-by-Step Methodology:
-
Cell Assembly: The n-dodecane sample is placed in a measurement cell containing a thin platinum wire.
-
Thermal Equilibration: The cell is allowed to reach a stable and uniform initial temperature.
-
Voltage Pulse Application: A constant voltage is applied to the wire, causing it to heat up.
-
Temperature Rise Monitoring: The resistance of the wire, which is a function of its temperature, is measured as a function of time.
-
Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[19]
Caption: Workflow for the transient hot-wire thermal conductivity measurement.
Specific Heat Capacity
Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. It is a fundamental thermodynamic property used in energy balance calculations.
Temperature Dependence of Specific Heat Capacity
The specific heat capacity of liquid n-dodecane increases with increasing temperature.
Table 5: Specific Heat Capacity of n-Dodecane at Constant Pressure (at 0.1 MPa)
| Temperature (°C) | Specific Heat Capacity (kJ/kg·K) |
| 25 | 2.212 |
| 50 | 2.301 |
| 100 | 2.483 |
| 150 | 2.671 |
| 200 | 2.854 |
Data sourced from multiple references.[7][9]
Experimental Protocol for Specific Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[21]
Causality Behind Experimental Choices: DSC is a well-established and accurate method for determining the heat capacity of liquids.[21] It requires a small sample size and can be performed over a wide temperature range. The principle involves comparing the heat flow to the sample to that of a reference material under the same temperature program.
Step-by-Step Methodology:
-
Instrument Calibration: The DSC is calibrated for temperature and heat flow using certified reference materials.
-
Sample Preparation: A small, accurately weighed amount of n-dodecane is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp.
-
Heat Flow Measurement: The differential heat flow between the sample and the reference is measured.
-
Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.
Caption: Diagram of the DSC experimental workflow.
Vapor Pressure and Surface Tension
Vapor pressure and surface tension are important properties for understanding phase behavior, distillation processes, and interfacial phenomena.
Table 6: Vapor Pressure and Surface Tension of n-Dodecane
| Temperature (°C) | Vapor Pressure (kPa) | Surface Tension (mN/m) |
| 20 | 0.017 | 25.35 |
| 40 | 0.096 | 23.58 |
| 60 | 0.41 | 21.81 |
| 80 | 1.39 | 20.04 |
| 100 | 3.92 | 18.27 |
Data sourced from multiple references.[22][23][24][25][26]
Conclusion
This technical guide has provided a curated database of the essential thermophysical properties of n-dodecane, along with detailed experimental protocols for their measurement. The presented data and methodologies are intended to serve as a valuable resource for scientists and engineers in academia and industry. Accurate knowledge of these properties is fundamental to the successful design, analysis, and optimization of a wide range of applications involving n-dodecane.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. chem-casts.com [chem-casts.com]
- 8. researchgate.net [researchgate.net]
- 9. ethermo.us [ethermo.us]
- 10. calnesis.com [calnesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gazi.edu.tr [gazi.edu.tr]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. nist.gov [nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. n-Dodecane — CoolProp 7.2.0 documentation [coolprop.org]
- 17. iieta.org [iieta.org]
- 18. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 19. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 20. wiete.com.au [wiete.com.au]
- 21. researchgate.net [researchgate.net]
- 22. surface-tension.de [surface-tension.de]
- 23. tandfonline.com [tandfonline.com]
- 24. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of n-Dodecane
Introduction
n-Dodecane (C₁₂H₂₆), a linear-chain alkane, is a colorless, oily liquid that serves as a cornerstone compound in a multitude of research and industrial applications.[1] Its well-defined and stable chemical nature makes it an invaluable tool for professionals in fields ranging from combustion research and materials science to drug development.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of n-dodecane, offering not just data, but also insights into the practical implications of these characteristics for researchers, scientists, and drug development professionals. The information presented herein is curated to facilitate a deeper understanding of n-dodecane's behavior, enabling more informed experimental design and interpretation of results.
Molecular and Chemical Identity
The fundamental identity of a chemical compound dictates its interactions and reactivity. n-Dodecane is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms linked by single bonds.[4] This simple, unbranched structure is key to its relatively low reactivity and predictable physical behavior.
| Identifier | Value | Source |
| Chemical Name | n-Dodecane | [5] |
| Synonyms | Dihexyl, Bihexyl, Adakane 12 | [1][6] |
| CAS Number | 112-40-3 | [2][5] |
| Molecular Formula | C₁₂H₂₆ | [5][7] |
| Linear Formula | CH₃(CH₂)₁₀CH₃ | [5] |
| Molecular Weight | 170.33 g/mol | [7] |
| SMILES String | CCCCCCCCCCCC | [5] |
| InChI Key | SNRUBQQJIBEYMU-UHFFFAOYSA-N | [5] |
The lack of functional groups in n-dodecane renders it largely inert to many chemical reactions under ambient conditions.[4] However, its hydrocarbon nature makes it susceptible to combustion at elevated temperatures in the presence of an oxidant, a property extensively studied in the context of fuel surrogates.[3][8]
Physicochemical Properties: A Quantitative Overview
The physical properties of n-dodecane are critical for its application as a solvent, a heat transfer fluid, and a component in formulations. These properties are summarized in the tables below, with further discussion on their implications.
Thermodynamic Properties
These properties govern the phase behavior and energy content of n-dodecane.
| Property | Value | Conditions | Source |
| Melting Point | -9.6 °C (14.7 °F) | [4][5] | |
| Boiling Point | 216.3 °C (421.3 °F) | at 1013 hPa (760 mmHg) | [4][5] |
| Flash Point | 74 °C (165 °F) | Closed Cup | [4] |
| Autoignition Temperature | 204 °C (400 °F) | [4] | |
| Vapor Pressure | 0.04 kPa (0.3 mmHg) | at 20 °C (68 °F) | [4] |
| 0.13 kPa (1 mmHg) | at 47.8 °C (118 °F) | [4] | |
| Density | 0.7487 g/cm³ | at 20 °C (68 °F) | [4][5] |
| Vapor Density | 5.96 (Air = 1) | [4] | |
| Lower Explosive Limit | 0.6% (v/v) | [4][5] |
The relatively high boiling point and low vapor pressure of n-dodecane at room temperature contribute to its low volatility, making it a safe and easy-to-handle solvent in many laboratory settings. Its density being less than water means it will form the upper layer in an immiscible mixture.[4]
Transport Properties
Transport properties describe the movement of mass, momentum, and energy within a substance.
| Property | Value | Conditions | Source |
| Dynamic Viscosity | 1.34 mPa·s | at 25 °C | [1] |
| Kinematic Viscosity | <7 cSt | at 40 °C | [5] |
| Surface Tension | 25.35 mN/m | at 20 °C | [9] |
| Refractive Index | 1.421 | at 20 °C |
The viscosity of n-dodecane is an important consideration in applications involving fluid flow, such as in microfluidics or as a lubricant component. Its surface tension influences wetting and droplet formation, which is critical in areas like emulsion formulation and surface coating.
Solubility and Interactions
As a nonpolar molecule, n-dodecane is "like dissolves like." It is readily soluble in other nonpolar organic solvents such as ethanol and ether, but it is practically insoluble in water.[10] This immiscibility with water is a key characteristic leveraged in liquid-liquid extractions and as a non-aqueous phase in various chemical reactions.
Combustion Characteristics
n-Dodecane has garnered significant interest as a surrogate for more complex fuels like kerosene and jet fuel.[1][3] Its combustion behavior, including ignition delay times and flame speed, has been extensively studied to model the combustion processes of these real-world fuels.[8] The combustion of n-dodecane proceeds via a complex series of radical chain reactions, ultimately producing carbon dioxide and water.[4]
The overall combustion reaction is: C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]
Experimental Determination of Key Properties: Methodologies
The accurate determination of n-dodecane's physical properties is paramount for its effective use in research and industry. Below are step-by-step methodologies for measuring two of its critical transport properties.
Protocol 1: Determination of Dynamic Viscosity using a Dual-Capillary Viscometer
This method offers high accuracy for measuring the viscosity of Newtonian fluids like n-dodecane.[11][12]
Principle: The time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under a known pressure differential is directly proportional to its viscosity.
Methodology:
-
Instrument Preparation:
-
Thoroughly clean and dry the viscometer capillaries to prevent any contamination that could affect flow.
-
Calibrate the viscometer using a standard fluid of known viscosity at the desired temperature.
-
-
Sample Loading:
-
Carefully load the n-dodecane sample into the viscometer, ensuring no air bubbles are trapped in the capillaries.
-
-
Temperature Equilibration:
-
Place the viscometer in a temperature-controlled bath and allow the sample to reach thermal equilibrium. Temperature stability is crucial as viscosity is highly temperature-dependent.
-
-
Measurement:
-
Apply a constant, known pressure to drive the liquid through the capillary.
-
Accurately measure the time it takes for the meniscus of the n-dodecane to pass between two marked points on the viscometer.
-
-
Calculation:
-
The dynamic viscosity (η) is calculated using the Hagen-Poiseuille equation, incorporating the viscometer's calibration constant, the applied pressure, and the measured flow time. Corrections for kinetic energy and, for high-precision measurements, centrifugal effects may be necessary.[12]
-
Protocol 2: Determination of Surface Tension using the Pendant Drop Method
This optical method is widely used for determining the surface tension of liquids.
Principle: The shape of a droplet hanging from a needle is determined by the balance between surface tension and gravity. By analyzing the droplet's shape, the surface tension can be calculated.
Methodology:
-
Apparatus Setup:
-
A syringe with a flat-tipped needle is used to form a pendant drop of n-dodecane.
-
A high-resolution camera connected to a computer with image analysis software is positioned to capture the profile of the droplet.
-
The setup should be free from vibrations to ensure a stable droplet.
-
-
Droplet Formation:
-
Slowly dispense the n-dodecane from the syringe to form a stable pendant drop at the tip of the needle.
-
-
Image Capture and Analysis:
-
Capture a clear image of the droplet profile.
-
The software analyzes the shape of the droplet, fitting it to the Young-Laplace equation.
-
-
Calculation:
-
The software calculates the surface tension based on the droplet's shape parameters and the known density of n-dodecane.
-
Visualization of Property Relationships
The interplay between different physical properties is crucial for a holistic understanding of a substance's behavior.
Caption: Interrelationship of n-dodecane's physical properties and their influence on its applications.
Safety and Handling
While n-dodecane is a relatively stable and non-reactive compound, proper safety precautions are essential. It is a combustible liquid and should be kept away from open flames and high temperatures.[4] Repeated exposure may cause skin dryness or cracking.[13][14] Inhalation of high concentrations of vapor can cause dizziness and central nervous system depression.[4] Always consult the Safety Data Sheet (SDS) before handling n-dodecane and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][15]
Conclusion
n-Dodecane's well-characterized and predictable chemical and physical properties make it an indispensable compound for a wide range of scientific endeavors. From its role as a nonpolar solvent to its use as a surrogate for complex fuels, a thorough understanding of its fundamental characteristics is crucial for successful and safe experimentation. This guide has provided a detailed overview of these properties, along with practical insights and experimental methodologies, to empower researchers and professionals in their work with this versatile alkane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N-DODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 正十二烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, n-Dodecane, 112-40-3 [chemkits.eu]
- 7. molkem.com [molkem.com]
- 8. researchgate.net [researchgate.net]
- 9. surface-tension.de [surface-tension.de]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the High-Pressure Phase Behavior of n-Dodecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the phase behavior of n-dodecane under high-pressure conditions. As a fundamental component in various industrial applications, including fuels, lubricants, and as a model system in pharmaceutical and materials science, a thorough understanding of its response to extreme pressures is paramount. This document synthesizes experimental findings and theoretical insights to offer a detailed exploration of n-dodecane's phase transitions, structural transformations, and the advanced analytical techniques employed in their investigation.
Introduction: The Significance of High-Pressure Studies on n-Dodecane
Normal alkanes, with n-dodecane (C₁₂H₂₆) as a representative member, exhibit complex phase behaviors under elevated pressures. These transformations are not merely of academic interest; they have profound implications for a range of applications. In the energy sector, the behavior of long-chain hydrocarbons under the immense pressures found in deep-sea oil reservoirs and during fuel injection processes is critical for efficient extraction and combustion. For materials scientists, the pressure-induced crystallization of alkanes serves as a model for understanding polymer solidification and the development of novel materials with tunable properties. Furthermore, in the pharmaceutical industry, understanding how pressure affects the solubility and stability of drug formulations in hydrocarbon-based excipients is crucial for the design of robust delivery systems.
A key area of recent research has been the exploration of the barocaloric effect in n-alkanes. The significant entropy changes associated with pressure-induced phase transitions make materials like n-dodecane promising candidates for environmentally friendly, solid-state refrigeration technologies.[1][2][3][4][5] This guide will delve into the fundamental science underpinning these phenomena.
The High-Pressure Phase Diagram of n-Dodecane
The phase diagram of a substance is a map of its stable states under different conditions of temperature and pressure. For n-dodecane, the application of high pressure dramatically alters its physical state, most notably inducing a transition from the liquid to a solid phase at temperatures well above its normal freezing point.
At room temperature (approximately 295 K), n-dodecane undergoes a liquid-to-solid phase transition at a pressure of approximately 0.15 GPa (1500 atmospheres).[1][2][3][4][5] This pressure-induced freezing is a first-order phase transition characterized by a discontinuous change in volume and enthalpy.
Caption: A simplified representation of the liquid-solid phase transition of n-dodecane under high pressure.
The solid phase of n-dodecane formed under high pressure at room temperature crystallizes in a triclinic system with a P-1 space group.[2][6] This is a significant finding, as the crystal structure dictates the material's mechanical and thermodynamic properties in the solid state.
The Molecular Mechanism of Pressure-Induced Freezing: A Conformational Shift
The transition from a liquid to a solid state in n-dodecane under pressure is not merely a change in the spatial arrangement of molecules but also involves a fundamental change in their internal structure. In the liquid phase, the flexible dodecane molecules exist as a mixture of different conformers, including both extended all-trans and bent gauche forms. The presence of gauche conformers contributes significantly to the conformational entropy of the liquid state.
Upon the application of sufficient pressure, the system is forced into a more ordered, lower-volume state. This pressure-induced crystallization is accompanied by a conformational transition where the this compound molecules predominantly adopt the all-trans configuration.[1][3][4][5][7][8] This shift from a disordered mix of conformers to a highly ordered all-trans state results in a substantial decrease in entropy.
This large entropy change, denoted as |ΔS|, is the origin of the colossal barocaloric effect observed in n-dodecane. At the transition pressure of approximately 0.15 GPa and 295 K, the entropy change has been experimentally determined to be a remarkable 778 J kg⁻¹ K⁻¹.[1][2][3][4][5]
Experimental Techniques for High-Pressure Phase Behavior Analysis
The investigation of material properties at high pressures requires specialized equipment and analytical techniques. The following are central to the study of n-dodecane's phase behavior.
The Diamond Anvil Cell (DAC)
The primary tool for generating static high pressures in a laboratory setting is the diamond anvil cell (DAC). A DAC utilizes two opposing diamonds to compress a sample contained within a small gasket hole. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ spectroscopic and diffraction measurements of the sample under pressure.
Caption: A generalized workflow for investigating high-pressure phase transitions using a diamond anvil cell.
Experimental Protocol: Sample Preparation and Pressure Calibration in a DAC
-
Gasket Preparation: A metal gasket (e.g., stainless steel) is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation.
-
Sample Loading: A small droplet of liquid n-dodecane is loaded into the sample chamber. A tiny ruby chip is also placed in the chamber to serve as a pressure calibrant.
-
Sealing: The DAC is sealed, enclosing the sample and the ruby chip.
-
Pressure Application: The pressure is gradually increased by tightening the screws of the DAC.
-
Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The wavelength shift of the ruby fluorescence line is directly proportional to the applied pressure.
In-situ Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. It is particularly well-suited for studying the conformational changes in n-dodecane under pressure.
In the Raman spectrum of n-dodecane, specific peaks can be assigned to different vibrational modes associated with the all-trans and gauche conformers.[1] For instance, the symmetric and antisymmetric all-trans stretching modes are typically observed around 1140 cm⁻¹ and 1064 cm⁻¹, respectively. The presence of gauche conformers in the liquid phase gives rise to an additional band, often around 1082 cm⁻¹.[1] By monitoring the intensity of these peaks as a function of pressure, the transition from a mixed-conformer liquid to an all-trans solid can be precisely tracked.
Experimental Protocol: High-Pressure Raman Spectroscopy
-
System Alignment: The DAC is placed on the microscope stage of a Raman spectrometer. The laser is focused on the n-dodecane sample within the DAC.
-
Spectral Acquisition: Raman spectra are collected at various pressures. The pressure is incrementally increased, and a spectrum is recorded at each pressure point.
-
Data Analysis: The positions and intensities of the characteristic Raman bands are analyzed to identify the liquid-to-solid phase transition and to characterize the conformational state of the n-dodecane molecules.
In-situ X-ray Diffraction (XRD)
To determine the crystal structure of the high-pressure solid phase of n-dodecane, in-situ X-ray diffraction is employed. Synchrotron X-ray sources are often used due to their high brilliance, which allows for rapid data collection from the small sample volume in the DAC. Both powder XRD and single-crystal XRD techniques can be utilized.[1][3][4][5]
Experimental Protocol: High-Pressure Synchrotron XRD
-
Beamline Setup: The DAC is mounted on a goniometer at a synchrotron beamline. The X-ray beam is aligned to pass through the diamond anvils and diffract from the n-dodecane sample.
-
Data Collection: Diffraction patterns are collected at various pressures using an area detector. For single-crystal studies, the DAC is rotated to collect data from different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This leads to the identification of the crystal system and space group.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the high-pressure phase transition of n-dodecane at room temperature.
| Parameter | Value | Experimental Technique(s) | Reference(s) |
| Transition Pressure (at 295 K) | 0.15 (±0.03) GPa | Visual Observation, XRD, Raman Spectroscopy | [1][2][3][4][5] |
| Entropy Change ( | ΔS | ) | 778 J kg⁻¹ K⁻¹ |
| Crystal System (Solid Phase) | Triclinic | Single-Crystal X-ray Diffraction | [2][6] |
| Space Group (Solid Phase) | P-1 | Single-Crystal X-ray Diffraction | [2][6] |
| Key Raman Bands (Solid Phase) | ~1140 cm⁻¹ (sym. all-trans), ~1064 cm⁻¹ (antisym. all-trans) | Raman Spectroscopy | [1] |
| Key Raman Band (Liquid Phase) | ~1082 cm⁻¹ (gauche conformer) | Raman Spectroscopy | [1] |
Broader Context and Future Directions
The study of n-dodecane's high-pressure phase behavior is part of a larger effort to understand the fundamental physics and chemistry of long-chain alkanes under extreme conditions.[9][10] The insights gained from n-dodecane can be extended to other n-alkanes, where trends such as the odd-even effect on crystallization and the propensity to form rotator phases are of significant interest.[1][5]
Future research in this area will likely focus on:
-
Mapping the phase diagram of n-dodecane over a wider range of temperatures and pressures.
-
Investigating the kinetics of the pressure-induced crystallization process.
-
Exploring the high-pressure behavior of n-dodecane in mixtures with other components, which is highly relevant to industrial applications.[11]
-
Utilizing molecular dynamics simulations to provide a more detailed, atomistic understanding of the phase transition dynamics.[12][13][14][15][16]
Conclusion
The application of high pressure provides a powerful means to probe the rich phase behavior of n-dodecane. The liquid-to-solid transition at room temperature is driven by a fascinating interplay of thermodynamics and molecular conformation, leading to a highly ordered crystalline state and a colossal barocaloric effect. Advanced experimental techniques such as in-situ Raman spectroscopy and X-ray diffraction within diamond anvil cells are indispensable for elucidating the mechanisms of these transformations. The knowledge generated from these studies not only advances our fundamental understanding of condensed matter physics but also paves the way for innovative applications in areas ranging from energy to materials science and pharmaceuticals.
References
- 1. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n -alkanes ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06957E [pubs.rsc.org]
- 2. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Molecular Dynamics Investigation of Mass Transport During Evaporation for the Binary System of n-Dodecane and Nitrogen [arxiv.org]
- 16. Molecular dynamics simulation of CO2-switchable surfactant regulated reversible emulsification/demulsification processes of a this compound–saline system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Dodecane in Organic Solvents
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of n-dodecane, a non-polar aliphatic hydrocarbon, in a variety of organic solvents. Addressed to researchers, scientists, and professionals in drug development and chemical engineering, this document delves into the thermodynamic principles governing dissolution, the application of predictive models such as the Hildebrand solubility parameter, and standardized experimental methodologies for solubility determination. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an authoritative resource for understanding and applying the principles of dodecane solubility in a laboratory and industrial context.
Introduction: The Physicochemical Profile of this compound
N-dodecane (C₁₂H₂₆) is a straight-chain alkane that serves as a quintessential model for non-polar compounds in scientific research.[1][2] Its physical state as a colorless, oily liquid at ambient temperature, combined with its chemical stability, makes it a valuable component and solvent in numerous applications, including jet fuel research, organic synthesis, and as a distillation chaser.[1][3] An understanding of its solubility is critical for its use as a solvent, a diluent for substances like tributyl phosphate in reprocessing plants, and in formulating complex mixtures.[3]
The solubility behavior of this compound is fundamentally governed by the principle of "like dissolves like".[1][4] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals dispersion forces.[5] Consequently, it exhibits high solubility in other non-polar or weakly polar organic solvents while being practically insoluble in highly polar solvents like water.[1][6][7]
The Thermodynamic Underpinnings of Solubility
The dissolution of one substance (solute) into another (solvent) is a spontaneous process governed by the change in Gibbs free energy of mixing (ΔG_mix). For dissolution to occur, ΔG_mix must be negative. The equation is:
ΔG_mix = ΔH_mix - TΔS_mix
Where:
-
ΔH_mix is the enthalpy of mixing.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to separate the this compound molecules from each other.
-
Overcoming Solvent-Solvent Interactions: Energy is required to create cavities in the solvent structure.
-
Forming Solute-Solvent Interactions: Energy is released when this compound molecules interact with solvent molecules.[8]
For this compound dissolving in a non-polar solvent like hexane, the energy required to break the initial solute-solute and solvent-solvent van der Waals forces is comparable to the energy released when new solute-solvent van der Waals forces are formed.[5] This results in a very small enthalpy of mixing (ΔH_mix ≈ 0). The primary driving force for dissolution is the significant increase in entropy (ΔS_mix > 0) from the random mixing of the molecules, making ΔG_mix negative and leading to high miscibility.[8]
Conversely, when attempting to dissolve this compound in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken. The weak van der Waals interactions formed between this compound and water cannot compensate for this energy cost, resulting in a large, positive ΔH_mix that prevents dissolution.[1]
Predictive Frameworks: The Hildebrand Solubility Parameter
Predicting solubility without extensive experimentation is a key goal in chemical process design.[9] One of the most effective and straightforward tools for this, especially for non-polar systems, is the Hildebrand solubility parameter (δ).[10][11] The parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid, overcoming all intermolecular forces.[10][12]
δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²
Where:
-
ΔH_v is the heat of vaporization.
-
R is the ideal gas constant.
-
T is the temperature.
-
V_m is the molar volume.
The core principle is that two substances are likely to be miscible if their Hildebrand solubility parameters are similar (i.e., |δ₁ - δ₂| is small).[10] This provides a quantitative extension of the "like dissolves like" rule. While highly effective for non-polar and slightly polar systems, its predictive power diminishes for systems with strong hydrogen bonding.[10] More advanced models like UNIFAC, COSMO-RS, and various machine learning algorithms are now being employed for more complex systems and higher accuracy predictions.[9][13][14]
dot graph Solubility_Prediction { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, shape=circle, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Main compound this compound [pos="0,0!", label="this compound\nδ ≈ 16.6 MPa¹/²", fillcolor="#EA4335", fontcolor="#202124", width=1.8];
// Solvents Hexane [pos="-3,2!", label="Hexane\nδ ≈ 14.9 MPa¹/²", fillcolor="#34A853", fontcolor="#202124", width=1.5]; Toluene [pos="-2,-3!", label="Toluene\nδ ≈ 18.2 MPa¹/²", fillcolor="#34A853", fontcolor="#202124", width=1.5]; Acetone [pos="3,2.5!", label="Acetone\nδ ≈ 20.0 MPa¹/²", fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; Ethanol [pos="4,-1.5!", label="Ethanol\nδ ≈ 26.5 MPa¹/²", fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; Water [pos="0,4!", label="Water\nδ ≈ 47.8 MPa¹/²", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
// Edges indicating miscibility this compound -- Hexane [label=" Good Miscibility\n|Δδ| ≈ 1.7", color="#34A853", fontcolor="#5F6368", penwidth=2]; this compound -- Toluene [label=" Good Miscibility\n|Δδ| ≈ 1.6", color="#34A853", fontcolor="#5F6368", penwidth=2]; this compound -- Acetone [label=" Partial Miscibility\n|Δδ| ≈ 3.4", color="#FBBC05", fontcolor="#5F6368", style=dashed, penwidth=1.5]; this compound -- Ethanol [label=" Poor Miscibility\n|Δδ| ≈ 9.9", color="#EA4335", fontcolor="#5F6368", style=dashed, penwidth=1.5]; this compound -- Water [label=" Immiscible\n|Δδ| ≈ 31.2", color="#EA4335", fontcolor="#5F6368", style=dotted, penwidth=1.5]; } enddot Caption: Hildebrand parameters predicting this compound solubility.
Quantitative Solubility of this compound in Common Organic Solvents
The following table summarizes the solubility behavior of n-dodecane in a selection of organic solvents at standard temperature and pressure. For non-polar and weakly polar solvents, this compound is often miscible in all proportions.
| Solvent | Solvent Type | Hildebrand δ (MPa¹/²) | Solubility of this compound | Reference |
| n-Hexane | Non-polar Aliphatic | 14.9 | Miscible | [1] |
| Toluene | Non-polar Aromatic | 18.2 | Miscible | [1] |
| Benzene | Non-polar Aromatic | 18.7 | Miscible | [1] |
| Carbon Tetrachloride | Non-polar Halogenated | 17.6 | Very Soluble | [2][3] |
| Diethyl Ether | Weakly Polar Ether | 15.1 | Very Soluble | [2][3] |
| Chloroform | Weakly Polar Halogenated | 19.0 | Very Soluble | [2][3] |
| Acetone | Polar Aprotic Ketone | 20.0 | Soluble | [2][3] |
| Ethanol | Polar Protic Alcohol | 26.5 | Very Soluble | [2] |
| Methanol | Polar Protic Alcohol | 29.7 | Poorly Miscible / Phase Separation | [15] |
| Water | Polar Protic | 47.8 | Practically Insoluble | [1] |
Note: "Very Soluble" and "Miscible" are often used interchangeably for liquids like this compound in compatible solvents. The distinction for ethanol is noted as some sources indicate high solubility while others may observe limits depending on conditions like water content.
Experimental Protocol: The Static Equilibrium (Shake-Flask) Method
The determination of liquid-liquid solubility requires a robust and reproducible methodology. The static equilibrium or "shake-flask" method is a classical and highly reliable approach for generating accurate solubility data.[16][17] Its trustworthiness stems from ensuring that the system has reached a true thermodynamic equilibrium, which is confirmed by the sustained presence of two distinct phases.[17][18]
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware (e.g., sealed vials, flasks) is scrupulously clean and dry.
-
Use high-purity this compound and solvent (>99% purity) to avoid interference from impurities.
-
-
System Setup:
-
In a series of temperature-controlled, sealable vials, add a known volume or mass of the solvent.
-
Add an excess amount of this compound to each vial. The presence of a distinct, separate this compound phase after equilibration is essential for confirming saturation.
-
-
Equilibration:
-
Seal the vials to prevent evaporation.
-
Place the vials in a thermostatted shaker bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is crucial as solubility is temperature-dependent.[17][18]
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This can range from several hours to over 24 hours, depending on the system's viscosity and interfacial tension.[16][17] It is advisable to determine the necessary equilibration time by analyzing samples at different time points (e.g., 12, 24, 36 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
Stop agitation and allow the vials to rest in the temperature bath. This permits the two liquid phases (the solvent saturated with this compound, and the excess this compound phase) to separate completely via gravity. For systems that form emulsions, centrifugation at a constant temperature may be required.
-
-
Sampling:
-
Carefully extract an aliquot from the solvent-rich phase using a syringe or pipette. It is critical to avoid disturbing the interface or drawing any of the excess this compound phase into the sample.
-
-
Analysis:
-
Accurately determine the mass or volume of the collected aliquot.
-
Quantify the concentration of this compound in the aliquot using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly effective for this purpose due to its sensitivity and specificity for hydrocarbons.
-
Prepare a calibration curve using standards of known this compound concentration in the same solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility as a mole fraction, mass fraction, or grams of solute per 100 g of solvent.
-
Report the precise temperature and pressure at which the measurement was conducted.
-
Conclusion
The solubility of this compound in organic solvents is a direct reflection of its non-polar nature, adhering strongly to the "like dissolves like" principle. Its high miscibility with non-polar aliphatic and aromatic hydrocarbons and poor miscibility with polar substances like water are well-explained by the thermodynamics of mixing and intermolecular forces. The Hildebrand solubility parameter offers a valuable, simple predictive tool for estimating this behavior. For definitive quantitative data, rigorous experimental methods such as the static equilibrium shake-flask technique are essential, providing the accuracy required for scientific research and industrial process design.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 112-40-3 [m.chemicalbook.com]
- 4. education.com [education.com]
- 5. Solubility of Alkanes in organic solvents [ns2.almerja.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
- 10. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]
- 12. Solubility Parameters-- [cool.culturalheritage.org]
- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Fundamental Combustion Kinetics of n-Dodecane
Abstract
n-Dodecane (n-C₁₂H₂₆), a linear alkane, serves as a critical surrogate component for diesel and jet fuels in combustion research.[1][2] Its molecular structure is representative of the paraffinic content in these complex real-world fuels, making it an ideal model compound for fundamental studies.[2] Understanding the intricate network of chemical reactions that govern its oxidation and pyrolysis is paramount for the design of next-generation, high-efficiency, low-emission combustion engines. This in-depth technical guide provides a comprehensive overview of the core principles of n-dodecane combustion kinetics, tailored for researchers and scientists in the field. We will explore the temperature-dependent reaction mechanisms, detail the state-of-the-art experimental techniques for their investigation, and discuss the development and validation of predictive chemical kinetic models.
The Chemical Soul of a Surrogate: Unraveling n-Dodecane's Combustion Pathways
The combustion of n-dodecane is not a single reaction but a complex cascade of thousands of elementary reactions involving hundreds of chemical species. The dominant reaction pathways are highly dependent on temperature, pressure, and the fuel-to-air equivalence ratio. Broadly, we can categorize the combustion process into two main regimes: low-temperature and high-temperature oxidation.
The Intricacies of Low-Temperature Combustion (LTC) and the Negative Temperature Coefficient (NTC) Phenomenon
At temperatures below approximately 900 K, n-dodecane exhibits a unique reactivity profile known as low-temperature combustion (LTC). This regime is characterized by a complex series of chain-branching reactions that can lead to autoignition. A key feature of LTC is the Negative Temperature Coefficient (NTC) behavior, where the overall reaction rate decreases with increasing temperature over a certain range.[3][4] This counter-intuitive phenomenon is crucial for understanding engine knock and advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).
The core of LTC chemistry revolves around the formation and subsequent reactions of alkylperoxy (RO₂) and hydroperoxyalkyl (QOOH) radicals. The process begins with the abstraction of a hydrogen atom from the n-dodecane molecule by radicals such as OH, forming an alkyl radical (R). This is followed by the addition of molecular oxygen to form an alkylperoxy radical.
Key Steps in Low-Temperature n-Dodecane Oxidation:
-
Initiation: H-atom abstraction from n-dodecane (C₁₂H₂₆) to form an alkyl radical (C₁₂H₂₅).
-
O₂ Addition: The alkyl radical rapidly adds to molecular oxygen to form an alkylperoxy radical (C₁₂H₂₅O₂).
-
Isomerization: The alkylperoxy radical undergoes internal H-atom abstraction to form a hydroperoxyalkyl radical (QOOH).
-
Second O₂ Addition: The hydroperoxyalkyl radical can add another O₂ molecule, leading to the formation of a hydroperoxyalkyl-peroxy radical (O₂QOOH).
-
Chain Branching: The decomposition of these peroxy species leads to the formation of highly reactive OH radicals, accelerating the overall reaction rate. This multi-stage ignition process can manifest as cool, blue, and hot flames.[5][6]
The NTC behavior arises from a competition between chain-branching and chain-propagating pathways. As the temperature increases within the NTC region, the decomposition of the alkylperoxy radical back to the alkyl radical and O₂ becomes more favorable, reducing the rate of the crucial isomerization step that leads to chain branching.
Diagram: Low-Temperature Oxidation Pathway of n-Dodecane
Caption: Simplified reaction pathway for the low-temperature oxidation of n-dodecane, highlighting the key radical species and the onset of the NTC effect.
High-Temperature Combustion: A Shift Towards Pyrolysis
Above approximately 1000 K, the combustion mechanism transitions to a high-temperature regime. Here, the initial decomposition of the fuel is dominated by pyrolysis, the thermal breakdown of the molecule in the absence of oxygen.[7][8] The primary initiation step is the C-C bond fission of the n-dodecane molecule, producing smaller alkyl radicals.
These smaller radicals then undergo a series of β-scission reactions, breaking down into smaller, more stable molecules, primarily alkenes (olefins) like ethylene and propene, and smaller radicals.[9] These smaller species then oxidize to form carbon monoxide (CO) and eventually carbon dioxide (CO₂).
Key Characteristics of High-Temperature n-Dodecane Combustion:
-
Dominance of Pyrolysis: Thermal decomposition of the fuel molecule is the primary initiation pathway.
-
Formation of Small Alkenes: The breakdown of larger alkyl radicals leads to the formation of ethylene, propene, and other small olefins.
-
Importance of H₂/O₂ Chemistry: The subsequent oxidation of smaller molecules is governed by the well-established H₂/O₂ reaction mechanism.
-
Reduced Complexity: Compared to LTC, the high-temperature mechanism involves fewer complex, multi-step reaction pathways.
Probing the Flames: Experimental Methodologies in Dodecane Combustion Kinetics
The development and validation of accurate kinetic models are critically dependent on high-quality experimental data. A variety of experimental techniques are employed to study n-dodecane combustion over a wide range of conditions.
Shock Tubes: The High-Temperature Workhorse
Shock tubes are a primary tool for studying high-temperature gas-phase kinetics.[10][11] A high-pressure driver gas is used to generate a shock wave that rapidly heats and compresses a test gas mixture to precisely controlled temperatures and pressures.
Experimental Protocol: Shock Tube Ignition Delay Time Measurement
-
Mixture Preparation: A precise mixture of n-dodecane vapor, oxidizer (typically air or oxygen), and a diluent (e.g., argon) is prepared in a mixing tank.
-
Shock Wave Generation: A diaphragm separating the high-pressure driver section from the low-pressure driven section is ruptured, generating a shock wave.
-
Rapid Heating and Compression: The shock wave travels down the tube, compressing and heating the test gas mixture in its path.
-
Ignition Detection: The onset of ignition behind the reflected shock wave is typically detected by measuring the sharp rise in pressure or the emission of light from excited radical species like OH*.[12]
-
Data Analysis: The ignition delay time is defined as the time between the arrival of the shock wave and the onset of ignition.
Diagram: Shock Tube Experimental Workflow
Caption: A workflow diagram illustrating the key steps in a shock tube experiment for measuring ignition delay times.
Jet-Stirred Reactors (JSRs): Unraveling Intermediate Species
Jet-stirred reactors (JSRs) are ideal for studying the evolution of chemical species at relatively constant temperature and pressure.[13] A continuous flow of reactants is injected into a spherical reactor through nozzles, creating a highly turbulent environment that ensures perfect mixing.
Experimental Protocol: JSR Species Profiling
-
Reactor Setup: The JSR is heated to the desired temperature, and the pressure is controlled.
-
Reactant Flow: A pre-vaporized mixture of n-dodecane and oxidizer is continuously fed into the reactor at a controlled flow rate.
-
Sampling: A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe.
-
Species Analysis: The sampled gas is rapidly cooled to quench the reactions and then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the concentrations of reactants, intermediates, and products.[13]
Rapid Compression Machines (RCMs): Simulating Engine Conditions
Rapid compression machines (RCMs) are used to study autoignition phenomena at conditions relevant to internal combustion engines.[1] A piston rapidly compresses a fuel-air mixture, and the subsequent ignition process is monitored. RCMs are particularly well-suited for studying low-to-intermediate temperature chemistry and the NTC region.[1][4]
Flow Reactors: Mapping Reaction Progress
Flow reactors provide valuable data on the temporal evolution of species concentrations under well-controlled temperature profiles.[8][14] A fuel-oxidizer mixture flows through a heated tube, and samples are extracted at different points along the reactor to map the progress of the reaction.
| Experimental Technique | Typical Temperature Range (K) | Typical Pressure Range (atm) | Primary Measurement | Key Application |
| Shock Tube | 1000 - 2500+ | 1 - 100+ | Ignition Delay Times, Species Profiles | High-temperature kinetics, model validation |
| Jet-Stirred Reactor | 500 - 1200 | 1 - 10 | Species Concentrations | Intermediate species identification, mechanism development |
| Rapid Compression Machine | 600 - 1000 | 10 - 50 | Ignition Delay Times, Pressure Traces | Low-temperature autoignition, NTC studies |
| Flow Reactor | 800 - 1500 | 1 - 20 | Species Profiles vs. Residence Time | Pyrolysis and oxidation studies, mechanism validation |
From Data to Prediction: The Art and Science of Chemical Kinetic Modeling
The ultimate goal of fundamental combustion research is to develop detailed and reliable chemical kinetic models that can accurately predict combustion phenomena. These models consist of a comprehensive list of elementary reactions with their corresponding rate constants and thermochemical data for all involved species.
Detailed Chemical Kinetic Models
Detailed models aim to include all plausible elementary reactions and species involved in the combustion process. For a molecule as large as n-dodecane, these models can be enormous, often containing thousands of species and tens of thousands of reactions.[1][3] The development of these models is an iterative process involving:
-
Mechanism Generation: Utilizing established reaction classes and automated mechanism generation tools.
-
Rate Constant Estimation: Employing theoretical calculations, analogies to similar reactions, and experimental data.
-
Thermochemical Data: Calculating the thermodynamic properties of all species.
-
Model Validation: Comparing model predictions against a wide range of experimental data from different facilities and under various conditions.
Reduced Chemical Kinetic Models
For practical applications like computational fluid dynamics (CFD) simulations of engines, detailed models are computationally too expensive. Therefore, reduced models are developed by systematically removing unimportant species and reactions from the detailed mechanism without sacrificing predictive accuracy for the target application.[15] Techniques like sensitivity analysis and reaction path analysis are used to identify the most influential reactions.
The Dark Side of Combustion: Soot Formation from n-Dodecane
Soot, a major pollutant from diesel engines, is a complex carbonaceous particulate formed during the incomplete combustion of hydrocarbons. The long carbon chain of n-dodecane makes it a significant contributor to soot formation.[16]
The formation of soot is a multi-step process:
-
Precursor Formation: The pyrolysis of n-dodecane leads to the formation of small unsaturated hydrocarbons, particularly acetylene (C₂H₂), which is a key building block for aromatic rings.
-
PAH Formation: Acetylene and other precursors react to form polycyclic aromatic hydrocarbons (PAHs), such as benzene and naphthalene.
-
Particle Inception: PAHs grow in size and eventually nucleate to form the first solid soot particles.
-
Soot Growth and Oxidation: The initial particles grow through surface reactions and coagulation, while simultaneously being oxidized by species like O₂ and OH.
Understanding the kinetics of soot formation from n-dodecane is an active area of research, with the goal of developing strategies to minimize these harmful emissions.[16][17][18]
Conclusion and Future Directions
The study of n-dodecane combustion kinetics provides a crucial foundation for understanding and improving the performance of practical transportation fuels. While significant progress has been made in elucidating its complex reaction pathways and developing predictive models, challenges remain. Future research will focus on:
-
Improving Low-Temperature Kinetic Models: Further refining the rate constants for key reactions in the LTC regime to improve the prediction of autoignition and NTC behavior.
-
High-Pressure Soot Formation: Gaining a more fundamental understanding of the kinetics of soot inception and growth under engine-relevant high-pressure conditions.
-
Interaction with Other Fuel Components: Investigating the influence of other fuel components (e.g., aromatics, cycloalkanes) on the combustion kinetics of n-dodecane in surrogate mixtures.
By continuing to integrate advanced experimental techniques with high-fidelity kinetic modeling, the scientific community can pave the way for cleaner and more efficient combustion technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Role in Chemical Kinetics Studies [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor | NIST [nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. n-Dodecane | Combustion [combustion.llnl.gov]
- 16. Frontiers | Investigating the Effects of Chemical Mechanism on Soot Formation Under High-Pressure Fuel Pyrolysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. orbit.dtu.dk [orbit.dtu.dk]
An In-depth Technical Guide to Exploratory Studies of Dodecane in Microfluidics
Executive Summary
This guide provides a comprehensive technical overview of n-dodecane as a continuous phase in microfluidic applications, particularly for generating aqueous droplets. Dodecane, a simple alkane hydrocarbon, offers a unique set of physicochemical properties that make it a compelling alternative to more common fluorinated or silicone oils. We will delve into the causality behind experimental choices when using this compound, from surfactant selection to device compatibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's advantages in creating stable, biocompatible micro-reactors for high-throughput screening, single-cell analysis, and chemical synthesis. We will explore its core properties, outline detailed experimental protocols, address common challenges, and provide a comparative analysis against other immiscible phases.
The Case for this compound: Physicochemical Properties and Strategic Advantages
The choice of an oil phase in droplet microfluidics is critical and dictates many experimental parameters, including droplet stability, biocompatibility, and material compatibility.[1] While fluorinated oils are lauded for their chemical inertness and high gas permeability, this compound presents a valuable alternative due to its distinct properties.[1]
Core Rationale for Use:
-
Interfacial Tension and Viscosity: this compound possesses a moderate viscosity and interfacial tension against water, which provides a wide operational window for generating droplets across various flow regimes.[2] Unlike highly viscous oils that can be difficult to pump and require high pressures, this compound's properties facilitate stable droplet formation at manageable flow rates.[1][2]
-
Solvent Properties: As a hydrocarbon oil, this compound can dissolve a range of nonpolar molecules and surfactants, offering flexibility in formulating the continuous phase.[3][4] This is particularly useful for applications involving the transport of small molecules across the oil-water interface or for specific chemical reactions.
-
Cost and Accessibility: Compared to specialty fluorinated oils and surfactants, this compound is a readily available and cost-effective commodity chemical, lowering the barrier to entry for certain applications.[5]
Below is a comparative table of key properties for n-dodecane and a common fluorinated oil, HFE-7500.
| Property | n-Dodecane (C12H26) | HFE-7500 (Fluorinated Oil) | Significance in Microfluidics |
| Formula | C12H26 | C7H5F11O | Governs chemical interactions and solvent properties. |
| Molar Mass | 170.34 g/mol [3][6][7] | ~414 g/mol | Influences density and volatility. |
| Density (at 20°C) | ~0.75 g/mL[3] | ~1.61 g/mL[8] | Affects droplet buoyancy and sedimentation; critical for droplet sorting and collection. |
| Dynamic Viscosity (at 25°C) | ~1.34 mPa·s | ~1.24 mPa·s[8] | A key parameter in the Capillary number, influencing droplet formation dynamics (dripping vs. jetting).[9] |
| Boiling Point | ~216 °C[10] | ~129 °C | Determines the operational temperature range and potential for evaporation. |
| Surface Tension (vs. Air) | ~25.3 mN/m | ~16 mN/m | Lower surface tension can aid in device wetting. |
| Gas Solubility | Moderate[11][12] | High[8] | Crucial for long-term cell viability in droplets by allowing O2/CO2 exchange.[1] |
| Biocompatibility | Application-dependent; can be cytotoxic.[13] | Generally high.[1][8] | A major consideration for cell-based assays. |
Core Applications in Microfluidic Systems
This compound's properties make it suitable for a variety of microfluidic applications, primarily centered around the generation of water-in-oil (w/o) emulsions.
-
Droplet-Based Chemical Synthesis: this compound serves as an excellent continuous phase for creating picoliter- to nanoliter-sized reaction vessels. The droplets isolate reagents, preventing cross-contamination and enabling high-throughput screening of reaction conditions.[14]
-
Material Science: It is used in the microfluidic production of monodisperse polymer particles or microgels.[15][16] The oil phase allows for precise control over particle size and morphology.[15][16]
-
Cell Encapsulation (with caveats): While this compound itself can exhibit cytotoxicity, it has been used for short-term cell encapsulation and analysis.[1][13] The choice of surfactant and experimental duration is critical to maintaining cell viability.[13][17] For long-term cell culture, fluorinated oils are generally superior due to their higher gas permeability and biocompatibility.[1][8]
Experimental Design and Methodologies
A successful exploratory study using this compound requires careful consideration of the interplay between the device, fluids, and surfactants. This section provides a detailed protocol for a foundational application: generating monodisperse water-in-dodecane droplets.
Foundational Workflow: Droplet Generation
The following diagram illustrates a typical workflow for setting up a droplet generation experiment using a flow-focusing microfluidic device.
Caption: A step-by-step process from preparation to analysis for generating w/o droplets.
Detailed Protocol: Generation of Water-in-Dodecane Droplets
This protocol describes a self-validating system for producing stable, monodisperse droplets.
Objective: To generate aqueous droplets with a coefficient of variation (CV) in diameter of <5%.
Materials:
-
Microfluidic Device: A PDMS-based flow-focusing or T-junction droplet generator.[9]
-
Continuous Phase: n-Dodecane (≥99% purity).
-
Dispersed Phase: Deionized water with a fluorescent dye (e.g., fluorescein) for visualization.
-
Surfactant: Span 80 (Sorbitan monooleate).
-
Pumping System: Two independent, pulsation-free syringe pumps.[18]
-
Tubing: PEEK or PTFE tubing with appropriate inner diameter.
-
Imaging System: Inverted microscope with a high-speed camera.
Methodology:
-
Device and Tubing Preparation:
-
Step: Flush the microfluidic chip channels with n-dodecane for 5 minutes. Then, flush with air to dry.
-
Causality: This step ensures the channel walls are pre-coated with the continuous phase, promoting the formation of water-in-oil droplets by ensuring the oil phase preferentially wets the channel walls.[1] This is critical for PDMS devices which are natively hydrophobic.
-
-
Continuous Phase Preparation:
-
Step: Prepare a 2% (w/w) solution of Span 80 in n-dodecane. Mix thoroughly by vortexing, followed by sonication for 10 minutes to ensure complete dissolution.
-
Causality: Span 80 is a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it ideal for stabilizing w/o emulsions.[19] The 2% concentration is a robust starting point to sufficiently lower interfacial tension, preventing droplet coalescence without causing excessive cytotoxicity for biological applications.[1]
-
-
System Assembly and Priming:
-
Step: Load the continuous phase and dispersed phase into separate gas-tight glass syringes. Connect them to the respective inlets of the microfluidic chip.
-
Step: Prime the oil line first by flowing the this compound/surfactant mixture through the chip at a low flow rate (e.g., 50 µL/hr) until it fills all channels and exits the outlet.
-
Causality: Priming with the continuous phase removes any air bubbles, which can cause pressure fluctuations and disrupt stable droplet formation.
-
-
Droplet Generation and Optimization:
-
Step: Set the continuous phase (oil) flow rate to 300 µL/hr.
-
Step: Initiate the dispersed phase (water) flow at 100 µL/hr.
-
Step: Observe droplet formation at the junction. Droplets should be forming in a stable "dripping" regime.
-
Causality: The ratio of the continuous to dispersed phase flow rates is a primary determinant of droplet size.[9] The Capillary number (Ca), which represents the ratio of viscous forces to interfacial tension forces, governs the breakup mechanism.[9][14] By adjusting the flow rates, one can finely tune droplet volume.
-
-
Validation and Collection:
-
Step: Once a stable generation is achieved, record high-speed video of the process. Collect the emulsion from the outlet.
-
Step: Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 droplets. Calculate the mean diameter and the coefficient of variation (CV).
-
Self-Validation: A CV of less than 5% confirms the generation of a monodisperse emulsion, which is a hallmark of a well-controlled microfluidic process.[15]
-
Key Considerations and Mitigation Strategies
Surfactant Selection and Stabilization
The stability of the generated droplets is paramount. It is conferred by surfactant molecules that adsorb at the oil-water interface, reducing interfacial tension and providing a barrier to coalescence.[1][19]
Caption: Surfactants orient at the interface, with hydrophilic heads in water and tails in this compound.
-
Challenge: this compound, being a hydrocarbon, can facilitate molecular transport between droplets, a phenomenon known as "leaching" or "crosstalk".[1] This can be detrimental in high-throughput screening where droplet integrity is essential.
-
Mitigation: While not as inert as fluorinated oils, the choice of surfactant can mitigate this. Using surfactants that pack densely at the interface can reduce the transport of encapsulated materials.[20] For sensitive assays, running control droplets (e.g., empty droplets alongside payload droplets) is crucial to quantify the extent of any crosstalk.
Biocompatibility
-
Challenge: Alkanes like this compound can be cytotoxic to mammalian cells upon direct contact or prolonged exposure, potentially by disrupting the lipid bilayer of cell membranes.[13] One study noted that this compound gave poor viability (<50% after 24 hours) for Jurkat and EL4 cells in static tests.[13][17]
-
Mitigation:
-
Minimize Exposure Time: Design experiments for short incubation times.
-
Optimize Surfactant: Use biocompatible surfactants like Span 80 at the lowest effective concentration.[1]
-
Validation: Always perform viability assays (e.g., using Calcein AM/Ethidium homodimer-1) to validate that the chosen oil-surfactant system does not adversely affect the cells in your specific application.[17]
-
Material Compatibility
-
Challenge: this compound can cause swelling in PDMS (polydimethylsiloxane), the most common material for fabricating microfluidic devices. This can alter channel dimensions over time, leading to changes in flow resistance and droplet size.
-
Mitigation:
-
Limit Experiment Duration: For long-running experiments, the effects of swelling will be more pronounced.
-
Alternative Materials: Consider using solvent-resistant materials like glass or thermoplastics (e.g., COC, PMMA) for device fabrication if extensive this compound exposure is required.
-
Surface Coatings: Applying a hydrophilic coating to the PDMS channels can sometimes reduce direct contact and swelling, though this can make w/o droplet generation more challenging.[1]
-
Conclusion and Future Outlook
N-dodecane is a versatile and accessible continuous phase for a range of exploratory studies in droplet microfluidics. Its utility in chemical synthesis and materials science is well-established. While its application in cell-based assays requires careful consideration and validation due to biocompatibility concerns, it remains a valuable tool for short-duration experiments. The primary advantage of this compound lies in its balance of useful physical properties and low cost, making it an excellent choice for foundational research, methods development, and applications where the extreme inertness of fluorinated oils is not a strict requirement. Future work may focus on identifying novel, biocompatible surfactant systems specifically tailored for hydrocarbon oils, potentially expanding the utility of this compound for long-term biological studies in micro-droplets.
References
- 1. Choosing the best oil and surfactant for droplet generation [blog.darwin-microfluidics.com]
- 2. Commonly Used Oils in Microfluidics for Droplet Generation [blog.darwin-microfluidics.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Capitalizing on this compound's Role in Innovative Chemistry [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. auroraprosci.com [auroraprosci.com]
- 9. eden-microfluidics.com [eden-microfluidics.com]
- 10. This compound (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Solubility of methane in hexane, decane, and this compound at temperatures from 311 to 423 K and pressures to 10.4 MPa | Semantic Scholar [semanticscholar.org]
- 12. Item - Physiological effects of the addition of n-dodecane as an oxygen vector during steady-state Bacillus licheniformis thermophillic fermentations perturbed by a starvation period or a glucose pulse - Loughborough University - Figshare [repository.lboro.ac.uk]
- 13. Biocompatibility of fluids for multiphase drops-in-drops microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biocompatibility of fluids for multiphase drops-in-drops microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Best Surfactants for Microfluidic Droplet Generation [blog.darwin-microfluidics.com]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Note: Utilizing Dodecane as a Model Oil Phase in Emulsion Research and Development
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of n-dodecane as a model oil phase in the formulation, characterization, and study of emulsions. Dodecane, a simple, well-characterized, and inert alkane, serves as an ideal candidate for fundamental emulsion studies and as a surrogate for more complex oil phases. This document details its physicochemical properties, offers step-by-step protocols for creating both oil-in-water (O/W) and water-in-oil (W/O) emulsions, discusses essential characterization techniques, and provides troubleshooting guidance. The causality behind experimental choices is explained to empower users to rationally design and interpret their emulsion experiments.
Introduction: Why this compound?
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed as droplets within the other. They are central to a vast array of applications, from pharmaceutical formulations and drug delivery to food products and cosmetics.[1] The choice of the oil phase is a critical determinant of an emulsion's properties, including droplet size, stability, and encapsulation efficiency.[2]
N-dodecane (C₁₂H₂₆) is a saturated, straight-chain alkane that offers several distinct advantages as a model oil phase:
-
Chemical Inertness: this compound is non-polar and lacks reactive functional groups, ensuring that it does not interfere with the active pharmaceutical ingredients (APIs) or sensitive molecules being studied.
-
Well-Defined Properties: Its physical and chemical properties are extensively documented, providing a reliable baseline for experimental design and computational modeling.[3][4]
-
Immiscibility: Its strong hydrophobicity ensures a sharp, well-defined interface with water, which is crucial for studying interfacial phenomena.[5]
-
Optical Transparency: this compound is transparent in the visible spectrum, facilitating certain characterization techniques.[6]
These characteristics make this compound an excellent tool for investigating the fundamental principles of emulsification, screening surfactants, and developing stable formulations before transitioning to more complex, application-specific oils.[7][8]
Physicochemical Properties of n-Dodecane
A thorough understanding of this compound's properties is essential for predictable formulation. The key parameters are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [5] |
| Molecular Weight | 170.33 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Density (at 20°C) | ~0.749 g/cm³ | [5] |
| Boiling Point | 216.3 °C | [5] |
| Melting Point | -9.6 °C | [5] |
| Viscosity (at 25°C) | ~1.34 mPa·s | [4] |
| Refractive Index (at 20°C) | ~1.421 | [6] |
| Water Solubility | Insoluble (3.7 x 10⁻⁶ mg/mL at 25°C) | [3] |
| Interfacial Tension vs. Water | ~52-53 mN/m | [9][10][11] |
Fundamentals of this compound Emulsion Formation
An emulsion is formed by dispersing one liquid (the dispersed phase) into another (the continuous phase) with the aid of an emulsifying agent, or surfactant. The surfactant adsorbs at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents droplet coalescence.[12] The type of emulsion formed (O/W or W/O) is largely dictated by the properties of the surfactant, often described by the Hydrophilic-Lipophilic Balance (HLB) system.[13]
-
Oil-in-Water (O/W) Emulsions: this compound droplets are dispersed in a continuous aqueous phase. This is typically achieved using surfactants with higher HLB values (generally 8-18), which are more soluble in water.[14]
-
Water-in-Oil (W/O) Emulsions: Water droplets are dispersed in a continuous this compound phase. This requires lipophilic surfactants with low HLB values (generally 3-6).[14]
References
- 1. agnopharma.com [agnopharma.com]
- 2. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Dodecane — CoolProp 7.2.0 documentation [coolprop.org]
- 5. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. How Decane Assists in Controlled Release Mechanisms in Pharmaceuticals [eureka.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Interfacial tensions at alkane-aqueous electrolyte interfaces - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. filtsol.com [filtsol.com]
- 13. HBL-values | Magis Pharma [magis-pharma.be]
- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Application Notes & Protocols: Dodecane as a High-Fidelity Surrogate for Jet Fuel in Experimental Research
Abstract
Conventional aviation fuels like Jet A-1 are complex mixtures of hundreds of hydrocarbon species, posing significant challenges for fundamental combustion research and computational modeling. This complexity obscures the underlying chemical kinetics and physical processes that govern engine performance and emission formation. To deconstruct this complexity, researchers widely employ surrogate fuels—simpler, well-defined mixtures or single components that emulate the essential properties of the real fuel. This guide details the application of n-dodecane (C₁₂H₂₆) as a second-generation, single-component surrogate for jet fuel, explaining its advantages, limitations, and providing detailed protocols for its use in representative combustion experiments.
Introduction: The Rationale for a Jet Fuel Surrogate
Jet fuels are primarily derived from the kerosene fraction of crude oil, resulting in a variable composition that includes n-alkanes, iso-alkanes, cycloalkanes, and aromatics. This variability makes it difficult to achieve reproducible experimental results and develop accurate chemical kinetic models.[1][2] Surrogate fuels are essential tools that provide a consistent and well-characterized baseline for research.[3]
Why n-Dodecane?
n-Dodecane has emerged as a preferred surrogate for several key reasons:
-
Representative Properties: Its molecular weight, hydrogen-to-carbon (H/C) ratio, and cetane number closely mimic the average values for conventional jet fuels.[3][4]
-
Simplified Chemistry: As a single, well-defined molecule, its combustion chemistry is far less complex than that of real jet fuel, facilitating the development and validation of detailed kinetic models.[3][5]
-
Experimental Reproducibility: The high purity of commercially available n-dodecane ensures that experimental results are consistent and comparable across different laboratories and studies.[3]
While single-component surrogates cannot capture the full range of real fuel behavior (e.g., distillation characteristics or the specific chemistry of aromatics), n-dodecane provides a robust foundation for studying fundamental processes like ignition delay, flame propagation, and soot formation.[2][6][7]
Physicochemical Property Comparison
The fidelity of a surrogate is determined by how well its properties match those of the target fuel. The following table compares key physicochemical properties of n-dodecane with typical values for Jet A-1.
| Property | n-Dodecane (C₁₂H₂₆) | Jet A-1 (Typical) | Rationale for Importance |
| Molecular Formula | C₁₂H₂₆ | ~C₁₂H₂₃ (average) | Governs H/C ratio and energy content. |
| Molecular Weight ( g/mol ) | 170.34[8] | ~164-170 | Influences stoichiometry, diffusion, and evaporation. |
| H/C Molar Ratio | 2.17 | ~1.95 - 2.1 | A primary determinant of combustion stoichiometry and soot tendency. |
| Density @ 15°C ( kg/m ³) | ~749 | 775 - 840 | Critical for spray atomization and fuel metering. |
| Boiling Point (°C) | 216.3 | 160 - 300 (Distillation Range) | Affects fuel vaporization and mixture preparation. |
| Lower Heating Value (MJ/kg) | ~44.1 | ~42.8 - 43.5 | Defines the energy release per unit mass. |
| Derived Cetane Number (DCN) | ~82.5[9] | 40 - 58 | A key indicator of ignition quality under compression.[10] |
Note: Properties for Jet A-1 can vary depending on the crude source and refining process.
Experimental Applications and Methodologies
n-Dodecane is a versatile surrogate used across a range of combustion studies. Its well-defined properties allow for the isolation of specific phenomena.
Application: Combustion Kinetics and Ignition Delay
Causality: The Derived Cetane Number (DCN) of n-dodecane is higher than that of jet fuel, but its n-alkane structure provides a representative basis for studying the low-temperature and high-temperature ignition chemistry that is critical for engine operability.[9][11] Experiments using n-dodecane provide foundational data for validating the reaction mechanisms used in CFD simulations of engine combustion.[12]
Workflow:
References
- 1. arc.aiaa.org [arc.aiaa.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. nbinno.com [nbinno.com]
- 4. Dodecane - Wikipedia [en.wikipedia.org]
- 5. Combined Experimental and Computational Study on the Unimolecular Decomposition of JP-8 Jet Fuel Surrogates. II: n-Dodecane (n-C12H26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. osti.gov [osti.gov]
- 8. This compound | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cetane number - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Protocol for dodecane purification for high-performance liquid chromatography (HPLC)
Application Note: High-Purity Dodecane for High-Performance Liquid Chromatography
A Detailed Protocol for Purification, Validation, and Handling
Introduction: The Imperative for Purity in HPLC
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of modern analytical science, enabling the separation, identification, and quantification of components within a mixture.[1] The reliability and reproducibility of HPLC data are fundamentally tethered to the purity of the solvents used in the mobile phase.[2] When this compound is employed, either as a component of a non-polar mobile phase or as a reference standard, its purity is not a mere recommendation but a critical prerequisite for success.
Impurities, even at trace levels, can introduce significant analytical artifacts. These may manifest as baseline noise, spurious "ghost" peaks, or altered retention times, ultimately compromising the sensitivity and accuracy of the analysis.[3] Common contaminants in commercial-grade this compound include structural isomers, alkanes of shorter or longer chain lengths, and oxidation byproducts.[4] This document, authored for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the purification of this compound to meet the stringent requirements of HPLC applications.
Health and Safety: A Non-Negotiable Priority
Working with this compound and associated solvents requires strict adherence to safety protocols. This compound is a combustible liquid and may be fatal if swallowed and it enters the airways.[5]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
Waste Disposal : this compound and solvent waste are typically classified as hazardous waste.[10] Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[9]
Purification Strategy: Fractional Distillation
The most effective method for purifying this compound from chemically similar impurities (e.g., other alkanes) is fractional distillation. This technique separates liquids based on differences in their boiling points.[11] As a mixture is heated, the vapor produced is enriched in the more volatile component. By passing this vapor through a fractionating column, a series of condensation and vaporization cycles occur, progressively purifying the lower-boiling point compound, which is then collected as the distillate.[12]
Principle of Separation
This compound has a boiling point of approximately 216 °C. Shorter-chain alkanes will have lower boiling points and will distill first, while longer-chain alkanes and other less volatile impurities will have higher boiling points and will remain in the distillation flask.
Detailed Experimental Protocol: Purification via Fractional Distillation
This protocol details the purification of 500 mL of commercial-grade this compound.
Materials and Equipment:
-
Commercial-grade n-dodecane (≥99%)
-
1000 mL round-bottom flask
-
Heating mantle with a stirrer
-
Vigreux or packed fractionating column (minimum 30 cm length)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (250 mL or 500 mL)
-
Boiling chips or magnetic stir bar
-
Glass wool
-
Thermometer (-10 to 300 °C range)
-
Lab jack and clamps
-
Clean, dry glass storage bottles with PTFE-lined caps
Procedure:
-
Apparatus Assembly :
-
Place 500 mL of this compound and a few boiling chips (or a magnetic stir bar) into the 1000 mL round-bottom flask.
-
Securely clamp the flask to a retort stand over the heating mantle.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient temperature gradient.
-
Assemble the distillation apparatus as shown in chemical literature, ensuring all glass joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[11]
-
-
Distillation Process :
-
Begin heating the this compound gently. If using a stirrer, ensure moderate and consistent stirring.
-
Observe the temperature closely. The initial vapor will contain the most volatile impurities (e.g., alkanes with <12 carbons).
-
Forerun Collection : Collect the first ~50 mL of distillate in a separate "forerun" flask. This fraction will contain the majority of the low-boiling impurities. The temperature should be unstable during this phase.
-
Main Fraction Collection : Once the temperature stabilizes at the boiling point of this compound (~216 °C), replace the forerun flask with a clean, dry receiving flask. Collect the distillate while the temperature remains stable (±1 °C). This is your purified this compound.
-
Process Termination : Stop the distillation when approximately 50-75 mL of liquid remains in the distillation flask. Do not distill to dryness to avoid concentrating potentially explosive peroxides and other high-boiling impurities.
-
-
Post-Purification Handling :
-
Allow the apparatus to cool completely before disassembly.
-
Transfer the purified main fraction to a labeled glass storage bottle with a PTFE-lined cap.
-
For ultimate purity and long-term stability, consider flushing the bottle with an inert gas like nitrogen or argon before sealing.
-
Quality Control: Validation of Purity
Validation is a critical step to confirm the success of the purification. While this compound is intended for HPLC use, its analysis is best performed using Gas Chromatography (GC) due to its volatility and lack of a UV-absorbing chromophore, which makes HPLC-UV detection impractical.[13]
Recommended Analytical Method: Gas Chromatography (GC-FID)
Rationale : GC with a Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides excellent resolution for separating alkanes of different chain lengths and isomers.
| Parameter | Specification | Rationale |
| Instrument | Gas Chromatograph with FID | Standard for volatile organic compound analysis.[13] |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms) | Separates compounds based on boiling point. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Detector Temp. | 280 °C | Prevents condensation and ensures a stable signal. |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min | Separates volatile impurities from the main this compound peak. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injection | 1 µL, split ratio 50:1 | Prevents column overloading. |
Acceptance Criteria : A chromatogram of the purified main fraction should show a single major peak corresponding to n-dodecane with a purity of ≥99.9%. The forerun fraction should show a concentration of lower-boiling impurities, validating their removal.
Alternative Method: HPLC with Refractive Index Detection (HPLC-RI)
Rationale : If GC is unavailable, Normal-Phase HPLC with a Refractive Index (RI) detector can be used. The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as analytes elute.[14]
| Parameter | Specification | Rationale |
| Instrument | HPLC with Isocratic Pump and RI Detector | RI detection is necessary for analytes without a chromophore.[14] |
| Column | Normal-Phase Silica (e.g., 250 mm x 4.6 mm, 5 µm) | Separates based on polarity; alkanes elute quickly.[15] |
| Mobile Phase | 100% HPLC-grade n-hexane | A non-polar mobile phase for NP-HPLC.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Sample Prep. | Dilute purified this compound 1:100 in n-hexane | Prevents detector saturation. |
This compound Purification and Validation Workflow
Caption: Workflow for this compound purification, from initial safety checks to final purity validation and storage.
Storage and Handling of Purified this compound
Proper storage is essential to maintain the high purity of the prepared this compound.
-
Container : Use only clean, dry amber glass bottles with PTFE-lined caps to prevent contamination and degradation from light.
-
Atmosphere : For long-term storage (>1 month), flush the headspace of the container with an inert gas (nitrogen or argon) to displace oxygen and prevent oxidation.
-
Environment : Store the sealed container in a cool, dark, and well-ventilated area designated for flammable liquids.[17][18] Avoid temperature extremes.[17]
References
- 1. torontech.com [torontech.com]
- 2. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. nbinno.com [nbinno.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. agilent.com [agilent.com]
- 10. laguardia.edu [laguardia.edu]
- 11. chemconnections.org [chemconnections.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Precautions for the Use of HPLC Columns - Hawach [hawachhplccolumn.com]
- 18. How to store and maintain HPLC columns | Analytics-Shop [analytics-shop.com]
Application Notes and Protocols for n-Dodecane Combustion Analysis in a Shock Tube
Abstract: This document provides a detailed guide to the experimental setup and protocols for studying the combustion of n-dodecane (C₁₂H₂₆) in a shock tube. N-dodecane is a critical surrogate component for diesel and jet fuels, and understanding its high-temperature oxidation and pyrolysis is essential for the development of advanced combustion models and next-generation engines.[1][2] Shock tubes offer an ideal environment for these investigations, creating well-defined, homogeneous conditions of high temperature and pressure for brief, observable durations.[3][4] This guide covers the fundamental principles of shock tube operation, the intricacies of the experimental apparatus, step-by-step protocols for data acquisition, and methods for data analysis and validation. It is intended for researchers and scientists in the fields of combustion, chemical kinetics, and engine development.
Introduction: The Synergy of a Key Fuel Surrogate and an Idealized Reactor
The complexity of real-world fuels, such as diesel and jet fuel, which are mixtures of thousands of hydrocarbon compounds, presents a significant challenge for fundamental combustion studies. To overcome this, researchers utilize "surrogate fuels"—simple mixtures of a few well-characterized components that replicate the combustion behavior of the real fuel. N-dodecane, a straight-chain alkane, is a cornerstone of many diesel and jet fuel surrogate models due to its representative molecular structure and combustion properties.[1][2][5][6]
To study the chemical kinetics of n-dodecane combustion under conditions relevant to internal combustion engines and gas turbines, an experimental platform capable of generating precise and uniform high-temperature and high-pressure environments is required. The shock tube excels in this role.[4][7] It functions as a chemical reactor that uses a shock wave to rapidly and homogeneously heat a test gas mixture to a desired state for a few milliseconds.[4] This well-defined test time, free from complex transport phenomena and wall effects, allows for the precise measurement of key kinetic parameters, primarily ignition delay times (IDT) and the temporal evolution of chemical species.[6][8]
This document details the established methodologies for leveraging this powerful combination to generate high-quality data for the validation and refinement of chemical kinetic mechanisms.
Principles of Shock Tube Operation for Combustion Kinetics
A shock tube is fundamentally composed of two sections separated by a diaphragm: a high-pressure 'driver' section and a low-pressure 'driven' section containing the reactive gas mixture.[4][9] The experiment is initiated by the rupture of this diaphragm.
Causality of Shock Wave Generation: The pressure differential causes the driver gas (typically a light, inert gas like helium) to expand rapidly into the driven section, acting like a piston. This process generates a strong compression wave that steepens into a shock wave, traveling at supersonic speed through the test gas. This incident shock wave heats and compresses the gas. When the shock wave reaches the end of the tube (the endwall), it reflects, further compressing and heating the gas to a nearly stagnant, high-temperature, high-pressure state.[4] It is in this region, behind the reflected shock, that the combustion experiment occurs. The conditions (temperature T₅ and pressure P₅) are uniform and precisely determined by the measured incident shock velocity and the principles of gas dynamics.
Experimental Apparatus: A System-Level View
A successful shock tube facility is more than just the tube itself; it is an integrated system of gas handling, diagnostics, and data acquisition components.
The Shock Tube and Gas Handling System
-
Shock Tube Construction: The tube is typically constructed from stainless steel to withstand high pressures and ensure chemical inertness.[9] The inner surface is honed to a smooth finish to minimize non-ideal boundary layer effects.
-
Heating System: N-dodecane has a relatively low vapor pressure. To prevent its condensation and ensure a homogeneous gas mixture, the entire driven section, gas manifold, and mixing tank must be heated and maintained at a uniform temperature (typically ~100-150°C).[10][11] This is a critical requirement; condensation would lead to unknown and non-uniform fuel-oxidizer stoichiometry, invalidating the experiment.
-
Mixture Preparation: Test mixtures are prepared manometrically in a dedicated, heated mixing vessel using the law of partial pressures. High-precision pressure gauges are essential for accurately controlling the mole fractions of n-dodecane, oxidizer (O₂ or air), and diluent (typically Argon). Argon is often used as a diluent because its simple and well-known thermodynamic properties facilitate the calculation of post-shock conditions.
Core Diagnostic Systems
The ability to precisely measure physical and chemical changes during the brief test time is paramount.
| Technique | Measured Parameter | Physical Principle & Causality |
| Piezoelectric Pressure Transducers | Incident shock velocity; Pressure time-history. | Multiple transducers along the driven section measure the arrival time of the shock, yielding its velocity.[7][9] An endwall transducer records the pressure profile, where a sharp rise indicates energy release from combustion.[10] |
| Chemiluminescence Detection | Onset of ignition (OH* radical). | Combustion produces electronically excited radicals like OH*, which emit light at specific wavelengths (e.g., ~308 nm). A photodetector with an appropriate optical filter captures this emission, providing a strong, qualitative signal for ignition timing.[11][12] |
| Laser Absorption Spectroscopy (LAS) | Time-resolved species concentration (e.g., fuel, OH, H₂O). | A laser beam at a wavelength specifically absorbed by the target species is passed through the test gas. The amount of light absorbed is proportional to the species concentration (Beer-Lambert Law), allowing for quantitative, non-intrusive measurements.[3][13][14] |
Experimental Protocols
Protocol 3.1: Preparation of a this compound/O₂/Ar Mixture
This protocol describes the preparation of a stoichiometric (Φ=1.0) mixture of 0.25% n-dodecane and 4.625% O₂ in Argon.
-
System Preparation: Ensure the mixing tank and gas manifold are heated to a stable 120°C. Evacuate the entire system to a pressure below 1x10⁻⁵ Torr to remove impurities.
-
This compound Introduction: Isolate the mixing tank. Slowly introduce n-dodecane vapor from a heated reservoir into the tank until a partial pressure of 2.00 Torr is reached.
-
Causality: Introducing the component with the lowest partial pressure first minimizes measurement uncertainty. The system must be heated to achieve sufficient vapor pressure.
-
-
Oxygen Introduction: Add high-purity O₂ to the mixing tank until the total pressure reaches 38.6 Torr (2.00 Torr C₁₂H₂₆ + 36.6 Torr O₂).
-
Diluent Introduction: Fill the tank with high-purity Argon (Ar) to a final total pressure of 800 Torr.
-
Homogenization: Isolate the tank and allow the mixture to homogenize for at least 12 hours.
-
Causality: Diffusion is slow at these pressures. A long mixing time is absolutely essential to ensure a spatially uniform mixture composition, which is a core assumption of shock tube experiments.
-
Protocol 3.2: Shock Tube Firing and Data Acquisition
-
Pre-Shot Setup:
-
Evacuate both the driver and driven sections of the shock tube to < 1x10⁻⁵ Torr.
-
Verify the driven section is at the target temperature (e.g., 120°C).
-
Perform a baseline signal check on all diagnostics (pressure transducers, photodetectors, lasers) to establish zero-levels.
-
-
Filling: Introduce the prepared n-dodecane mixture into the driven section to a specific initial pressure, P₁ (e.g., 30 Torr). The combination of P₁ and the shock velocity will determine the final P₅ and T₅.
-
Firing: Fill the driver section with Helium. The pressure will increase until the diaphragm ruptures at its designed burst pressure.
-
Self-Validation: The diaphragm rupture should be clean and rapid. A slow or incomplete rupture leads to poor shock formation and invalid experimental conditions.
-
-
Data Acquisition: The passage of the shock wave past the first pressure transducer triggers the data acquisition system (e.g., high-speed oscilloscopes), which records the time-resolved signals from all diagnostics for the duration of the experiment (~2-5 ms).
Protocol 3.3: Determination of Ignition Delay Time (IDT)
The ignition delay time is the most common parameter measured. It is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of significant combustion.
-
Procedure:
-
Identify the time of shock arrival (t₀) at the endwall from the sharp initial jump on the endwall pressure transducer signal.
-
On the corresponding OH* chemiluminescence signal, identify the point of maximum slope (most rapid increase in emission).
-
Extrapolate this steepest slope back to the baseline signal level. The intersection point defines the time of ignition (t_ign).
-
Calculate the IDT: τ_ign = t_ign - t₀ .
-
-
Cross-Validation: The IDT determined from the OH* emission should coincide with the onset of a significant pressure rise on the endwall transducer and the rapid consumption of fuel as measured by laser absorption. Agreement between these independent measurements provides confidence in the result.
Data Analysis and Kinetic Modeling
Calculation of Post-Shock Conditions
The temperature (T₅) and pressure (P₅) behind the reflected shock are not measured directly. They are calculated from the measured incident shock velocity (Us) and the initial conditions (T₁, P₁) using 1-D gas dynamics equations (the Rankine-Hugoniot relations). This calculation requires knowledge of the thermodynamic properties of the test mixture.
Comparison with Chemical Kinetic Models
The primary goal of these experiments is to generate validation targets for detailed chemical kinetic mechanisms.[10][15][16] The experimentally measured IDTs and species profiles are plotted against the predictions from computational models using software like Cantera or CHEMKIN.
-
Arrhenius Plot: A common way to visualize IDT data is an Arrhenius plot (log(τ_ign) versus inverse temperature, 1000/T₅). This plot clearly shows the temperature dependence of ignition and allows for direct comparison with model simulations over a wide range of conditions. Discrepancies between the experimental data points and the model's prediction line indicate areas where the reaction mechanism may need refinement.
Typical Experimental Conditions
The following table summarizes typical conditions for studying n-dodecane autoignition in a shock tube, targeting engine-relevant regimes.[10][11][16]
| Parameter | Typical Range | Rationale |
| Temperature (T₅) | 650 - 1400 K | Covers low, intermediate, and high-temperature combustion regimes, including the negative temperature coefficient (NTC) region.[15][16] |
| Pressure (P₅) | 10 - 60 atm | Represents pressures found in modern compression-ignition and gas turbine engines.[10][11] |
| Equivalence Ratio (Φ) | 0.5 - 1.5 | Spans fuel-lean, stoichiometric, and fuel-rich conditions relevant to different combustion strategies.[10] |
| Diluent | >95% Argon | Thermally robust bath gas that minimizes its influence on the reaction chemistry and simplifies gas dynamic calculations. |
Conclusion
The analysis of n-dodecane combustion in a shock tube is a robust and highly controlled method for probing fundamental chemical kinetics. The combination of a well-characterized surrogate fuel with an idealized chemical reactor provides high-quality data that is indispensable for the development of predictive combustion models. The protocols and methodologies outlined herein, when executed with precision and attention to the underlying causality, enable researchers to contribute valuable validation targets that ultimately lead to the design of more efficient and cleaner combustion devices.
References
- 1. This compound and Its Role in Chemical Kinetics Studies [eureka.patsnap.com]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. researchgate.net [researchgate.net]
- 4. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 5. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]
- 6. osti.gov [osti.gov]
- 7. shepherd.caltech.edu [shepherd.caltech.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in shock tube/laser diagnostic methods for improved chemical kinetics measurements | Hanson Research Group [hanson.stanford.edu]
- 14. Laser Diagnostic Techniques for Shock Tube Studies of Combustion Chemistry [opg.optica.org]
- 15. n-Dodecane | Combustion [combustion.llnl.gov]
- 16. C8-C16 n-Alkanes | Combustion [combustion.llnl.gov]
Application Note: Dodecane-Based Reverse Micelles as Nanoreactors for Controlled Nanoparticle Synthesis
Introduction: The Role of Dodecane in Templated Nanoparticle Synthesis
The precise control over the size, shape, and monodispersity of nanoparticles is paramount for their application in diverse fields such as drug delivery, catalysis, and quantum electronics. The reverse micelle technique, a thermodynamically stable water-in-oil microemulsion system, offers an elegant and robust solution for templated nanoparticle synthesis.[1][2][3] In this system, nanosized water droplets are dispersed within a continuous oil phase, stabilized by surfactant molecules. These aqueous cores act as discrete nanoreactors, confining the reaction volume and thereby dictating the size of the resulting nanoparticles.[4][5]
This compound, a saturated aliphatic hydrocarbon, is an excellent choice for the oil phase in reverse micelle synthesis. Its chemical inertness prevents unwanted side reactions, such as polymerization that can occur with unsaturated solvents like 9-octadecene, ensuring a cleaner reaction environment and a purer final product.[5] Furthermore, its low reactivity and well-characterized behavior in microemulsion systems make it a reliable solvent for reproducible nanoparticle synthesis.[6][7] This application note provides a comprehensive guide to the principles and practice of using this compound-based reverse micelles for the synthesis of size-controlled nanoparticles, with a detailed protocol for the preparation of cadmium selenide (CdSe) quantum dots.
Mechanism of Nanoparticle Formation in this compound-Based Reverse Micelles
The formation of nanoparticles within this compound-based reverse micelles is a dynamic process governed by the exchange of reactants between the aqueous cores of the micelles. The general mechanism involves the following key steps:
-
Formation of Reverse Micelles: Surfactant molecules, such as Aerosol-OT (AOT), self-assemble in this compound, encapsulating aqueous droplets containing the precursors. The hydrophilic heads of the surfactant molecules orient towards the aqueous core, while the hydrophobic tails extend into the surrounding this compound.[2][8]
-
Reactant Encapsulation: Two separate microemulsions are typically prepared. One contains the metal precursor (e.g., a cadmium salt) in the aqueous phase, and the other contains the reducing or precipitating agent (e.g., a selenium precursor).
-
Micellar Exchange: Upon mixing the two microemulsions, the reverse micelles undergo continuous collision and temporary fusion. This dynamic exchange allows for the mixing of the reactants from different micelles.[4][9]
-
Nucleation and Growth: Once the reactants come into contact within a fused micellar core, nucleation of the nanoparticle occurs. The growth of the nanoparticle is confined by the size of the aqueous core, which acts as a physical template.[4][5] The surfactant layer also provides steric stabilization, preventing uncontrolled aggregation of the newly formed nanoparticles.[4]
The size of the aqueous core, and consequently the final nanoparticle size, is primarily controlled by the molar ratio of water to surfactant (W = [H₂O]/[Surfactant]).[3][10][11] By precisely adjusting this ratio, the dimensions of the nanoreactor can be tuned, enabling the synthesis of nanoparticles with a narrow size distribution.[3][11]
Visualizing the Templating Mechanism
Caption: this compound-based reverse micelle templating mechanism.
Experimental Protocol: Synthesis of CdSe Quantum Dots
This protocol details the synthesis of CdSe quantum dots using a this compound/AOT reverse micelle system. The size of the quantum dots can be tuned by varying the water-to-surfactant molar ratio (W).
Materials and Equipment
-
Reagents:
-
This compound (anhydrous, ≥99%)
-
Aerosol-OT (AOT, Sodium bis(2-ethylhexyl) sulfosuccinate, ≥97%)
-
Cadmium chloride (CdCl₂, anhydrous, 99.99%)
-
Sodium selenosulfate (Na₂SeSO₃) solution (freshly prepared)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (anhydrous, 99.8%)
-
Toluene (anhydrous, 99.8%)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stir bars
-
Ultrasonic bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Glass vials and standard glassware
-
Step-by-Step Methodology
1. Preparation of Stock Solutions (under inert atmosphere):
-
AOT/Dodecane Stock Solution (0.5 M): Dissolve the appropriate amount of AOT in anhydrous this compound to achieve a final concentration of 0.5 M. Sonicate briefly to ensure complete dissolution.
-
Aqueous CdCl₂ Solution (0.1 M): Dissolve anhydrous CdCl₂ in deionized water to a final concentration of 0.1 M.
-
Aqueous Na₂SeSO₃ Solution (0.1 M): Prepare this solution fresh before each synthesis by dissolving elemental selenium powder in an aqueous solution of sodium sulfite.
2. Synthesis of CdSe Quantum Dots (Example for a specific W ratio):
This example is for a target W value of 4. The procedure can be adapted for other W values by adjusting the volume of the aqueous solutions.
-
Microemulsion A (Cadmium Precursor):
-
In a glass vial, add 3 mL of the 0.5 M AOT/dodecane stock solution.
-
To this, add the calculated volume of the 0.1 M aqueous CdCl₂ solution to achieve the desired W ratio. For W=4, this would be 21.6 µL.
-
Seal the vial and sonicate for 2-3 minutes until the solution becomes transparent, indicating the formation of a stable microemulsion.
-
Stir the solution gently with a magnetic stir bar.
-
-
Microemulsion B (Selenium Precursor):
-
In a separate glass vial, add 3 mL of the 0.5 M AOT/dodecane stock solution.
-
Add the same volume of the 0.1 M aqueous Na₂SeSO₃ solution as the CdCl₂ solution (21.6 µL for W=4).
-
Seal and sonicate until a clear microemulsion is formed.
-
-
Reaction:
-
Rapidly inject Microemulsion B into the stirring Microemulsion A.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour). The solution will change color, indicating the formation of CdSe quantum dots.
-
3. Purification of CdSe Quantum Dots:
-
Add an excess of anhydrous methanol to the reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the quantum dots.
-
Discard the supernatant and re-disperse the pellet in a small amount of anhydrous toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of excess surfactant and unreacted precursors.
-
Finally, disperse the purified CdSe quantum dots in toluene for storage and characterization.
Data Presentation: Effect of W Ratio on Nanoparticle Size
The following table summarizes the expected relationship between the water-to-surfactant molar ratio (W) and the resulting average diameter of the CdSe quantum dots, as determined by TEM.
| W Ratio ([H₂O]/[AOT]) | Average Nanoparticle Diameter (nm) |
| 2 | ~2.5 |
| 4 | ~3.8 |
| 6 | ~5.2 |
| 8 | ~6.5 |
Note: These are representative values and may vary slightly depending on the precise reaction conditions.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of CdSe quantum dots.
Characterization of Synthesized Nanoparticles
-
UV-Vis Spectroscopy: The absorption spectrum of the synthesized CdSe quantum dots will exhibit a characteristic excitonic peak. The position of this peak is size-dependent, with smaller particles showing a blue-shift to shorter wavelengths due to quantum confinement effects.[12]
-
Transmission Electron Microscopy (TEM): TEM is used to directly visualize the nanoparticles, allowing for the determination of their size, shape, and size distribution.
Conclusion and Field-Proven Insights
The use of this compound as the oil phase in reverse micelle synthesis provides a reliable and reproducible method for producing high-quality, monodisperse nanoparticles. The key to success lies in the precise control of the water-to-surfactant molar ratio (W), which directly dictates the size of the aqueous nanoreactors. It is crucial to use anhydrous solvents and perform the synthesis under an inert atmosphere, especially when dealing with air-sensitive precursors like those used for CdSe synthesis. The freshness of the selenium precursor is also critical for achieving consistent results. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently employ this powerful technique for the tailored synthesis of a wide range of nanoparticles for advanced applications.
References
- 1. Mechanistic Investigations of Growth of Anisotropic Nanostructures in Reverse Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coatingsys.com [coatingsys.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Nonionic Surfactant Reverse Micelles of C12E4 in this compound: Temperature Dependence of Size and Shape | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Dodecane Oxidation Studies
Welcome to the technical support center for dodecane oxidation studies. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are navigating the complexities of alkane oxidation. The oxidation of a long-chain alkane like n-dodecane is a challenging yet crucial reaction, often serving as a model for fuel combustion and a pathway to valuable chemical intermediates like dodecanols and dodecanones. However, its high C-H bond strength and the potential for numerous side reactions present significant experimental hurdles.[1][2]
This document provides field-proven insights, troubleshooting guides for common issues, and standardized protocols to enhance the reliability and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
Navigating the challenges of this compound oxidation requires a systematic approach to troubleshooting. The following table addresses common problems, their probable causes rooted in reaction kinetics and thermodynamics, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| 1. Low or No this compound Conversion | Insufficient Thermal Energy: The C-H bonds in this compound are strong and require significant energy for activation.[3] Low Catalyst Activity: The chosen catalyst may have poor activity under the reaction conditions or may not be suitable for C-H activation.[4] Mass Transfer Limitations: In heterogeneous catalysis, the oxidant (e.g., O₂) may have poor solubility or diffusion in the liquid this compound, limiting its access to the catalyst surface.[2] | Increase Reaction Temperature: Incrementally increase the temperature (e.g., in 10 °C steps) while monitoring for product formation and selectivity. Catalyst Screening: Test alternative catalysts known for alkane oxidation (e.g., transition-metal oxides, zeolites).[3][4] Improve Agitation: Increase the stirring speed to enhance gas-liquid mass transfer. Consider using a baffled reactor. |
| 2. Poor Selectivity to Desired Products (e.g., Dodecanols/Dodecanones) | Over-oxidation: The desired primary products (alcohols, ketones) are more reactive than the parent alkane and are easily oxidized further to carboxylic acids and eventually CO₂.[5] Radical Chain Reactions: Uncontrolled radical mechanisms lead to a wide array of products, including chain-scission products (shorter-chain alkanes/aldehydes).[2] Reaction Temperature Too High: While high temperatures increase conversion, they can drastically reduce selectivity by favoring deeper oxidation pathways. | Reduce Reaction Time/Conversion: Operate at lower this compound conversion levels. The highest selectivity is often observed at the beginning of the reaction. Optimize Temperature: Find a balance between acceptable conversion and maximum selectivity by systematically varying the temperature. Use a Selective Catalyst: Investigate catalysts designed to stabilize desired intermediates or prevent their subsequent reaction.[6] |
| 3. Irreproducible Results Between Runs | Catalyst Deactivation: The catalyst's active sites may be blocked by coke (carbonaceous deposits) or poisoned by impurities in the feed. Sintering at high temperatures can also reduce the active surface area.[7][8][9] Inconsistent Feed Purity: Trace impurities in this compound or the oxidant gas can act as inhibitors or promoters. Variable Peroxide Formation: Autoxidation can lead to the formation of hydroperoxides, which act as initiators. Their concentration can vary depending on this compound storage conditions.[10] | Catalyst Regeneration/Fresh Catalyst: Use fresh catalyst for each run or establish a regeneration protocol (e.g., calcination in air to burn off coke).[8] Use High-Purity Reagents: Ensure consistent, high-purity sources for this compound and the oxidant. Standardize Reagent Handling: Store this compound under an inert atmosphere (e.g., Argon) and away from light to minimize peroxide formation. |
| 4. Complex Product Mixture in Analysis (e.g., GC-MS) | Multiple Reaction Pathways: Oxidation can occur at various carbon atoms along the this compound chain, leading to a mixture of isomers.[2] Chain Scission: High-energy intermediates can lead to C-C bond cleavage, producing a range of smaller molecules.[11] Analytical Artifacts: The high temperatures of a GC injection port can cause decomposition of thermally labile products like hydroperoxides. | Lower Reaction Temperature: This can favor oxidation at the most reactive C-H bonds and reduce fragmentation. Employ Isomer-Specific Catalysts: Shape-selective catalysts like zeolites can sometimes favor oxidation at specific positions.[12] Derivatization: Chemically convert products to more stable derivatives before GC analysis. For example, silylate alcohols to make them more volatile and stable. |
| 5. Product Disappears During Workup | Product Volatility: Some smaller oxidation products (e.g., short-chain aldehydes) may be lost during solvent removal under vacuum.[13] Aqueous Solubility: Highly oxidized products like short-chain carboxylic acids may be soluble in the aqueous phase during an extraction.[13] Instability: Products may be unstable to the pH conditions or reagents used during the workup procedure.[13] | Check the Rotovap Trap: Analyze the contents of the cold trap for volatile products. Analyze the Aqueous Layer: Before discarding any aqueous layers from extractions, analyze a sample by an appropriate method (e.g., HPLC, or acidify and re-extract). Test Product Stability: Expose a small sample of the crude reaction mixture to the workup conditions (e.g., add a drop of acid or base) and monitor by TLC or GC to see if the product profile changes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary products of this compound oxidation, and how do they form?
The oxidation of n-dodecane proceeds via a free-radical autoxidation mechanism, especially at lower temperatures (<200°C).[2] The process begins with an initiation step to form a dodecyl radical (C₁₂H₂₅•). This radical rapidly reacts with oxygen to form a dodecylperoxy radical (C₁₂H₂₅OO•), which then abstracts a hydrogen atom from another this compound molecule to form a dodecyl hydroperoxide (C₁₂H₂₅OOH) and a new dodecyl radical, propagating the chain reaction.
-
Primary Products: The initial, relatively stable products are the dodecyl hydroperoxides . These can decompose to form dodecanols (alcohols) and dodecanones (ketones).[10]
-
Secondary Products: Because the alcohols and ketones are more easily oxidized than this compound itself, they can undergo further reaction to form a complex mixture of secondary products, including carboxylic acids (via C-C bond cleavage) and smaller aldehydes, ketones, and alkanes.[2] At higher temperatures, complete oxidation to CO₂ and H₂O becomes dominant.
Q2: How do I choose an appropriate catalyst for selective oxidation?
Catalyst selection is critical for controlling selectivity. The goal is to find a material that can activate the C-H bond of this compound without promoting the over-oxidation of the desired products.
-
For Alcohol/Ketone Production: Catalysts based on late transition metals (e.g., Pt, Pd, Au) or metal oxides (e.g., MnOₓ, CoOₓ) are often explored. The key is to have active sites that facilitate C-H activation but are not so oxidizing that they rapidly convert alcohols and ketones.[3][5]
-
Shape Selectivity: For controlling the isomer distribution (i.e., which carbon on the chain is oxidized), shape-selective catalysts like zeolites can be effective. The pore structure of the zeolite can sterically hinder the formation of certain isomers, leading to a more controlled product distribution.[12]
-
Mechanism Consideration: The choice of catalyst should be grounded in the reaction mechanism. For example, a catalyst that effectively decomposes hydroperoxides into alcohols and ketones without generating highly reactive radicals can improve selectivity.
Q3: What is the best analytical method for quantifying this compound conversion and product yield?
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.[2][14]
-
Methodology: To ensure accurate quantification, an internal standard is essential. The internal standard should be a compound that is not present in the reaction mixture, is stable under the reaction and analysis conditions, and has a retention time that does not overlap with any reactants or products. For this compound oxidation, a long-chain alkane like hexadecane or a stable aromatic compound like naphthalene could be suitable.
-
Procedure: A known amount of the internal standard is added to each sample before analysis. The conversion of this compound and the yield of each product are calculated by comparing their peak areas to the peak area of the internal standard, using pre-determined response factors.
-
Why it's Trustworthy: This method corrects for variations in injection volume and detector response, making the results far more reliable and reproducible than relying on external calibration alone.
Q4: What are the main safety concerns in this compound oxidation experiments?
The primary safety hazard is the formation and accumulation of hydroperoxides and other peroxide species .[10] These compounds can be thermally and shock-sensitive, posing a significant explosion risk, especially upon concentration during solvent removal or distillation.
-
Mitigation Strategies:
-
Peroxide Testing: Regularly test the reaction mixture for peroxides using commercially available test strips.
-
Avoid Concentration: Never distill the reaction mixture to dryness.
-
Quenching: After the reaction, quench any residual peroxides by adding a mild reducing agent, such as sodium sulfite or sodium thiosulfate, before performing a workup.
-
Pressure Management: These reactions are often run under pressure with oxygen or air. Ensure the reactor is properly rated for the intended pressure and temperature and is equipped with a pressure relief device.
-
Visualized Experimental Workflow and Reaction Pathway
Understanding the flow of an experiment and the chemical transformations is crucial. The following diagrams illustrate a typical workflow and a simplified reaction pathway.
Experimental Workflow Diagram
This diagram outlines the logical steps from initial setup to final data analysis for a typical batch this compound oxidation experiment.
Caption: Workflow for a batch this compound oxidation experiment.
Simplified this compound Oxidation Pathway
This diagram shows the progression from the stable alkane reactant through key intermediate stages to secondary oxidation products.
Caption: Simplified free-radical pathway for n-dodecane oxidation.
Standardized Experimental Protocol: Batch Oxidation
This protocol describes a general procedure for the liquid-phase oxidation of n-dodecane in a stirred batch reactor. It is a self-validating system when followed with care.
1. Reagent and Reactor Preparation
-
Reagents: Use high-purity n-dodecane (≥99%). Prepare a stock solution of the chosen internal standard (e.g., 1 g hexadecane in 100 mL this compound).
-
Catalyst: Weigh the required amount of catalyst (e.g., 0.5 mol% relative to this compound). If it is a powder, ensure it is dry.
-
Reactor: Assemble a high-pressure batch reactor (e.g., a Parr autoclave) equipped with a mechanical stirrer, gas inlet/outlet, sampling port, thermocouple, and pressure gauge. Ensure all seals are clean and functional. Perform a leak test with an inert gas (e.g., Argon or Nitrogen) at 1.5x the intended operating pressure.
2. Reaction Execution
-
Charge the reactor with n-dodecane (containing the internal standard) and the catalyst.
-
Seal the reactor and purge the headspace with an inert gas 3-5 times to remove all air.
-
Begin stirring (e.g., 700-1000 RPM) and heat the reactor to the desired temperature (e.g., 140-160 °C).
-
Once the temperature is stable, pressurize the reactor with the oxidant (e.g., 5-10 bar of pure O₂ or synthetic air). This marks the start of the reaction (t=0).
-
Maintain a constant pressure and temperature throughout the experiment.
3. Sampling and Analysis
-
Take samples at regular intervals (e.g., t=0, 30, 60, 120, 240 min) through the sampling port. The t=0 sample should be taken just before introducing the oxidant.
-
Immediately quench each ~1 mL sample by cooling it in an ice bath and adding a small amount of a reducing agent solution (e.g., 0.5 M Na₂SO₃) to destroy peroxides.
-
If using a heterogeneous catalyst, filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the catalyst particles.
-
Dilute the sample in a suitable solvent (e.g., dichloromethane) and analyze using a GC-MS/FID instrument.
-
GC Method:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve light products, then ramp to a high temperature (e.g., 280 °C) to elute all this compound derivatives.
-
Quantification: Identify products using the MS library. Calculate conversion and yield based on peak areas relative to the internal standard using pre-calibrated response factors.
-
References
- 1. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to control selectivity in alkane oxidation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to control selectivity in alkane oxidation? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deactivation in oxidation catalysis: inevitabile events, reversibile phenomena and beneficial in-situ rejuvenations [cris.unibo.it]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. How To [chem.rochester.edu]
- 14. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dodecane in Nanoparticle Synthesis
Welcome to the technical support resource for optimizing dodecane concentration and related parameters in nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of your synthesis system.
Part 1: Troubleshooting Guide
Encountering unexpected results is a common part of nanomaterial synthesis. This section addresses specific issues you may face, focusing on causes related to the solvent and ligand system and providing actionable solutions.
Issue 1: Nanoparticle Aggregation and Poor Stability
You've successfully synthesized nanoparticles, but they crash out of solution, either immediately or over a short period.
Potential Causes & Solutions
-
Insufficient Ligand Concentration: The most common cause of aggregation is an inadequate amount of capping agent to passivate the nanoparticle surface. In systems using dodecanethiol, the thiol group binds to the particle surface, while the this compound tail provides steric hindrance, preventing particles from approaching each other.[1][2]
-
Solution: Systematically increase the molar ratio of dodecanethiol to the metal precursor. A good starting point is often a 2:1 or 3:1 molar ratio, but this is highly dependent on the nanoparticle material and target size.
-
-
Solvent Purity: Trace impurities in this compound, particularly water or polar compounds, can interfere with ligand binding and reduce the colloidal stability of nanoparticles in a nonpolar medium.
-
Solution: Use high-purity, anhydrous this compound (≥99%). If necessary, further purify the solvent by distillation or passing it through an activated alumina column to remove polar impurities.
-
-
Ineffective Purification: Residual reactive precursors or byproducts from the synthesis can destabilize the nanoparticle dispersion.
-
Solution: Refine your washing protocol. This typically involves precipitating the nanoparticles from the this compound solution by adding a polar anti-solvent (like ethanol or methanol), centrifuging, discarding the supernatant, and redispersing the nanoparticle pellet in a clean nonpolar solvent like toluene or hexane. Repeat this cycle 2-3 times.[3]
-
Troubleshooting Workflow: Diagnosing Nanoparticle Aggregation
This flowchart provides a logical sequence for identifying the root cause of aggregation issues.
Caption: Troubleshooting flowchart for nanoparticle aggregation.
Issue 2: Inconsistent Particle Size and Shape (Poor Monodispersity)
You are observing significant batch-to-batch variation in nanoparticle size and morphology, or the size distribution within a single batch is too broad.
Potential Causes & Solutions
-
Precursor Concentration Imbalance: The concentration of your metal precursors in this compound has a complex, often non-monotonic, effect on nanoparticle size.[4]
-
Low Concentration: May lead to a slow nucleation rate, resulting in a broad size distribution.
-
High Concentration: Can cause an uncontrolled burst of nucleation, leading to many small nuclei and subsequent Ostwald ripening, which also broadens the size distribution.[4]
-
Solution: The optimal precursor concentration must be determined experimentally. Perform a systematic study varying the precursor concentration while keeping all other parameters (temperature, ligand ratio, injection speed) constant.
-
-
Poor Temperature Control: The kinetics of precursor decomposition, nucleation, and growth are highly temperature-dependent. Even minor fluctuations during the reaction can lead to significant variations in the final nanoparticle population.[4]
-
Solution: Ensure your reaction setup provides stable and uniform heating. Use a temperature controller with a thermocouple placed directly in the reaction mixture. Ensure the flask is well-insulated.
-
-
"Hot-Injection" Technique Variability: The "hot-injection" method, which involves the rapid injection of precursors into a hot solvent, is designed to separate nucleation and growth for better monodispersity.[5][6] Inconsistent injection speed or temperature drops during injection can ruin this effect.
-
Solution: Inject the precursor solution as quickly and smoothly as possible to ensure a rapid, single nucleation event. Pre-heating the syringe can help minimize the temperature drop upon injection. For maximum reproducibility, consider using an automated syringe pump.
-
| Parameter | Effect of Increasing | Rationale |
| Precursor Concentration | Can lead to smaller or larger particles | High concentration can cause a burst of nucleation (smaller particles), while lower concentration allows more monomer for growth on existing nuclei (larger particles). The effect is non-monotonic and requires optimization.[4] |
| Ligand (Dodecanethiol) Conc. | Generally leads to smaller particles | Higher ligand concentration passivates the nanoparticle surface more quickly, arresting growth and resulting in smaller final particle sizes.[7][8] |
| Reaction Temperature | Generally leads to larger particles | Higher temperatures increase the rate of atomic diffusion and monomer addition, favoring particle growth over new nucleation. |
| Reaction Time | Generally leads to larger particles | Longer reaction times allow for more growth and potential Ostwald ripening, where larger particles grow at the expense of smaller ones. |
Table 1: Influence of Key Synthesis Parameters on Nanoparticle Size.
Part 2: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the role and optimization of this compound in nanoparticle synthesis.
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound primarily serves as a high-boiling point, non-coordinating solvent.[9] Its key functions are:
-
Reaction Medium: It provides a thermally stable liquid environment for the reaction, with a high boiling point (216°C) suitable for the thermal decomposition of many organometallic precursors.[9]
-
Inert Environment: As a saturated alkane, this compound is chemically inert under typical synthesis conditions. This prevents unwanted side reactions with precursors or ligands.[3]
-
Solubilization: It dissolves the hydrophobic ligands (like dodecanethiol) and the growing ligand-capped nanoparticles, ensuring a homogeneous reaction mixture.
Q2: How does this compound compare to other common solvents like 9-Octadecene (ODE)?
A2: this compound offers a significant advantage over unsaturated solvents like 9-octadecene (ODE). The terminal double bond in ODE is prone to polymerization at the high temperatures used for synthesis (120–320°C).[3] This creates a waxy byproduct, poly(1-octadecene), which is difficult to separate from the nanoparticles and can interfere with their properties and applications. This compound, lacking this reactive double bond, provides a cleaner reaction environment.
| Feature | This compound | 9-Octadecene (ODE) |
| Chemical Structure | Saturated Alkane (C₁₂H₂₆) | Unsaturated Alkene (C₁₈H₃₆) |
| Boiling Point | ~216 °C | ~317 °C |
| Polymerization Risk | None | High, at typical synthesis temperatures |
| Key Advantage | Chemically inert, no polymeric byproducts | Higher boiling point allows for higher reaction temps |
| Key Disadvantage | Lower boiling point limits max reaction temp | Creates hard-to-remove polymeric impurities |
Table 2: Comparison of this compound and 9-Octadecene as Synthesis Solvents.
Q3: What is the difference between this compound and dodecanethiol?
A3: This is a critical distinction. This compound is the solvent , the liquid medium for the reaction. Dodecanethiol (DDT or C₁₂H₂₅SH) is a ligand or capping agent .[10] The sulfur atom in the thiol group has a high affinity for the surface of many metal and semiconductor nanoparticles (e.g., gold, platinum, CdS, Ag).[1][7][11][12] It binds to the surface, and its long dodecyl chain provides a stabilizing steric barrier in the this compound solvent.
Mechanism of Dodecanethiol Stabilization
The diagram below illustrates how dodecanethiol molecules cap a nanoparticle, preventing aggregation within the this compound solvent.
Caption: Dodecanethiol ligands stabilizing a nanoparticle core.
Q4: How do I perform a phase transfer of aqueous nanoparticles into this compound?
A4: Phase transfer is used to move nanoparticles synthesized in water into a nonpolar solvent like this compound, which is often necessary for subsequent reactions or applications.[13][14][15] This is typically achieved by modifying the nanoparticle surface from hydrophilic to hydrophobic.
-
Method: A common method involves ligand exchange.[13] For example, for gold nanoparticles, a solution of dodecanethiol in this compound is vigorously mixed with the aqueous nanoparticle colloid. The dodecanethiol displaces the original hydrophilic capping agents (like citrate) on the gold surface. This surface modification renders the nanoparticles hydrophobic, causing them to transfer from the aqueous phase to the this compound phase.[15] A phase transfer catalyst may sometimes be required to facilitate the process.[11]
Part 3: Experimental Protocol Example
This section provides a generalized, self-validating protocol for the synthesis of dodecanethiol-capped gold nanoparticles (AuNPs) using this compound as the solvent.
Protocol: Synthesis of Dodecanethiol-Capped AuNPs
This protocol is adapted from two-phase synthesis methods.[1][11]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB) - Phase Transfer Catalyst
-
1-Dodecanethiol (DDT) - Capping Agent
-
Sodium borohydride (NaBH₄) - Reducing Agent
-
This compound (Anhydrous, ≥99%) - Solvent
-
Toluene (Anhydrous)
-
Ethanol (ACS Grade)
-
Deionized Water
Procedure:
-
Precursor Phase Transfer:
-
Dissolve 50 mg of HAuCl₄·3H₂O in 15 mL of deionized water to form a yellow solution.
-
In a separate flask, dissolve 250 mg of TOAB in 40 mL of this compound.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The organic (this compound) phase will turn from colorless to dark orange/red as the AuCl₄⁻ ions are transferred.
-
Allow the phases to separate and carefully collect the orange organic phase. Discard the now-colorless aqueous phase.
-
-
Ligand Addition:
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh solution of 100 mg NaBH₄ in 10 mL of ice-cold deionized water.
-
While stirring the organic solution vigorously, add the NaBH₄ solution dropwise over 5 minutes.
-
The solution color will rapidly change from orange to dark brown/black, indicating the formation of gold nanoparticles.
-
Continue to stir the biphasic mixture for at least 4 hours to ensure complete reaction and ligand capping.
-
-
Purification:
-
Transfer the reaction mixture back to a separatory funnel and discard the aqueous phase.
-
Add 50 mL of ethanol to the organic phase to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. A dark precipitate of AuNPs should form.
-
Discard the clear supernatant.
-
Redisperse the nanoparticle pellet in a minimal amount of toluene or fresh this compound.
-
Repeat the precipitation/centrifugation/redispersion cycle two more times to remove excess ligands and catalyst.
-
-
Characterization:
-
The final purified nanoparticles can be characterized using UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, ~520 nm for spherical AuNPs), and Transmission Electron Microscopy (TEM) to determine size, shape, and monodispersity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 6. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
- 7. [PDF] Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Proactive Prevention and Troubleshooting of Dodecane Contamination in Cell Culture Experiments
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing, identifying, and mitigating dodecane contamination in cell culture experiments. This guide provides in-depth technical information, troubleshooting protocols, and best practices to ensure the integrity and reproducibility of your research.
Introduction to this compound Contamination
This compound (C₁₂H₂₆) is a non-polar, oily liquid alkane that, while not a commonly anticipated contaminant, can be introduced into cell culture systems as a leachable from plastic consumables. Its presence, even at trace levels, can have subtle yet significant impacts on cellular behavior, leading to inconsistent experimental outcomes. This guide is designed to equip you with the knowledge to proactively prevent this compound contamination and effectively troubleshoot its presence if detected.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound contamination in cell culture.
Q1: What is this compound and why is it a concern in cell culture?
A1: this compound is a straight-chain alkane, a type of hydrocarbon. In the context of cell culture, it is considered a chemical contaminant.[1] The primary concern is its potential to leach from plastic labware, such as flasks, plates, and single-use bioreactor bags, into the culture medium.[2][3] As a non-polar substance, it can interact with cell membranes and potentially interfere with cellular processes, leading to altered cell growth, morphology, and function.[4]
Q2: What are the primary sources of this compound contamination in a laboratory setting?
A2: The most probable sources of this compound contamination in cell culture are plastic consumables.[5] Aliphatic hydrocarbons can be present in laboratory plastics as polymerization by-products. While manufacturers of high-quality labware strive to minimize these residues, variations in production processes and raw materials can lead to the presence of leachables.[5] Other potential, though less common, sources could include contaminated reagents or cross-contamination from other laboratory processes where this compound is used as a solvent.[6]
Q3: What are the observable effects of this compound contamination on cultured cells?
A3: The effects of this compound contamination can be subtle and may not always result in overt cell death, especially at low concentrations. Researchers should be vigilant for signs such as:
-
Altered Cell Morphology: Changes in cell shape, adherence, or the appearance of intracellular vesicles.
-
Reduced Proliferation: A noticeable decrease in the rate of cell growth compared to historical controls.
-
Inconsistent Experimental Results: Increased variability between replicate wells, plates, or experiments.
-
Changes in Cellular Metabolism: Alterations in metabolic activity assays.
At higher concentrations, this compound and related compounds can exhibit cytotoxic effects.[7]
Q4: How can I know if my cell cultures are contaminated with this compound?
A4: Visual inspection alone is insufficient to detect this compound contamination unless it is present at very high levels. The most reliable method for detection is analytical testing of your cell culture medium. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds like this compound.[8][9]
Part 2: Troubleshooting Guide for Suspected this compound Contamination
If you suspect this compound contamination is affecting your experiments, this step-by-step guide will help you identify the source and take corrective action.
Step 1: Isolate and Confirm the Contamination
The first step is to confirm the presence of this compound and rule out other potential causes for your observations.
Protocol 1: Sample Collection for Analytical Testing
-
Aseptic Collection: Under sterile conditions in a biological safety cabinet, collect samples of your complete cell culture medium (including serum and any other supplements), each individual reagent (e.g., basal medium, serum, trypsin), and sterile water from your source.
-
Control Samples: If possible, include a sample of medium from a culture that is behaving as expected to serve as a negative control.
-
Sample Storage: Store all samples in sterile glass vials with airtight caps to prevent the loss of volatile compounds and avoid further plastic-derived contamination.
-
Analytical Request: Submit the samples to an analytical chemistry facility for GC-MS analysis. Specifically request screening for aliphatic hydrocarbons, including this compound.
Step 2: Identify the Source of Contamination
Once this compound is confirmed in your complete medium, the next step is to pinpoint the source.
Workflow for Source Identification
Caption: Workflow for identifying the source of this compound contamination.
Protocol 2: Leachables Testing of Plasticware
-
Incubation: Fill a representative sample of your plasticware (e.g., a T-75 flask, a 6-well plate) with sterile, high-purity water or a simple buffer solution.
-
Positive Control: As a positive control, use a glass container of the same volume.
-
Incubation Conditions: Incubate the plasticware and glass control under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂) for a period that mimics or exceeds your typical experimental duration (e.g., 72 hours).
-
Sample Collection and Analysis: Collect the water or buffer from the plasticware and glass control and submit for GC-MS analysis as described in Protocol 1. A significantly higher concentration of this compound in the sample from the plasticware compared to the glass control indicates that the plastic is the source of the contamination.
Step 3: Mitigating and Eliminating this compound Contamination
Once the source has been identified, take the following steps to eliminate the contamination.
Table 1: Mitigation Strategies for this compound Contamination
| Source Identified | Immediate Action | Long-Term Solution |
| Reagents (Media, Serum, etc.) | Discard the contaminated lot. | Qualify new lots of reagents before use by testing for leachables. Source reagents from reputable suppliers who provide certificates of analysis. |
| Plasticware | Discard the contaminated batch of plasticware. | Switch to a different brand or type of plasticware. Request extractables and leachables data from the manufacturer.[10] Consider using glass vessels for critical experiments where possible. |
| Cross-Contamination | Review laboratory workflows and shared equipment. | Implement stricter cleaning and sterilization protocols. Dedicate specific equipment to sensitive cell culture work. |
Part 3: Best Practices for Preventing this compound Contamination
A proactive approach is the most effective way to prevent chemical contamination in your cell culture experiments.
Rigorous Qualification of Raw Materials
-
Vendor Qualification: Source all plasticware and reagents from reputable manufacturers who can provide comprehensive quality control data, including information on extractables and leachables.[9]
-
Lot-to-Lot Testing: For critical applications, consider performing in-house testing on new lots of plasticware and reagents to screen for contaminants before they are introduced into your general lab supply.
Proper Laboratory Technique
-
Aseptic Technique: Adherence to strict aseptic technique is paramount to prevent all forms of contamination.[11]
-
Minimize Contact Time: Reduce the storage time of media and other reagents in plastic containers, especially at elevated temperatures.
-
Use of Controls: Routinely include negative controls in your experiments to help identify the introduction of unexpected variables.
Understanding Plasticware
Not all plastics are created equal. The choice of polymer can significantly impact the profile of potential leachables.
Table 2: Common Polymers in Cell Culture and Their Properties
| Polymer | Common Uses | General Properties |
| Polystyrene (PS) | Culture flasks, plates, dishes | Optically clear, rigid. Surface is often treated to be hydrophilic for cell attachment. |
| Polypropylene (PP) | Centrifuge tubes, storage bottles | Opaque or translucent, good chemical resistance, autoclavable. |
| Polyethylene (PE) | Bags for single-use bioreactors, bottles | Flexible, good chemical resistance. |
It is important to note that additives used during the manufacturing process can contribute to the leachable profile of any of these polymers.[5]
Implementing a Proactive Monitoring Program
For laboratories involved in drug development or manufacturing, a proactive monitoring program for extractables and leachables is highly recommended.
Workflow for Proactive Monitoring
References
- 1. Understanding Extractable and Leachable Studies [old-cotecna.voxteneo.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. A cytotoxic leachable compound from single-use bioprocess equipment that causes poor cell growth performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 细胞培养污染故障排除 [sigmaaldrich.com]
- 10. susupport.com [susupport.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
Technical Support Center: Troubleshooting Dodecane Emulsion Instability
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for dodecane emulsion formulation. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with this compound-based emulsions. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing emulsion stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding this compound emulsions.
Q1: What is a this compound emulsion and why is it thermodynamically unstable?
A this compound emulsion is a dispersion of small this compound (oil) droplets within a continuous aqueous phase, or vice-versa. This system is created by applying high-energy mixing (homogenization) to the two immiscible liquids in the presence of an emulsifying agent (surfactant).[1][2]
Therodynamically, emulsions are inherently unstable. The large interfacial area between the oil and water phases stores a significant amount of free energy. The system will naturally seek to lower this energy by reducing the interfacial area, which it accomplishes through droplet aggregation and eventual phase separation.[1][3] The role of a surfactant is to lower the interfacial tension and create a barrier around the droplets, making the emulsion kinetically stable—meaning it resists phase separation for a practical length of time.[3][4]
Q2: My this compound emulsion separated into distinct layers. What is the primary cause?
The most common reasons for rapid phase separation are improper surfactant selection and insufficient homogenization .
-
Surfactant Selection: The effectiveness of a surfactant is governed by its Hydrophile-Lipophile Balance (HLB). For a stable this compound-in-water (O/W) emulsion, the HLB of your surfactant system should match the "required HLB" of this compound. A significant mismatch will result in poor droplet stabilization and rapid coalescence.[5][6][7]
-
Homogenization: Insufficient energy input during homogenization leads to large initial droplets. These droplets are more prone to instability mechanisms like creaming and coalescence, accelerating phase separation.[8][9]
Q3: What is the HLB system and how do I apply it to this compound?
The HLB system is a semi-empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[10]
-
Low HLB (4–6): Lipophilic (oil-loving), promotes water-in-oil (W/O) emulsions.
-
High HLB (8–18): Hydrophilic (water-loving), promotes oil-in-water (O/W) emulsions.[10]
Each oil has a "required HLB" for a stable emulsion. To achieve optimal stability, the HLB of your emulsifier or emulsifier blend should match this value.[5][6] Often, a blend of a high-HLB and a low-HLB surfactant (like Tween and Span, respectively) provides superior stability compared to a single surfactant.[4][11] While the exact required HLB for this compound can vary slightly with the overall formulation, it is generally in the range required for non-polar oils.
Experimental Determination of Required HLB: If the required HLB is unknown, it can be determined experimentally by preparing a series of emulsions with surfactant blends of varying HLB values and observing which formulation yields the most stable result.[6]
| Surfactant Example | Type | HLB Value | Typical Use |
| Sorbitan Oleate (Span 80) | Non-ionic | 4.3 | W/O Emulsifier |
| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | O/W Emulsifier |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~40 | O/W Emulsifier |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Cationic | ~10 | O/W Emulsifier |
Data compiled from various sources.[6][10][12]
Part 2: In-Depth Troubleshooting Guide
This guide is structured around specific observational problems. For each problem, we diagnose the likely instability mechanism and provide targeted solutions.
Visualizing Instability: The Four Main Pathways
An emulsion can destabilize through several distinct, though often interconnected, mechanisms. Understanding these pathways is the first step in effective troubleshooting.
Caption: Pathways of emulsion destabilization.
Problem 1: A dense layer has formed at the top (creaming) or bottom (sedimentation) of my sample.
-
Diagnosis: Creaming or Sedimentation. This is a physical separation of droplets driven by gravity due to a density mismatch between the this compound and aqueous phases.[2][13] this compound is less dense than water, so it will cream (rise to the top). This is often a precursor to more severe instability like coalescence.[2]
-
Causality & Solutions:
-
Reduce Droplet Size: Smaller droplets are more influenced by Brownian motion, which counteracts gravity.
-
Increase Continuous Phase Viscosity: A more viscous continuous phase will slow down the movement of droplets, hindering creaming.
-
Action: Add a food-grade hydrocolloid (e.g., xanthan gum, sodium alginate) or another rheology modifier to the aqueous phase.[15]
-
-
Narrow the Size Distribution: A uniform (monodisperse) population of droplets will have more consistent properties and stability.
-
Action: Optimize homogenization parameters. Sometimes, techniques like microfluidization or ultrasonication can produce narrower distributions than rotor-stator homogenizers alone.
-
-
Problem 2: My emulsion appears cloudy or lumpy, but hasn't fully separated. Shaking temporarily redisperses it.
-
Diagnosis: Flocculation. This occurs when droplets aggregate into loose clumps without merging.[2] It is a reversible process driven by weak attractive forces between droplets that have insufficient repulsive barriers.[16] Flocculation increases the effective droplet size, which can accelerate creaming and lead to coalescence.[2][17]
-
Causality & Solutions:
-
Insufficient Electrostatic Repulsion: If using an ionic surfactant, the surface charge on the droplets may be too low to prevent them from approaching one another.
-
Action: Measure the Zeta Potential. A value greater than |±30 mV| generally indicates good electrostatic stability.[18] If the value is low, consider adjusting the pH away from the isoelectric point of the surfactant or increasing the ionic surfactant concentration.
-
-
Insufficient Steric Hindrance: If using a non-ionic surfactant (like Tweens or Spans), the layer formed around the droplet may be too thin or incomplete to provide a physical barrier.
-
Action: Increase the surfactant concentration to ensure complete coverage of the droplet interface.[19] Consider using a surfactant with a larger hydrophilic head group (e.g., a polymeric surfactant) to create a thicker steric barrier.
-
-
Depletion Flocculation: An excess of surfactant in the continuous phase can form micelles, which can create an osmotic pressure that pushes the larger emulsion droplets together.[20][21]
-
Action: Optimize the surfactant concentration. While sufficient surfactant is needed, a large excess can be detrimental.[20] Try reducing the concentration systematically to find the optimal point.
-
-
Problem 3: The average droplet size of my emulsion increases over time, leading to visible oil slicks on the surface.
-
Diagnosis: Coalescence and/or Ostwald Ripening. These are irreversible processes that lead to an increase in the mean droplet size and eventual phase separation.
-
Coalescence: Two or more droplets collide and merge to form a single, larger droplet. This involves the rupture of the thin liquid film separating the droplets.[2][17]
-
Ostwald Ripening: This is a diffusion-based process. Smaller droplets have a higher chemical potential (and slightly higher solubility) than larger droplets. Over time, oil molecules from the smaller droplets dissolve in the continuous phase and then diffuse and deposit onto the surface of the larger droplets. The result is that large droplets grow at the expense of small ones, which eventually disappear.[2][17][22]
-
-
Causality & Solutions:
-
Ineffective Interfacial Film (Coalescence): The surfactant layer is not robust enough to prevent droplets from merging upon collision.
-
Action: Use a combination of surfactants. A blend of a small, mobile surfactant (like Tween 80) and a larger, more rigid one (like a protein or polymeric surfactant) can create a more resilient interfacial film.[4] Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC) but not excessively so.
-
-
High Polydispersity (Ostwald Ripening): A wide range of droplet sizes is the primary driver for Ostwald ripening.
-
Action: Optimize the homogenization process to achieve the most monodisperse (uniform) droplet population possible.[8]
-
-
Oil Phase Solubility (Ostwald Ripening): While this compound has very low water solubility, this process can still occur over long time scales. To combat this, a second, even less soluble oil (an "Ostwald ripening inhibitor") can be added to the this compound.
-
Troubleshooting Workflow Diagram
This decision tree can guide your troubleshooting process from initial observation to a potential solution.
Caption: A decision tree for troubleshooting emulsion instability.
Part 3: Experimental Protocols
Protocol 1: Preparation of a this compound-in-Water (O/W) Emulsion
This protocol provides a baseline method for creating a 10% (w/w) this compound-in-water emulsion using a high-shear homogenizer.
Materials:
-
This compound (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Surfactant(s) (e.g., Tween 80, Span 80)
-
High-shear rotor-stator homogenizer
-
Beakers, magnetic stirrer, and weighing balance
Procedure:
-
Prepare the Aqueous Phase: In a beaker, weigh the required amount of deionized water. If using a water-soluble surfactant (like Tween 80), add it to the water and stir until fully dissolved.
-
Prepare the Oil Phase: In a separate beaker, weigh the this compound. If using an oil-soluble surfactant (like Span 80), add it to the this compound and stir until fully dissolved.
-
Form a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to create a coarse pre-emulsion.
-
High-Shear Homogenization: Place the probe of the rotor-stator homogenizer into the beaker containing the coarse emulsion.
-
Cooling: After homogenization, allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Immediately after preparation and at set time points, characterize the emulsion for droplet size (e.g., using Dynamic Light Scattering) and observe its physical stability (creaming, separation).
Protocol 2: Emulsion Stability Assessment
To quantify stability, subject the emulsion to accelerated stress conditions.
-
Thermal Stress Testing:
-
Store aliquots of the emulsion at various temperatures (e.g., 4°C, 25°C, 40°C).[26]
-
Alternatively, perform freeze-thaw cycles (e.g., -20°C for 12 hours followed by 25°C for 12 hours) for 3-5 cycles.
-
Analysis: After each cycle or time point, visually inspect for phase separation and measure any changes in particle size distribution.
-
-
Centrifugation:
-
Centrifuge an aliquot of the emulsion (e.g., at 3000 rpm for 15 minutes).[8]
-
Analysis: Measure the height of the cream layer that forms. A smaller cream layer indicates higher stability against gravitational separation.
-
References
- 1. scribd.com [scribd.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. quora.com [quora.com]
- 4. aocs.org [aocs.org]
- 5. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of High Shear Homogenization on Physical Stability of Emulsions | Silva | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 11. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. EFFECT OF HOMOGENISATION PRESSURE ON EMULSION STABILITY [journal.pan.olsztyn.pl]
- 15. researchgate.net [researchgate.net]
- 16. An Algorithm for Emulsion Stability Simulations: Account of Flocculation, Coalescence, Surfactant Adsorption and the Process of Ostwald Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. benchchem.com [benchchem.com]
- 21. microtrac.com [microtrac.com]
- 22. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Conductivity of Dodecane-Based PCMs
Prepared by: Senior Application Scientist, Advanced Thermal Materials Division
This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working to improve the thermal performance of dodecane-based Phase Change Materials (PCMs). Organic PCMs like this compound offer high latent heat storage, but their inherently low thermal conductivity limits their efficiency in applications requiring rapid heat absorption or release.[1][2][3] This resource provides practical troubleshooting guidance and answers to frequently asked questions to navigate the challenges of developing high-conductivity this compound composites.
Troubleshooting Guide
Experimentation with this compound-based PCM composites can present several challenges. This section addresses common problems encountered during synthesis and characterization, offering insights into their root causes and providing actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| TC-01 | Negligible or inconsistent improvement in thermal conductivity after adding conductive fillers. | 1. Poor Dispersion: Nanoparticles or fillers are not uniformly distributed, failing to form a continuous heat conduction pathway.[4] 2. Agglomeration of Fillers: High surface energy of nanoparticles leads to clumping, which drastically reduces the effective surface area for heat transfer.[5] 3. High Interfacial Thermal Resistance: A significant thermal barrier exists between the this compound matrix and the filler material, impeding phonon transport.[6] 4. Incorrect Measurement Technique: Improper sample preparation or instrument calibration leads to erroneous readings.[7] | 1. Enhance Dispersion Protocol: Employ high-energy dispersion methods. Ultrasonication is critical for breaking down agglomerates. For higher viscosity mixtures, high-shear mechanical mixing in the molten state should be applied before sonication. 2. Utilize Surfactants/Surface Functionalization: For non-polar this compound, a non-ionic surfactant (e.g., Triton X-100, Brij™ 35) can be used to stabilize carbon-based fillers.[8][9][10] For metallic nanoparticles, surface capping with a long-chain thiol like dodecanethiol improves stability in the alkane matrix.[11][12] This reduces van der Waals forces between particles, preventing re-agglomeration.[13] 3. Optimize Filler Concentration: Thermal conductivity enhancement is non-linear with concentration.[14] Start with low weight percentages (e.g., 0.5-2.0 wt%) and incrementally increase. At a certain point (the percolation threshold), a conductive network forms, leading to a sharp rise in conductivity. Beyond this, gains may diminish while negatively impacting latent heat.[15] 4. Verify Measurement Protocol: Ensure the sample is void-free and makes perfect contact with the sensor. Calibrate the instrument (e.g., Transient Plane Source, Laser Flash) with a known standard. Be aware that contact resistance can significantly affect results.[16][17] |
| TC-02 | Significant reduction in latent heat of fusion after adding fillers. | 1. Displacement of PCM: The volume occupied by the thermally conductive but non-phase-changing additive reduces the overall mass of this compound per unit volume of the composite.[18] 2. Interference with Crystallization: High filler loading can physically hinder the crystallization process of this compound, leading to an incomplete phase transition. | 1. Balance Thermal Conductivity and Latent Heat: This is an unavoidable trade-off. The goal is to find the optimal filler concentration that provides the required thermal conductivity enhancement with the minimum acceptable reduction in energy storage capacity.[19] Create a performance index (e.g., product of thermal conductivity and latent heat) to identify the optimal composition. 2. Select High-Efficiency Fillers: Materials like graphene and expanded graphite (EG) can create effective thermal networks at very low weight percentages (e.g., < 5 wt%), minimizing the impact on latent heat compared to less efficient fillers.[6][18] |
| TC-03 | PCM composite exhibits leakage of liquid this compound upon melting. | 1. Lack of Shape Stabilization: The porous network of the additive is insufficient to retain the molten this compound through capillary forces. 2. High PCM Loading: The amount of this compound exceeds the absorption capacity of the porous matrix. | 1. Incorporate a Shape-Stabilizing Matrix: Use materials with a high specific surface area and porous structure like expanded graphite (EG) or metallic foams.[8][20][21] These materials act as a scaffold, holding the liquid PCM in place.[22] 2. Optimize PCM-to-Matrix Ratio: Determine the maximum absorption capacity of your chosen matrix. Prepare samples with varying this compound content to find the highest loading that prevents leakage after multiple thermal cycles. 3. Consider Microencapsulation: For applications where additives are not desired, encapsulating this compound in a polymer shell (e.g., poly(melamine-formaldehyde)) provides the ultimate leakage prevention, although this can introduce higher thermal resistance at the shell interface.[23][24] |
| TC-04 | Phase separation or settling of fillers observed after repeated thermal cycles. | 1. Poor Stability of Dispersion: The forces holding the fillers in suspension are not strong enough to overcome gravity and Brownian motion over time, especially in the low-viscosity molten state.[11] 2. Density Mismatch: A significant difference in density between the filler and this compound promotes settling. | 1. Improve Interfacial Chemistry: As with TC-01, the use of appropriate surfactants or the chemical functionalization of fillers is the most robust solution. This creates a steric or electrostatic barrier that prevents particles from settling out.[7][25] 2. Create a Form-Stable Composite: By trapping the PCM and fillers within a rigid or semi-rigid matrix (e.g., EG, polymer), the mobility of all components is restricted, preventing phase separation over the long term.[8][26] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of additives to enhance the thermal conductivity of this compound?
The most effective additives are typically carbon-based materials due to their high intrinsic thermal conductivity, low density, and chemical stability.[21]
-
Expanded Graphite (EG) and Graphene: These 2D materials are highly effective because they can form an interconnected, long-range heat conduction network at low concentrations.[26][27] Enhancements of over 15 times the base conductivity of the PCM have been reported.[20]
-
Carbon Nanotubes (CNTs): These 1D materials can act as "bridges" between 2D graphene or EG platelets, further reducing interfacial thermal resistance and synergistically improving the thermal network.[26][28]
-
Metallic Foams (e.g., Copper, Nickel): These provide a highly conductive, continuous 3D scaffold. While they offer very high thermal conductivity enhancement, they are also heavier and can significantly reduce the volumetric energy storage density.[21][29]
-
Metal/Metal Oxide Nanoparticles (e.g., Cu, Al₂O₃): While they do increase thermal conductivity, the enhancement is often less pronounced compared to carbon allotropes due to the "point-to-point" nature of heat transfer and higher interfacial resistance.[18][30]
Comparative Data on Thermal Conductivity Enhancement in Organic PCMs
| Additive | Typical Wt. % | Thermal Conductivity (W/m·K) | Enhancement Factor | Reference(s) |
| Pure Paraffin/Alkane | 0% | ~0.15 - 0.25 | 1x | [26][29] |
| Multi-Walled CNTs (MWCNTs) | 9% | ~0.37 | ~1.5x | [26] |
| Expanded Graphite (EG) | 9% | ~0.57 | ~2.3x | [26] |
| EG/MWCNT Hybrid (8:2 ratio) | 9% | ~0.67 | ~2.7x | [26][28] |
| Graphene Nanoplatelets | 2% | ~0.70 | ~3.2x | [5] |
| Copper Foam | N/A (Vol. %) | > 4.0 | > 20x | [21] |
Q2: How do I select an appropriate surfactant for stabilizing nanoparticles in non-polar this compound?
The goal of a surfactant is to adsorb onto the nanoparticle surface and provide a stabilizing layer that is compatible with the surrounding medium.[10][13] Since this compound is a non-polar alkane, the surfactant's tail should be lipophilic (oil-loving).
-
For Metallic Nanoparticles (e.g., Cu, Ag): Long-chain alkyl thiols like dodecanethiol are excellent. The thiol head group forms a strong bond with the metal surface, while the dodecyl tail provides excellent compatibility with the this compound matrix, ensuring stable dispersion.[11]
-
For Carbon-Based Materials (Graphene, CNTs): Non-ionic surfactants are often preferred. Molecules like Triton X-100 or surfactants from the Tween or Brij series can adsorb onto the carbon surface via van der Waals interactions, presenting a compatible interface to the this compound.[8][9]
-
Anionic/Cationic Surfactants: Surfactants like Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB) are generally less effective in purely non-polar solvents like this compound as they rely on electrostatic stabilization, which is screened in such media.[31][32] However, they can be useful in preparing the initial aqueous dispersion of a filler like graphene oxide before it is transferred to the organic phase.[33]
Q3: What is the standard laboratory procedure for preparing a this compound-graphene composite PCM?
This protocol describes a common two-step method for preparing a shape-stabilized this compound/graphene composite.[1]
Experimental Protocol: Preparation of this compound-Graphene Nanoplatelet (GNP) Composite
-
Materials & Equipment:
-
n-Dodecane (high purity)
-
Graphene Nanoplatelets (GNPs)
-
Magnetic stirrer with hot plate
-
Bath or probe-type ultrasonicator
-
Molds for casting (e.g., aluminum or silicone)
-
Analytical balance
-
-
Step-by-Step Procedure:
-
Calculate Masses: Determine the required masses of n-dodecane and GNPs for the desired weight percentage (e.g., 1.0 wt% GNPs).
-
Melt this compound: Place the calculated amount of n-dodecane in a glass beaker with a magnetic stir bar. Heat it on a hot plate to a temperature approximately 10-15°C above its melting point (~ -9.6°C), for instance, to 25-30°C to ensure it is fully liquid and has low viscosity.
-
Pre-disperse GNPs: Slowly add the weighed GNPs to the molten this compound while stirring continuously. Maintain stirring for 30-60 minutes to achieve a preliminary, macroscopically uniform mixture.
-
Ultrasonication: Transfer the beaker to an ultrasonication bath or use a probe sonicator. Sonicate the mixture for 1-2 hours. Causality: This step is crucial. The high-frequency sound waves create cavitation bubbles that collapse violently, providing the intense localized energy needed to break apart GNP agglomerates and achieve a stable colloidal dispersion.[11] Monitor the temperature to prevent overheating.
-
Casting & Solidification: Immediately after ultrasonication, pour the molten composite into the desired molds.
-
Cooling: Allow the composite to cool to room temperature and solidify completely.
-
Characterization: The prepared sample is now ready for characterization of its thermophysical properties (thermal conductivity, latent heat, etc.).
-
Q4: How does the morphology of carbon additives influence heat transfer?
The geometry of the additive is paramount in forming an efficient thermal network.
-
0D (Nanoparticles): Heat transfer occurs in a "point-to-point" fashion, requiring many particles to form a conductive path. This often leads to high interfacial resistance.
-
1D (Nanotubes, Nanofibers): These provide a direct path for heat conduction along their length. They are highly effective at bridging gaps between other conductive fillers.[26]
-
2D (Graphene, EG): These planar materials have a large surface area, allowing them to connect over long distances with minimal junctions, creating a highly effective "heat highway."[28] This is why they typically offer the best performance enhancement at the lowest concentrations.[27]
-
3D (Foams, Porous Scaffolds): These provide a pre-fabricated, continuous conductive network throughout the PCM, offering the highest potential for conductivity enhancement but at the cost of higher additive volume.[21]
Visualizations & Workflows
Troubleshooting Workflow for Low Thermal Conductivity
This diagram outlines the logical steps to diagnose and solve the problem of unexpectedly low thermal conductivity in your composite PCM.
Caption: Troubleshooting workflow for low thermal conductivity.
Mechanism of Thermal Conductivity Enhancement
This diagram illustrates how conductive fillers create a network within the PCM matrix to facilitate heat transfer.
Caption: Heat transfer mechanism in a composite PCM.
References
- 1. Preparation and thermophysical properties of graphene nanoplatelets-octadecane phase change composite materials [wulixb.iphy.ac.cn]
- 2. Paraffin-Based Phase Change Materials (PCM) with Enhanced Thermal Conductivity Through Particle Addition and Encapsulation Techniques for Thermal Energy Storage: A Critical Review of Materials Science | Trends in Sciences [tis.wu.ac.th]
- 3. How to Improve this compound's Applications in Thermal Management? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcmas.com [ijcmas.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental investigation on stability and thermal conductivity of dodecanethiol-coated copper nanofluids [ouci.dntb.gov.ua]
- 13. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Characterize Effective Thermal Conductivity, Diffusivity and Thermal Response in Different Classes of Composite Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Shape-Stabilized Phase Change Materials with Expanded Graphite for Thermal Management of Photovoltaic Cells: Selection of Materials and Preparation of Panels | MDPI [mdpi.com]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. benchchem.com [benchchem.com]
- 23. Thermal Conductivity of PCMs – C-Therm Technologies Ltd. [ctherm.com]
- 24. researchgate.net [researchgate.net]
- 25. Stability, thermophsical properties of nanofluids, and applications in solar collectors: A review [aimspress.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Thermal Conductivity Measurement of Flexible Composite Phase-Change Materials Based on the Steady-State Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.aip.org [pubs.aip.org]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Managing Dodecane Volatility in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for addressing the high volatility of dodecane in your long-term experiments. This compound, a C12 straight-chain alkane, is a valuable solvent and component in various scientific applications, from materials science to drug formulation.[1][2] However, its relatively high vapor pressure can lead to significant evaporative losses over time, compromising the concentration of your solutions and the integrity of your results.[3] This guide will equip you with the knowledge and protocols to mitigate these challenges effectively.
Understanding the Challenge: The Volatility of this compound
This compound is a colorless, oily liquid with a boiling point of approximately 215-217 °C and a vapor pressure of around 1 mm Hg at 47.8 °C.[4][5] While it is less volatile than shorter-chain alkanes, its tendency to evaporate at ambient and elevated temperatures can be a significant source of error in experiments that span several hours, days, or even weeks.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molar Mass | 170.34 g/mol | [1] |
| Boiling Point | 215-217 °C | [4][5] |
| Vapor Pressure | 1 mm Hg (47.8 °C) | [4][5] |
| Vapor Density | 5.96 (vs air) | [4][5] |
| Flash Point | 83 °C (181.4 °F) | [4] |
Frequently Asked Questions (FAQs)
Q1: My this compound-based solution is decreasing in volume over time. What's happening?
This is a classic sign of evaporation. This compound, being a volatile organic compound (VOC), will naturally transition from a liquid to a gaseous state, especially in open or poorly sealed containers.[6] The rate of evaporation is influenced by several factors, including temperature, surface area of the liquid exposed to air, and the airflow over the surface.
Q2: How can I minimize this compound evaporation from my experimental setup?
There are several effective strategies to minimize evaporation:
-
Improve Container Sealing: Ensure your experimental vessels are tightly sealed. For vials and flasks, use high-quality caps with septa or liners that are chemically resistant to this compound. Parafilm can be used to create an additional seal around the cap-vessel interface.[7]
-
Reduce Surface Area: Whenever possible, use containers with a smaller opening to reduce the surface area of the this compound solution exposed to the air.[8]
-
Control Temperature: Lowering the ambient temperature of your experiment will decrease the vapor pressure of this compound and thus reduce the rate of evaporation.[9]
-
Use a Controlled Environment: For highly sensitive experiments, consider using a controlled environment chamber where you can regulate temperature and humidity.[10][11]
-
Employ a "Keeper" Solvent: The addition of a small amount of a less volatile solvent, known as a "keeper," can help to reduce the loss of more volatile components.[12] For this compound, a higher molecular weight, less volatile alkane could be a suitable keeper.
-
Utilize a Protective Layer: A layer of an immiscible, less volatile liquid, such as a high-purity paraffin oil, can be carefully added on top of your this compound solution to act as a physical barrier to evaporation.[8]
Q3: Are there any alternatives to this compound with lower volatility?
Yes, depending on your application, you may consider using a longer-chain alkane such as tridecane, tetradecane, or even higher molecular weight paraffins.[13] These compounds have significantly lower vapor pressures. However, you must first verify that the alternative solvent is compatible with your experimental system and does not interfere with your analytical methods.
Q4: Can I use a rotary evaporator to remove this compound?
Yes, rotary evaporation is a standard and efficient method for removing solvents like this compound.[14] By reducing the pressure and applying gentle heat, you can significantly lower the boiling point of this compound, allowing for its rapid and controlled removal.
Troubleshooting Guides
Problem 1: Inconsistent results in a series of long-term experiments.
-
Possible Cause: Progressive evaporation of this compound is leading to increasing solute concentrations over the course of the experiments.
-
Troubleshooting Steps:
-
Quantify Evaporation Rate: Set up a control experiment with pure this compound in the same experimental vessel and under the same conditions. Measure the mass loss over time to determine the rate of evaporation.
-
Implement Mitigation Strategies: Based on the evaporation rate, implement one or more of the mitigation strategies outlined in the FAQs (e.g., improved sealing, temperature control, protective layer).
-
Normalize Data: If some evaporation is unavoidable, you may be able to normalize your data by correcting for the change in concentration based on the measured evaporation rate.
-
Consider an Internal Standard: The addition of a non-volatile internal standard can help to correct for changes in volume.
-
Problem 2: Phase separation or precipitation observed in the this compound solution over time.
-
Possible Cause: As this compound evaporates, the concentration of the solute increases, potentially exceeding its solubility limit in the remaining solvent.
-
Troubleshooting Steps:
-
Confirm Solubility Limits: Review the literature or perform your own solubility tests to determine the saturation point of your solute in this compound at the experimental temperature.
-
Reduce Initial Concentration: If feasible, start with a lower initial concentration of your solute to provide a larger buffer against the effects of evaporation.
-
Aggressively Mitigate Evaporation: This issue indicates a significant level of evaporation that needs to be addressed more rigorously. Combining multiple mitigation techniques is recommended.
-
Problem 3: Contamination of this compound-based experiments.
-
Possible Cause: If using a protective layer (e.g., paraffin oil), there is a risk of it mixing with or contaminating the this compound solution, especially with agitation.
-
Troubleshooting Steps:
-
Verify Immiscibility: Ensure the protective liquid is truly immiscible with this compound and your solutes.
-
Gentle Handling: Avoid vigorous shaking or stirring that could disrupt the interface between the two liquids.
-
Purity of Protective Layer: Use a high-purity, inert protective liquid to prevent the introduction of contaminants.
-
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Evaporation Rate
This protocol allows you to quantify the rate of this compound loss from your specific experimental setup.
Materials:
-
Analytical balance (at least 4 decimal places)
-
Your experimental vessel (e.g., vial, flask)
-
This compound
-
Temperature and humidity-controlled environment (e.g., incubator, environmental chamber)
Procedure:
-
Add a known volume of this compound to the experimental vessel.
-
Tightly seal the vessel as you would during your experiment.
-
Place the vessel on the analytical balance and record the initial mass (M₀).
-
Place the vessel in the controlled environment at your experimental temperature.
-
At regular time intervals (e.g., every hour for 24 hours), remove the vessel and record its mass (Mₜ).
-
Calculate the mass loss at each time point (M₀ - Mₜ).
-
Plot the mass loss versus time. The slope of this line will give you the evaporation rate (e.g., in mg/hour).
Protocol 2: Application of a Protective Paraffin Oil Layer
This protocol describes how to use a paraffin oil layer to minimize this compound evaporation.
Materials:
-
This compound solution
-
High-purity, low-viscosity paraffin oil
-
Pipette or syringe with a long, fine-tipped needle
Procedure:
-
Carefully prepare your this compound solution in the experimental vessel.
-
Using the pipette or syringe, slowly and gently dispense the paraffin oil onto the surface of the this compound solution. The tip of the needle should be close to the liquid surface to minimize mixing.
-
Add a layer of paraffin oil that is sufficient to cover the entire surface of the this compound solution (typically 2-5 mm thick).
-
Seal the vessel as usual.
Visualizations
Logical Flow for Troubleshooting this compound Volatility
Caption: A flowchart for diagnosing and addressing issues related to this compound volatility.
Strategies to Mitigate this compound Evaporation
Caption: Key approaches for minimizing the evaporative loss of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Exploit this compound in Industrial Organic Chemistry? [eureka.patsnap.com]
- 3. Capitalizing on this compound's Role in Innovative Chemistry [eureka.patsnap.com]
- 4. This compound (112-40-3) for sale [vulcanchem.com]
- 5. This compound CAS#: 112-40-3 [m.chemicalbook.com]
- 6. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. terrauniversal.com [terrauniversal.com]
- 11. darwinchambers.com [darwinchambers.com]
- 12. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkane - Wikipedia [en.wikipedia.org]
- 14. asynt.com [asynt.com]
Technical Support Center: Minimizing Soot Formation in Dodecane Combustion Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in dodecane combustion experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize soot formation and ensure the integrity of your experimental results. Our approach is grounded in scientific principles and field-proven insights to empower you with the knowledge to overcome common challenges.
Introduction: The Challenge of Soot in this compound Combustion
N-dodecane is a common surrogate for diesel and jet fuels, making its combustion characteristics a critical area of study. However, a significant challenge in these experiments is the formation of soot, which are carbonaceous particles generated from incomplete combustion. Soot can interfere with diagnostics, coat optical windows, and confound the analysis of combustion chemistry. Understanding and controlling soot formation is therefore paramount for obtaining high-quality experimental data.
This guide is structured to provide you with a logical and practical approach to troubleshooting and minimizing soot in your this compound combustion experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of soot formation in this compound combustion?
A1: Soot formation is a complex process influenced by several key parameters. The main drivers include:
-
Equivalence Ratio (Φ): This is the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio. Fuel-rich conditions (Φ > 1) are a primary cause of soot formation due to the lack of sufficient oxygen for complete combustion.
-
Temperature: Temperature plays a dual role. High temperatures are necessary to initiate the chemical reactions that lead to soot precursors, but very high temperatures can also promote soot oxidation, which destroys soot particles. There is a temperature range, typically between 1500 K and 1700 K, where soot formation rates are often at their peak in a stirred reactor.[1]
-
Pressure: Increased pressure generally leads to higher soot formation. This is because higher pressure increases the collision frequency of molecules, which can accelerate the chemical reactions that form soot precursors and promote particle growth.
-
Mixing: Inefficient mixing of fuel and oxidizer can create localized fuel-rich regions, even in overall fuel-lean conditions, leading to significant soot formation.
Q2: What are the key chemical precursors to soot in this compound combustion?
A2: The formation of soot from this compound combustion proceeds through a series of chemical steps, starting with the formation of polycyclic aromatic hydrocarbons (PAHs). Acetylene (C₂H₂) is a critical species in the formation and growth of these PAHs. The H-Abstraction-C₂H₂-Addition (HACA) mechanism is a widely recognized pathway for the growth of PAHs, which then coalesce to form soot particles.
Q3: How can I visually identify excessive soot formation in my experiment?
A3: Excessive soot formation can often be identified by:
-
A bright, yellow, and luminous flame: The yellow color is due to the incandescence of hot soot particles.
-
Visible smoke or particulate matter: In more extreme cases, you may see black smoke being emitted from your combustion chamber.
-
Coating of optical access points: Soot can deposit on windows and lenses, obscuring optical diagnostics.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common issues related to soot formation in your this compound combustion experiments.
Issue 1: Consistently High Soot Levels Across All Experiments
If you are observing high levels of soot regardless of your specific experimental conditions, it is likely an issue with your fundamental setup or operating parameters.
Caption: Troubleshooting workflow for consistently high soot levels.
-
Verify Equivalence Ratio (Φ):
-
Problem: An incorrect equivalence ratio, particularly fuel-rich conditions, is the most common cause of excessive soot.
-
Protocol:
-
Double-check the calibration of your mass flow controllers for both fuel and oxidizer.
-
Recalculate the required flow rates for your desired equivalence ratio.
-
If possible, use an in-situ diagnostic like a gas analyzer to measure the composition of your reactants before combustion.
-
-
Recommendation: Start experiments at a slightly fuel-lean or stoichiometric (Φ ≤ 1) condition and gradually increase the equivalence ratio to find the sooting limit of your system.
-
-
Assess Fuel/Oxidizer Mixing:
-
Problem: Poor mixing can lead to localized fuel-rich zones where soot can form, even if the overall mixture is fuel-lean.
-
Protocol:
-
Injector Design: Evaluate your fuel injector. Is it providing a well-atomized and dispersed spray? Consider using injectors that promote rapid mixing.
-
Flow Dynamics: Use techniques like Particle Image Velocimetry (PIV) to visualize the flow field and identify any areas of poor mixing.
-
Residence Time: Ensure that the residence time in your mixing section is sufficient for the fuel and oxidizer to become homogeneous before reaching the combustion zone.
-
-
-
Evaluate Combustion Temperature:
-
Problem: The temperature in your combustion chamber might be in the optimal range for soot formation.
-
Protocol:
-
Temperature Measurement: Use a thermocouple or a non-intrusive optical technique like Laser-Induced Fluorescence (LIF) to measure the temperature profile of your flame.
-
Temperature Control: If possible, adjust the preheating of your reactants or the cooling of your combustion chamber to shift the temperature away from the peak soot formation window (around 1500-1700 K).[1] A study on n-dodecane spray pyrolysis identified a soot onset temperature near 1450 K.[1]
-
-
-
Review Operating Pressure:
-
Problem: High operating pressures inherently promote soot formation.
-
Protocol:
-
Necessity of High Pressure: Determine if the high pressure is a critical requirement for your experiment. If not, consider reducing the pressure.
-
Pressure Effects: Be aware that increasing pressure can also affect other parameters like ignition delay and flame structure, which may indirectly influence soot formation.
-
-
Issue 2: Inconsistent or Unreliable Soot Measurements
Even with controlled soot levels, obtaining accurate and repeatable measurements can be challenging. This section addresses common issues with two widely used soot diagnostic techniques: Laser-Induced Incandescence (LII) and Transmission Electron Microscopy (TEM) sample analysis.
LII is a powerful non-intrusive technique for measuring soot volume fraction and primary particle size. However, it is susceptible to several sources of error.
| Problem | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | - Low laser fluence.- Misaligned collection optics.- Detector gain is too low. | - Increase laser power, but avoid excessive heating that can vaporize soot.[2]- Realign collection optics to ensure the signal is focused on the detector.- Increase detector gain, being mindful of electronic noise. |
| Signal Saturation | - Laser fluence is too high.- Detector gain is too high. | - Reduce laser fluence to the "plateau" region where the LII signal is less sensitive to laser energy fluctuations.[3][4]- Reduce detector gain. |
| Lack of Repeatability | - Flame instability (flickering, wandering).- Shot-to-shot laser energy fluctuations. | - Use high-precision mass flow controllers and shield the flame from air currents.- Use a laser with good pulse-to-pulse stability and monitor the laser energy for each shot. |
| Inaccurate Soot Volume Fraction | - Incorrect calibration.- Signal trapping (absorption of the LII signal by soot in the optical path). | - Calibrate the LII system using a known soot source, such as a well-characterized laminar diffusion flame.[2]- For optically thick flames, apply a correction for signal trapping. |
Thermophoretic sampling is used to collect soot particles on a TEM grid for morphological analysis.
| Problem | Possible Cause | Solution |
| Overloaded TEM Grid | - Exposure time in the flame is too long. | - Reduce the exposure time. This may require a fast-actuating probe.[5][6] |
| No Soot Collected | - Exposure time is too short.- Probe is not positioned correctly in the sooting region of the flame.- Gas temperature is too low for thermophoresis to be effective.[7] | - Increase the exposure time incrementally.- Use other diagnostics (e.g., flame luminosity) to identify the sooting region.- Ensure the probe is inserted into a high-temperature region of the flame. |
| Sampled Soot Morphology is Not Representative | - The probe is disturbing the flame.- Soot particles are agglomerating on the grid after sampling. | - Use a small, aerodynamically designed probe to minimize flow disturbances.- Minimize the time between sampling and analysis. Store grids in a clean, dry environment. |
Advanced Soot Mitigation Strategies
For experiments requiring ultra-low soot levels, consider these advanced strategies:
-
Fuel Additives: Oxygenated additives, such as dimethyl ether (DME) or ethanol, can be blended with this compound to promote more complete combustion and reduce soot precursors.
-
Exhaust Gas Recirculation (EGR): Recirculating a portion of the exhaust gas back into the intake can lower the flame temperature and oxygen concentration, which can reduce soot formation.[8] However, the effect of EGR on soot can be non-monotonic and depends on the operating conditions.[8]
-
Hydrogen Enrichment: Adding hydrogen to the fuel-air mixture can increase the flame speed and temperature, which can enhance soot oxidation.
Soot Formation and Mitigation Pathway
The following diagram illustrates the key stages of soot formation and the points at which mitigation strategies can be applied.
Caption: Key stages of soot formation and corresponding mitigation points.
Conclusion
Minimizing soot formation in this compound combustion experiments is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental drivers of soot formation and diligently applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your experimental data. Remember that each experimental setup is unique, and a combination of the techniques described here may be necessary to achieve your desired low-soot conditions.
References
- 1. Measuring the soot onset temperature in high-pressure n-dodecane spray pyrolysis – Publications – Research [sandia.gov]
- 2. artium.com [artium.com]
- 3. A calibration-independent laser-induced incandescence technique for soot measurement by detecting absolute light intensity [opg.optica.org]
- 4. Laser-induced incandescence for soot diagnostics at high pressures [opg.optica.org]
- 5. On the thermophoretic sampling and TEM-based characterisation of soot particles in flames [repository.cam.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. On soot sampling: Considerations when sampling for TEM imaging and differential mobility spectrometer - SINTEF [sintef.no]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Strategies for Enhancing Heat Transfer in Dodecane-Based Thermal Management Systems
Welcome to the technical support center for dodecane-based thermal management systems. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide to address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Part 1: Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, offering step-by-step methodologies and the scientific reasoning behind them.
Issue 1: Inconsistent or Lower-than-Expected Thermal Conductivity Measurements
Question: I've prepared a this compound-based nanofluid, but my thermal conductivity measurements are inconsistent or not showing the enhancement I expected based on literature. What could be wrong?
Answer: This is a common and multifaceted issue. The discrepancy often stems from a combination of nanoparticle behavior in the base fluid and measurement artifacts. This compound, like other paraffin-based liquids, has an inherently low thermal conductivity, which makes precise measurement of enhancements challenging.[1][2]
Possible Causes & Solutions:
-
Nanoparticle Agglomeration: This is the most frequent cause. Nanoparticles have a high surface area and tend to aggregate due to strong van der Waals forces, which reduces the effective surface area for heat transfer and can lead to settling. Poor dispersion results in a non-homogenous fluid and artificially low conductivity readings.
-
Solution: Improve your dispersion protocol. Ensure adequate sonication energy and time. Consider using a surfactant or functionalizing the nanoparticle surface to improve stability.[3]
-
-
Convection Errors During Measurement: Many thermal conductivity instruments are sensitive to heat transfer by convection, which is the bulk movement of the fluid.[4] If the measurement time is too long, convective currents can form, leading to erroneously high and unstable readings.[4]
-
Instrument Calibration & Setup: Ensure your thermal conductivity analyzer is properly calibrated with a standard of known thermal conductivity (e.g., distilled water, toluene) in the same temperature range as your experiment. Improper sensor contact with the sample can also lead to errors.
-
Inaccurate Nanoparticle Concentration: An error in calculating the volume or weight fraction of nanoparticles will lead to a direct discrepancy between your expected and measured results. Always verify your calculations and use a precision balance for measurements.
Troubleshooting Workflow: Thermal Conductivity Measurement
Below is a logical workflow to diagnose and resolve issues with thermal conductivity measurements.
Caption: A step-by-step workflow for troubleshooting inconsistent thermal conductivity measurements.
Issue 2: Poor Nanofluid Stability (Sedimentation and Agglomeration)
Question: My this compound-nanoparticle mixture looks well-dispersed after sonication, but I see visible sedimentation after a few hours. How can I create a long-term stable nanofluid?
Answer: Achieving long-term stability is critical for any practical application and is a well-known challenge in nanofluid preparation.[3][6] Stability is governed by the balance of forces between nanoparticles, including attractive van der Waals forces and repulsive electrostatic or steric forces.[7] For non-polar liquids like this compound, inducing electrostatic repulsion can be difficult.
Key Strategies for Enhancing Stability:
-
Surfactant Addition: This is the most common two-step method. Surfactants are amphiphilic molecules that adsorb onto the nanoparticle surface, creating a protective layer that prevents agglomeration through steric hindrance.
-
How to Choose: For this compound (a non-polar oil), select a lipophilic (oil-soluble) surfactant. The choice depends on the nanoparticle material. Dodecanethiol, for instance, can be used to coat copper nanoparticles effectively.[8]
-
Caution: Using too much surfactant can create micelles that may negatively impact the fluid's thermophysical properties. Optimization is key.
-
-
pH Control: While more effective in polar base fluids like water, adjusting the pH can modify the surface charge of some nanoparticles (measured as zeta potential), enhancing electrostatic repulsion.[6][7] Its utility in this compound is limited but can be relevant if co-solvents are used.
-
Surface Functionalization of Nanoparticles: This involves chemically modifying the nanoparticle surface to make it more compatible with the base fluid. This is often a more robust solution than using surfactants.
-
Optimized Sonication: High-power ultrasonication provides the energy needed to break apart nanoparticle agglomerates. It is crucial to optimize both the power and duration. Over-sonication can sometimes lead to nanoparticle degradation or re-agglomeration.
Experimental Protocol: Two-Step Preparation of a Stable this compound-Al₂O₃ Nanofluid
This protocol describes a common method for preparing nanofluids.
-
Calculate Masses: Determine the required mass of Al₂O₃ nanoparticles and surfactant (e.g., oleic acid) to achieve the desired volume concentration (e.g., 0.5% to 3.0%) in a specific volume of this compound.[1]
-
Weigh Materials: Accurately weigh the Al₂O₃ nanoparticles using a precision balance.
-
Initial Mixing: Add the nanoparticles to the measured volume of this compound.
-
Surfactant Addition: Add the optimized amount of surfactant to the mixture.
-
Magnetic Stirring: Place the mixture on a magnetic stirrer for 30 minutes to ensure preliminary mixing.
-
Ultrasonication: Submerge the vial in an ultrasonic bath or use a probe sonicator for 1-2 hours. Maintain a cool bath temperature to prevent this compound evaporation.
-
Stability Evaluation: Let the sample rest for 24-48 hours. Visually inspect for any signs of sedimentation. For a quantitative assessment, use techniques like UV-Vis spectrophotometry or Zeta Potential analysis.[6]
Issue 3: Thermal Degradation of the System at High Temperatures
Question: I am operating my thermal management system at temperatures above 200°C, and I'm concerned about the stability of this compound. What are the operational limits and signs of degradation?
Answer: While this compound is relatively stable, it is a hydrocarbon and will undergo thermal decomposition (pyrolysis) at elevated temperatures.[9] Understanding its thermal limits is crucial for system reliability and safety. The pyrolysis of n-dodecane can begin at temperatures as low as 520°C, but significant decomposition pathways are observed between 773 K and 1073 K (500°C to 800°C).[9][10]
Signs of Thermal Degradation:
-
Formation of Lighter Products: Decomposition breaks down this compound into smaller molecules like hydrogen, methane, ethane, and ethylene.[10] This will increase the vapor pressure of the fluid.
-
Formation of Heavier Products: At higher temperatures, aromatic compounds from benzene to pyrene can form, which can lead to fouling of heat exchange surfaces.[10]
-
Discoloration: The initially clear fluid may turn yellow or brown.
-
Pressure Build-up: In a closed system, the formation of gaseous byproducts will cause a significant increase in pressure.
Mitigation Strategies:
-
Establish a Maximum Operating Temperature: Based on literature and your specific system's materials, define a safe maximum operating temperature with a safety margin. For long-term applications, this will be significantly lower than the onset temperature for rapid pyrolysis.
-
Use of Additives: Antioxidants can be added to inhibit oxidation, which can occur at lower temperatures than pyrolysis and act as a precursor to degradation.
-
Inert Atmosphere: Operating under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and extend the fluid's lifespan at high temperatures.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Selecting the Right Nanoparticles
Question: What type, size, and concentration of nanoparticles are best for enhancing heat transfer in this compound?
Answer: The ideal nanoparticle depends on the specific application, balancing thermal conductivity enhancement, stability, and cost.
-
Type: Materials with high intrinsic thermal conductivity are preferred.
-
Metals: Copper (Cu) and Silver (Ag) offer excellent conductivity but are prone to oxidation and are more expensive.
-
Metal Oxides: Alumina (Al₂O₃) and Copper Oxide (CuO) are popular choices due to their good conductivity, chemical stability, and lower cost.[1]
-
Carbon-Based: Carbon nanotubes (CNTs) and graphene have exceptionally high thermal conductivity but can be more challenging to disperse uniformly.[11]
-
-
Size: Smaller nanoparticles (10-50 nm) generally provide better stability as they are more influenced by Brownian motion, which helps counteract gravitational settling.[8]
-
Concentration: Thermal conductivity typically increases with nanoparticle concentration.[1] However, high concentrations (usually >3-5 vol%) can lead to a sharp increase in viscosity, which requires more pumping power and can hinder convective heat transfer.[1] This trade-off must be carefully managed.
Table 1: Properties of this compound and Common Nanoparticles
| Material | Type | Thermal Conductivity (W/m·K) | Density ( kg/m ³) | Key Considerations |
| n-Dodecane | Base Fluid | ~0.135 | ~746 | Low intrinsic conductivity is the primary limitation.[12] |
| Alumina (Al₂O₃) | Metal Oxide | ~30-40 | ~3950 | Good balance of performance, stability, and cost.[1] |
| Copper (Cu) | Metal | ~400 | ~8960 | High conductivity but prone to oxidation; requires coating.[8] |
| Carbon Nanotubes | Carbon | >2000 | ~1300-2600 | Exceptional conductivity but difficult to disperse.[11] |
FAQ 2: One-Step vs. Two-Step Nanofluid Preparation
Question: What are the pros and cons of one-step versus two-step preparation methods for this compound nanofluids?
Answer: The choice between these methods involves a trade-off between nanofluid quality, scalability, and cost.
-
Two-Step Method: This is the most common and economical approach. It involves purchasing or synthesizing dry nanopowder and then dispersing it into the base fluid (this compound).
-
Pros: Cost-effective for large-scale production, wide availability of nanopowders.
-
Cons: Nanoparticles tend to agglomerate during drying, storage, and transport, making effective dispersion a major challenge.
-
-
One-Step Method: This method combines the synthesis and dispersion of nanoparticles into a single process.[6] An example is physical vapor condensation, where a metal vapor is condensed directly into a low-vapor-pressure fluid.
-
Pros: Minimizes nanoparticle agglomeration, leading to higher stability and potentially better thermal performance.[6]
-
Cons: Generally more expensive, difficult to scale up, and often limited to fluids with low vapor pressure.
-
Caption: Comparison of one-step and two-step nanofluid preparation workflows.
FAQ 3: this compound as a Phase Change Material (PCM)
Question: I'm interested in using this compound for thermal energy storage. How does it function as a Phase Change Material (PCM)?
Answer: this compound is a promising organic PCM due to its suitable melting point and high latent heat of fusion.[13] PCMs store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (solid to liquid and vice-versa).
-
Key Properties:
-
Primary Challenge: The main drawback, as with its use in single-phase heat transfer, is its very low thermal conductivity.[11][13] This leads to slow charging (melting) and discharging (freezing) rates.
-
Enhancement Strategies: To overcome this, this compound is often incorporated into composite materials:
-
Encapsulation: Microencapsulating this compound within a polymer shell creates stable PCM capsules that can be mixed into other materials.[13]
-
Conductive Fillers: Dispersing high-conductivity materials like graphite, metal foams, or nanoparticles within the this compound can create continuous pathways for heat conduction, significantly improving the charge/discharge rates.[11][14]
-
References
- 1. scispace.com [scispace.com]
- 2. Thermal Conductivity of Paraffin Wax Explained Simply - Alphawax [alphawax.com]
- 3. researchgate.net [researchgate.net]
- 4. Avoid Convection Errors in Measuring the Thermal Conductivity of Liquids – C-Therm Technologies Ltd. [ctherm.com]
- 5. thermtest.com [thermtest.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [0706.2058] Thermal stability of n-dodecane : experiments and kinetic modelling [arxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. chem-casts.com [chem-casts.com]
- 13. How to Improve this compound's Applications in Thermal Management? [eureka.patsnap.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Overcoming Challenges in the Microencapsulation of Dodecane
Welcome to the technical support center for the microencapsulation of dodecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the encapsulation of this compound, a versatile n-alkane used as a phase change material (PCM) and an organic solvent. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to this compound Microencapsulation
This compound is a popular choice for microencapsulation due to its high latent heat storage capacity and chemical stability. However, its liquid nature at room temperature and low viscosity pose significant challenges, primarily leakage and achieving high encapsulation efficiency.[1][2] Microencapsulation addresses these issues by enclosing this compound droplets within a solid shell, creating what are known as microcapsules. These microcapsules are easier to handle, prevent leakage of the core material, and provide a barrier against the external environment.[1][2][3]
Common methods for this compound microencapsulation include interfacial polymerization, in-situ polymerization, and suspension polymerization.[2][4] The choice of shell material is critical and often includes polymers like polymethyl methacrylate (PMMA), polyurethane (PU), and inorganic materials such as silica.[1][4][5] This guide will help you troubleshoot common issues across these methods and materials.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your this compound microencapsulation experiments.
Problem 1: Low Encapsulation Efficiency and/or High Core Material Leakage
Question: My encapsulation efficiency is consistently low, and I observe significant leakage of this compound. What are the likely causes and how can I resolve this?
Answer:
Low encapsulation efficiency and core material leakage are two of the most common and critical challenges in this compound microencapsulation.[1][3] These issues are often interconnected and stem from the incomplete formation or inadequate integrity of the microcapsule shell.
Causality and Solutions:
-
Inadequate Shell Formation: A primary cause is an imbalance in the core-to-shell material ratio. Too little shell material will result in an incomplete coating of the this compound droplets.[3] Conversely, an excessive amount of shell material can lead to the formation of empty microcapsules or aggregates, which also reduces the overall efficiency.
-
Solution: Systematically vary the core-to-shell mass ratio to find the optimal balance for your specific system. For instance, in one study preparing n-dodecane/PMMA microcapsules, a core-to-wall ratio of 3:1 was found to be optimal.[4]
-
-
Poor Shell Integrity: The cross-linking density of the polymer shell plays a crucial role in its ability to contain the core material. Insufficient cross-linking will result in a permeable and weak shell, prone to leakage.
-
Solution: Optimize the concentration of the cross-linking agent. Increasing the amount of cross-linker can enhance the shell's integrity.[3] However, be aware that excessive cross-linking can make the shell brittle.
-
-
Emulsion Instability: The initial oil-in-water emulsion must be stable throughout the polymerization process. If the emulsion breaks, this compound droplets will coalesce, leading to a broad particle size distribution and poor encapsulation.
-
Solution: Adjust the concentration and type of emulsifier (surfactant). The right emulsifier will effectively stabilize the this compound droplets. For example, a 5% emulsifier concentration was found to be effective in a suspension polymerization process for this compound encapsulation.[4] Additionally, optimizing the emulsification speed can improve droplet uniformity and stability.[4]
-
Experimental Protocol: Optimizing Core-to-Shell Ratio
-
Series Preparation: Prepare a series of microencapsulation reactions with varying core-to-shell mass ratios (e.g., 1:1, 2:1, 3:1, 4:1). Keep all other parameters, such as emulsifier concentration, stirring speed, and temperature, constant.
-
Characterization: After synthesis, wash and dry the microcapsules thoroughly.
-
Encapsulation Efficiency Determination: Use Differential Scanning Calorimetry (DSC) to determine the encapsulation efficiency. The efficiency can be calculated using the following formula:
-
Encapsulation Efficiency (%) = (ΔHm, microcapsule / ΔHm, this compound) x 100%
-
Where ΔHm, microcapsule is the melting enthalpy of the encapsulated this compound and ΔHm, this compound is the melting enthalpy of pure this compound.
-
-
Leakage Assessment: To assess leakage, you can perform a solvent extraction test. Incubate a known mass of dried microcapsules in a good solvent for this compound (e.g., hexane) for a specific period.[6] The mass loss of the microcapsules after drying corresponds to the amount of leaked this compound.
Problem 2: Irregular Particle Size and Morphology
Question: My microcapsules are not spherical and have a wide particle size distribution. How can I achieve uniform, spherical microcapsules?
Answer:
The morphology and size distribution of your microcapsules are critical for their performance and processability. Irregular shapes and a broad size distribution often indicate issues with the emulsification step or the polymerization process.
Causality and Solutions:
-
Inefficient Emulsification: The size and uniformity of the initial this compound droplets in the emulsion directly dictate the final microcapsule size and distribution.
-
Solution: Optimize the emulsification process. Increasing the homogenization speed (e.g., using an Ultra-Turrax disperser) can lead to smaller and more uniform droplets.[7] The duration of emulsification is also a key parameter to control.
-
-
Droplet Coalescence: As mentioned earlier, an unstable emulsion can lead to the merging of this compound droplets before the shell has fully formed, resulting in larger and irregularly shaped particles.
-
Solution: Re-evaluate your emulsifier system. The choice and concentration of the emulsifier are paramount for preventing droplet coalescence.
-
-
Polymerization Rate: A polymerization reaction that proceeds too quickly can lead to the rapid precipitation of the polymer and the formation of an uneven shell. A slow reaction rate might not allow the shell to form before the emulsion becomes unstable.
-
Solution: Adjust the reaction temperature and initiator concentration to control the polymerization rate.
-
Visualization of the Microencapsulation Workflow
Caption: General workflow for this compound microencapsulation.
Problem 3: Poor Thermal Properties and Stability
Question: The thermal performance of my this compound microcapsules is not as expected. The phase change enthalpy is low, or the microcapsules are not thermally stable at higher temperatures. What could be the issue?
Answer:
The thermal properties of this compound microcapsules are their key performance indicators, especially when used as PCMs. Poor thermal properties can render them ineffective for their intended application.
Causality and Solutions:
-
Low Phase Change Enthalpy: A low phase change enthalpy directly correlates with a low encapsulation efficiency.[8] If less this compound is encapsulated, the overall latent heat storage capacity will be lower.
-
Solution: Refer to the troubleshooting steps for "Low Encapsulation Efficiency" to maximize the amount of encapsulated this compound.
-
-
Thermal Instability: The thermal stability of the microcapsules is primarily determined by the properties of the shell material. Some polymers may degrade at lower temperatures than others.
-
Solution: Select a shell material with high thermal stability. For example, silica shells can offer excellent thermal stability.[1] If using a polymer, ensure it is suitable for the intended operating temperature range. Thermogravimetric analysis (TGA) is an essential technique to evaluate the thermal stability of your microcapsules.[9]
-
-
Supercooling: Encapsulated this compound may exhibit supercooling, where it remains in a liquid state below its normal freezing point. This can be a significant issue for thermal energy storage applications.
-
Solution: The confinement of the this compound within the microcapsule can influence its crystallization behavior. While challenging to eliminate completely, understanding this phenomenon through DSC analysis is the first step. Further research into nucleating agents compatible with the this compound core and shell material may be necessary.
-
Data Presentation: Optimizing Microencapsulation Parameters
| Parameter | Range Investigated | Optimal Value | Outcome | Reference |
| Core-to-Wall Ratio | 1:1 to 4:1 | 3:1 | Maximized encapsulation ratio (93.2%) | [4] |
| Emulsifier Concentration | 1% to 7% | 5% | High encapsulation efficiency | [4] |
| Crosslinker Concentration | 10% to 40% | 30% | Improved shell integrity and encapsulation | [4] |
| Emulsification Speed | 1000 to 3000 rpm | 2000 rpm | Uniform particle size | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common characterization techniques for this compound microcapsules?
A1: The essential characterization techniques include:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, shape, and size of the microcapsules.[7][9]
-
Differential Scanning Calorimetry (DSC): To determine the phase change temperatures (melting and crystallization points) and enthalpies, which are crucial for evaluating their thermal energy storage capacity.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the microcapsules and the amount of encapsulated this compound.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the shell material and the successful encapsulation of this compound without any chemical reaction between the core and shell.[9]
-
Particle Size Analyzer: To measure the particle size distribution.[9]
Q2: How do I choose the right shell material for this compound microencapsulation?
A2: The choice of shell material depends on the intended application.
-
For thermal energy storage applications: The shell should have high thermal conductivity and be stable at the operating temperatures.
-
For drug delivery or other controlled release applications: The shell's permeability and biodegradability might be important factors.[10][11]
-
General considerations: The shell material should be chemically inert to this compound, provide good mechanical strength, and be processable using the chosen microencapsulation technique. Common choices include PMMA, polyurethane, and silica.[1][4][5]
Q3: Can I microencapsulate other phase change materials using similar techniques?
A3: Yes, the principles and troubleshooting steps discussed here are broadly applicable to the microencapsulation of other n-alkanes and organic PCMs, such as octadecane and nonadecane.[5][7] However, you may need to adjust parameters like the choice of emulsifier and reaction conditions to accommodate the different physical and chemical properties of the core material.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound microencapsulation.
References
- 1. This compound/Silica Phase Change Microcapsules: Fabrication, Structur...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Micro-Encapsulated Phase Change Materials: A Review of Encapsulation, Safety and Thermal Characteristics [mdpi.com]
- 4. techscience.com [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polyurethane/n-Octadecane Phase-Change Microcapsules via Emulsion Interfacial Polymerization: The Effect of Paraffin Loading on Capsule Shell Formation and Latent Heat Storage Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Refinement of Kinetic Models for n-Dodecane Oxidation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the experimental study and kinetic modeling of n-dodecane oxidation. As a principal component in surrogate fuels for diesel and jet fuel, understanding its combustion chemistry is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during model refinement. It is designed to be a dynamic resource, blending established protocols with the causal logic that underpins them.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the experimental validation and refinement of n-dodecane kinetic models. Each entry provides a diagnosis of the potential causes and a step-by-step approach to resolution.
Issue 1: My model accurately predicts high-temperature ignition delay times (IDT) but fails in the low-temperature and NTC region.
Q: Why is there a significant discrepancy between my shock tube/RCM data and the model's predictions for ignition delay times (IDT) below ~900 K, especially in the Negative Temperature Coefficient (NTC) regime?
A: This is one of the most common challenges in n-alkane combustion modeling. The divergence arises because low-temperature oxidation is governed by a complex set of peroxy-chemistry pathways that are either absent or inadequately represented in models optimized for high-temperature regimes.[1][2]
Causality & Diagnosis:
-
Low-Temperature Chemistry: Below ~900 K, n-dodecane oxidation is not initiated by simple unimolecular decomposition but by H-atom abstraction followed by sequential O₂ additions. This forms alkylperoxy (RO₂) and hydroperoxyalkyl (QOOH) radicals, leading to chain branching and autoignition.[1][3] The NTC behavior occurs when the decomposition of QOOH radicals becomes competitive with the second O₂ addition, temporarily reducing the rate of chain branching.[4]
-
Model Inadequacy: Your kinetic model may be a "skeletal" or "reduced" mechanism that intentionally simplifies or omits these low-temperature pathways to save computational cost.[5][6][7] Detailed models, like those from Lawrence Livermore National Laboratory (LLNL) or other comprehensive mechanisms, are required to capture this behavior.[1]
-
Experimental Non-Ideality: In shock tubes, long ignition delay times at low temperatures can be susceptible to facility effects like boundary layers, which can influence pressure and temperature time-histories.[2][8] Similarly, in Rapid Compression Machines (RCMs), heat loss and the compression stroke's details can affect ignition.[1][4]
Troubleshooting Protocol:
-
Verify Your Mechanism's Scope: Check the documentation for your kinetic model. Was it developed and validated for low-temperature chemistry? If not, you must switch to a more comprehensive mechanism. Compare predictions from multiple detailed models to your data.[2][9]
-
Conduct Sensitivity Analysis: Perform a sensitivity analysis on your model at the problematic conditions. For low-temperature ignition, key reactions will involve RO₂ and QOOH species. The reaction H + O₂ ⇌ O + OH, which is dominant at high temperatures, will be less influential here.[3] This analysis will pinpoint the specific reaction classes your model struggles with.
-
Assess Experimental Conditions: Review your experimental data acquisition.
-
For Shock Tubes: Ensure you are using appropriate methods to account for non-ideal effects, such as the constrained-reactive-volume strategy, to minimize remote ignition influences.[8] Compare your pressure traces to an ideal, constant-volume simulation to quantify any deviation.[2]
-
For RCMs: Model the full compression stroke in your simulations rather than assuming a simple constant-volume, zero-dimensional model.[1][4] This accounts for the energy and chemical transformation occurring during compression.
-
-
Refine the Model: If using a detailed mechanism that still shows discrepancies, consider updating the rate coefficients for key low-temperature reactions based on recent literature.[9] Reactions involving the isomerization of QOOH are often prime candidates for refinement.
Issue 2: My flow reactor/JSR species profiles show poor agreement with the model, especially for intermediate species.
Q: My model predicts the consumption of n-dodecane and O₂ reasonably well in a flow reactor simulation, but the mole fractions of intermediate species like ethylene (C₂H₄) and formaldehyde (CH₂O) are off by a significant margin. What is the cause?
A: This issue points to inaccuracies in the model's branching ratios and subsequent reaction pathways. While the overall rate of fuel consumption might be correct, the model is incorrectly predicting how the fuel breaks down.[10][11][12]
Causality & Diagnosis:
-
Pyrolysis vs. Oxidation Pathways: At intermediate temperatures (1000-1300 K), n-dodecane consumption proceeds through a combination of pyrolysis (thermal decomposition) and oxidation.[10][11] The fuel first breaks down into smaller hydrocarbon fragments (mostly C₂-C₄ alkenes), which then oxidize to CO and other products.[10][11] An imbalance in the rates of these two major stages can lead to incorrect intermediate profiles.
-
Small Hydrocarbon Chemistry: Often, the core C₀-C₄ chemistry ("base mechanism") is developed independently of the specific fuel mechanism. Divergences in this core chemistry between different models are a primary source of discrepancies in predicting the fate of intermediate species.[10][11]
-
Reactor Modeling: Jet-Stirred Reactors (JSRs) and Flow Reactors are modeled as ideal reactors (perfectly stirred or plug flow). Real-world mixing effects, temperature gradients, or wall reactions, if not properly accounted for, can cause deviations.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for species profile mismatch.
Troubleshooting Protocol:
-
Compare Models: As a first step, simulate your experimental conditions with several well-regarded detailed mechanisms. If all models show similar deviations, it may point to an experimental artifact. If they diverge significantly from one another, it confirms the issue lies in the chemical kinetics.[10]
-
Path Flux Analysis: At a specific temperature where the discrepancy is large, perform a path flux or reaction pathway analysis. This will show the dominant routes for the formation and consumption of the problematic species (e.g., C₂H₄). You can then trace back to the parent reactions in the n-dodecane decomposition that are over- or under-producing the precursors.[10][14]
-
Isolate Core Chemistry: Test the C₀-C₄ sub-mechanism of your model against validation data for smaller fuels (e.g., methane, ethane). An inaccurate core mechanism will invariably lead to poor predictions for larger fuels that break down into these smaller fragments.[11]
-
Review Experimental Data:
-
Ensure the reactor's temperature profile is accurately measured and used in the simulation.
-
Verify the calibration of your gas chromatograph or other analytical equipment for all reported species.
-
Assess the possibility of sample degradation between the reactor and the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is the best experimental setup to generate validation data for a new n-dodecane kinetic model?
A: There is no single "best" setup; a robust model must be validated against data from a range of experiments that cover different conditions and measure different combustion phenomena. A comprehensive validation dataset should include:
| Experimental Apparatus | Key Parameter Measured | Typical Conditions for n-Dodecane | Rationale & Value |
| Shock Tube (ST) | Ignition Delay Time (IDT) | T = 700-1700 K, P = 10-70 atm, φ = 0.5-2.0 | Provides data over a vast temperature range, crucial for both low- and high-temperature chemistry validation.[2][8][9][15] |
| Rapid Compression Machine (RCM) | Ignition Delay Time (IDT) | T = 600-950 K, P = 5-30 atm, φ = 0.5-1.5 | Specializes in the low-temperature and NTC region, providing high-fidelity data where complex peroxy-chemistry dominates.[1][4][9] |
| Jet-Stirred Reactor (JSR) | Species Mole Fractions | T = 550-1200 K, P = 1-10 atm, Residence time ~1s | Ideal for studying the evolution of stable intermediate species and validating the branching pathways of fuel decomposition.[13][16] |
| Flow Reactor | Species Mole Fractions | T = 850-1300 K, P = 1-20 atm | Provides species time-history profiles, offering insight into the sequence of chemical events during pyrolysis and oxidation.[10][11][12] |
| Laminar Flame Burner | Laminar Burning Velocity | P = 1-4 atm, T_unburned = 400-470 K | Validates the model's ability to predict flame propagation, which is sensitive to both reaction kinetics and transport properties.[17] |
Q2: What is the difference between a "detailed," "skeletal," and "reduced" kinetic model, and which one should I use?
A: The choice depends on your application's required accuracy versus its computational constraints.
-
Detailed Models: These are the most comprehensive, aiming to include all potentially relevant species and elementary reactions (often thousands of reactions).[1] They are built on fundamental chemical principles and are essential for fundamental research and as a starting point for reduction. Use for: High-fidelity simulations where accuracy is paramount.
-
Skeletal Models: These are derived from detailed models by removing unimportant species and reactions for a specific range of conditions using methods like Directed Relation Graph (DRG).[5][14] They maintain a high degree of accuracy within their target range but are smaller and faster. Use for: Simulations of specific experimental setups (e.g., a JSR) where the conditions are well-defined.
-
Reduced Models: These are further simplified, often lumping multiple elementary steps into a few global reactions.[6][7] They are computationally very cheap but are only valid for a narrow range of conditions and may not accurately predict intermediate species. Use for: Large-scale computational fluid dynamics (CFD) simulations of engines where detailed chemistry is computationally prohibitive.
Caption: Hierarchy of kinetic model simplification.
Q3: How do I perform a basic model refinement using experimental data?
A: Model refinement is an iterative process of comparing simulation results with experimental data and adjusting the model to minimize the error.
Simplified Model Refinement Protocol:
-
Select High-Quality Data: Choose reliable experimental data (e.g., IDT from a shock tube) that will serve as your validation target.
-
Initial Simulation: Run your kinetic model at the exact conditions of the experiment and quantify the error between the simulation and the data.
-
Sensitivity Analysis: Perform a sensitivity analysis to identify the top 5-10 reactions that most strongly influence the predicted outcome (e.g., ignition delay time).
-
Literature Review: For the most sensitive reactions, consult the latest literature for updated measurements or theoretical calculations of their rate coefficients. Often, rate constants have significant uncertainty bars.
-
Adjust and Re-run: Adjust the rate coefficients of the most sensitive reactions within their published uncertainty limits. It is crucial not to use arbitrary values, as this undermines the physical basis of the model.
-
Iterate: Repeat steps 2-5, checking the model's performance against the target data.
-
Cross-Validation: Crucially , validate the newly optimized model against a different set of experimental data (e.g., species profiles from a JSR or flame speeds) that was not used in the optimization process.[10] This ensures that your refinements have improved the model's overall predictive capability and not just forced a fit to a single dataset.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]
- 6. n-Dodecane | Combustion [combustion.llnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Assessing Dodecane Purity for Experimental Use Using Gas Chromatography
In the precise world of scientific research, the purity of a chemical reagent is a foundational pillar upon which the integrity of experimental data rests. For scientists and drug development professionals working with dodecane (C₁₂H₂₆), a seemingly simple n-alkane, overlooking its purity can introduce significant variability, leading to flawed results and hindering progress. This compound is a versatile compound, serving as a non-polar solvent, a component in fuel surrogates, and a medium for nanoparticle synthesis. In each of these applications, the presence of isomeric impurities, shorter- or longer-chain alkanes, or other organic volatiles can drastically alter its physical and chemical properties.
This guide provides an in-depth, technical comparison of methods for assessing this compound purity, with a primary focus on Gas Chromatography (GC) as the gold standard. We will delve into the rationale behind specific experimental parameters, present a detailed protocol for GC-FID analysis, and objectively compare its performance against alternative analytical techniques, supported by experimental principles.
The Imperative of Purity: Why Trace Impurities in this compound Matter
The seemingly minor difference between n-dodecane and its isomers, or the presence of undecane or tridecane, can have significant consequences. For example:
-
In Materials Science: When this compound is used as a solvent for the self-assembly of block copolymers or nanoparticles, impurities can disrupt the delicate intermolecular forces, leading to defects in the resulting nanostructures.
-
In Combustion Research: As a surrogate for jet fuel, the purity of this compound is critical for accurate modeling of combustion kinetics.[1] Impurities will alter the fuel's energy content and combustion characteristics.
-
In Pharmaceutical Formulations: this compound may be used in certain topical or emulsion-based formulations. Undisclosed impurities could affect the solubility and stability of the active pharmaceutical ingredient (API) or even pose a toxicological risk.
Therefore, a robust analytical method to verify the purity of this compound is not merely a quality control step but a prerequisite for reliable and reproducible research.
Gas Chromatography: The Method of Choice for Volatile Compound Separation
Gas chromatography is a powerful analytical technique ideal for separating and quantifying volatile and semi-volatile organic compounds.[2][3] For a substance like this compound, GC offers unparalleled resolution to separate it from closely related hydrocarbon impurities.
The Principle of GC Separation
The core of GC is the column, which contains a stationary phase (a microscopic layer of liquid or polymer on an inert solid support). An inert carrier gas (the mobile phase), such as helium or nitrogen, flows continuously through the column. When a sample is injected, it is vaporized and carried along by the mobile phase. The separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. Compounds that interact more strongly with the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster. For n-alkanes like this compound, which are non-polar, a non-polar stationary phase is typically used, and separation occurs primarily based on boiling point.
A typical workflow for the purity assessment of this compound by GC is illustrated below.
Figure 1. Experimental workflow for GC-based purity assessment of this compound.
Detailed Experimental Protocol: this compound Purity by GC-FID
This protocol is designed to provide high-resolution separation of this compound from potential hydrocarbon impurities. It is based on standard methodologies for detailed hydrocarbon analysis, such as those outlined in ASTM D5134.[1][4][5]
Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, Rtx-1). A column with dimensions of 30-60 m length x 0.25-0.32 mm I.D. x 0.25-0.5 µm film thickness is recommended for high resolution.
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Reagents: this compound sample for analysis, high-purity n-hexane (or another suitable volatile solvent).
-
Vials and Syringes: 2 mL autosampler vials with PTFE/silicone septa, 10 µL GC syringe or autosampler.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample, typically around 1% (v/v), in n-hexane. This prevents detector saturation and ensures sharp, symmetrical peaks.
-
Transfer the solution to an autosampler vial and cap securely.
-
-
GC Instrument Parameters:
-
Inlet: Set to 280 °C. A higher temperature ensures the rapid and complete vaporization of this compound and any less volatile impurities.
-
Injection Mode: Split injection with a ratio of 100:1. This is suitable for a 1% sample concentration to avoid overloading the column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: A temperature program is essential for separating compounds with a range of boiling points.[6][7][8]
-
Initial Temperature: 50 °C, hold for 5 minutes. This allows for the separation of highly volatile impurities.
-
Ramp: 10 °C/min to 250 °C. This rate provides a good balance between resolution and analysis time.
-
Final Hold: Hold at 250 °C for 10 minutes to ensure that any higher-boiling impurities (e.g., C13-C15 alkanes) are eluted from the column.
-
-
Detector (FID): Set to 300 °C. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.[2][3] Optimize hydrogen and air flow rates as per the instrument manufacturer's recommendations for a stable flame.
-
Carrier Gas: Set to a constant flow rate of 1.5 mL/min (for Helium).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the chromatogram for the duration of the run.
-
Identify the main peak corresponding to n-dodecane based on its retention time (can be confirmed with a pure standard).
-
Integrate the area of all peaks in the chromatogram.
-
The purity is calculated based on the area percent method, which assumes a similar detector response for similar hydrocarbon species.[9]
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
-
-
Trustworthiness: A Self-Validating System
The validity of this GC method is supported by several intrinsic checks:[10][11][12][13]
-
System Suitability: Before running samples, inject a standard mixture of n-alkanes (e.g., C10 to C14) to verify column performance, including peak resolution and symmetry.
-
Blank Analysis: Run a solvent blank (n-hexane) to ensure that there are no interfering peaks from the solvent or system contamination.
-
Reproducibility: Perform replicate injections of the same sample. The relative standard deviation (RSD) of the this compound peak area should typically be less than 2%.
Comparative Analysis: GC vs. Other Purity Assessment Methods
While GC-FID is the workhorse for this application, other techniques can provide complementary information. The choice of method depends on the specific information required.
Table 1: Comparison of Analytical Techniques for this compound Purity
| Technique | Principle of Detection | Advantages | Disadvantages | Best For |
| GC-FID | Separation by volatility, detection by ionization in a flame. | High resolution for isomers, excellent quantification for hydrocarbons, robust and cost-effective.[2][9] | Provides limited structural information for unknown impurity identification. | Quantitative purity assessment and detection of hydrocarbon impurities. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Provides mass spectra for definitive identification of impurities.[14] Highly sensitive, especially in selected ion monitoring (SIM) mode.[15] | Quantification can be more complex than FID; higher instrument cost and maintenance.[16] | Identification of unknown impurities and trace contaminant analysis. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C). | Provides detailed structural information about the main component and impurities without the need for separation.[17][18] | Lower sensitivity for trace impurities compared to GC.[19] Overlapping signals in complex mixtures can complicate quantification. | Verifying the primary structure of the this compound and identifying major structural isomers or functional group impurities. |
| Karl Fischer Titration | Electrochemical titration specific to water. | Highly accurate and precise for quantifying water content. | Measures only water; provides no information on organic impurities. | Accurately determining the water content, a critical purity parameter not detected by GC-FID. |
As the comparison shows, GC-FID is the optimal choice for routine, quantitative purity assessment of this compound. For research that requires the definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the superior approach.[14][17] NMR serves as a powerful, complementary tool for structural confirmation.[17][19]
By implementing the robust GC-FID protocol detailed in this guide, researchers can ensure the chemical integrity of their this compound, leading to more reliable, reproducible, and ultimately successful experimental outcomes.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Quantitative Analysis of Hydrocarbons (GC-FID/TCD) - Galala University [gu.edu.eg]
- 3. measurlabs.com [measurlabs.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D5134 : 2021 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography [bsbedge.com]
- 6. agilent.com [agilent.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chemicke-listy.cz [chemicke-listy.cz]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. iiste.org [iiste.org]
- 13. Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Message 2 [pharmacia.pensoft.net]
- 14. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of High-Resolution NMR and GC–MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transformation of e-Waste Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to the Cross-Validation of Dodecane Properties: A Comparative Analysis of Analytical Techniques
In the landscape of chemical research and drug development, the precise characterization of solvent properties is not merely a procedural formality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. N-dodecane (C₁₂H₂₆), a straight-chain alkane, serves as a crucial solvent, a component in fuel surrogates, and a reference material in various analytical applications.[1] Its utility is fundamentally tied to its physicochemical properties. An inaccurate understanding of these properties can lead to significant deviations in reaction kinetics, process modeling, and formulation stability.
This guide provides a comprehensive comparison of common analytical techniques for determining key properties of n-dodecane: density, viscosity, boiling point, and refractive index. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, the inherent principles of each technique, and the critical importance of cross-validation to ensure data integrity. Every protocol described herein is designed as a self-validating system, emphasizing the expertise, authoritativeness, and trustworthiness (E-E-A-T) required in a modern research environment.
The Imperative of Cross-Validation
Relying on a single analytical method for determining a physical property, no matter how robust, introduces the risk of systemic error. Instrument malfunction, improper calibration, or technique-specific limitations can lead to consistent but inaccurate results. Cross-validation, the practice of using two or more distinct analytical methods to measure the same property, serves as a powerful tool to mitigate these risks. By comparing the results from techniques based on different physical principles, researchers can gain a higher degree of confidence in their data and identify potential discrepancies that might otherwise go unnoticed.
Caption: Cross-validation workflow for a physical property of this compound.
I. Density: A Tale of Two Methods
Density, a fundamental property defined as mass per unit volume, is a critical parameter in fluid dynamics, formulation development, and quality control. Here, we compare two prevalent methods for its determination: pycnometry and vibrating tube densitometry.
A. Pycnometry: The Gravimetric Gold Standard
Pycnometry is a highly precise gravimetric method that relies on the determination of the mass of a precisely known volume of liquid.[2] The instrument, a glass flask with a close-fitting stopper containing a capillary (the pycnometer), is weighed empty, then filled with the sample liquid and weighed again.[3][4]
Causality of Experimental Choices: The choice of a pycnometer with a specific volume depends on the required precision and the amount of sample available.[4] The capillary in the stopper is crucial as it allows for the escape of excess liquid and trapped air, ensuring the volume is constant and reproducible.[3] Temperature control is paramount, as the density of liquids is temperature-dependent.[3][5]
Trustworthiness through Self-Validation: The accuracy of pycnometry is intrinsically linked to the calibration of the analytical balance and the precise knowledge of the pycnometer's volume. The volume is typically determined by measuring the mass of a reference liquid of known density, such as deionized water, at a specific temperature.[6][7] Regular verification of the balance with certified weights and periodic recalibration of the pycnometer volume constitute the self-validating nature of this technique.
B. Vibrating Tube Densitometry: The Dynamic Approach
This technique measures the density of a liquid by relating it to the change in the resonant frequency of an oscillating U-shaped tube.[8][9] When the tube is filled with the sample, its total mass changes, which in turn alters its natural vibration frequency.[8][9] This frequency shift is precisely measured and correlated to the density of the liquid.[8]
Causality of Experimental Choices: The choice of a vibrating tube densitometer is often dictated by the need for rapid, automated measurements and the ability to handle a wide range of sample viscosities.[10] Modern instruments often have built-in temperature control, which is essential for accurate measurements.
Trustworthiness through Self-Validation: The trustworthiness of this method hinges on a robust calibration. This is typically a two-point calibration performed with two fluids of known density, often dry air and deionized water. The instrument's software then uses these reference points to establish a linear relationship between the oscillation period and density. Regular calibration checks with certified density standards are crucial for maintaining the integrity of the measurements.
Data Comparison: Density of n-Dodecane
| Analytical Technique | Temperature (°C) | Density (g/mL) | Source |
| Vibrating-wire instrument | 25 | ~0.748 | [11] |
| Not specified | 25 | 0.75 | [12][13] |
| Not specified | 20 | 0.749 | [12] |
Note: The literature often does not specify the exact analytical technique used for density determination. The value from the vibrating-wire instrument is inferred from a study that simultaneously measured viscosity and density.
II. Boiling Point: From Classical to Calorimetric Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key indicator of a substance's volatility and purity. We will compare the classical ebulliometry method with the more modern Differential Scanning Calorimetry (DSC) approach.
A. Ebulliometry: The Equilibrium Method
An ebulliometer is an instrument designed to precisely measure the boiling point of a liquid by maintaining a state of vapor-liquid equilibrium.[14][15] A key component of many designs is the Cottrell pump, which continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is that of the equilibrium mixture and not a superheated liquid.[14]
Causality of Experimental Choices: Ebulliometry is chosen for its high accuracy in determining the boiling point of pure substances. The design of the apparatus is intended to minimize superheating and pressure fluctuations, which are common sources of error in simpler distillation setups.
Trustworthiness through Self-Validation: The self-validating aspect of ebulliometry lies in its calibration with a substance of a well-defined boiling point, such as distilled water, under the same atmospheric pressure.[16] The barometric pressure must be accurately measured and recorded, as the boiling point is pressure-dependent.
B. Differential Scanning Calorimetry (DSC): The Thermal Analysis Approach
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a liquid reaches its boiling point, it undergoes a phase transition that results in a large endothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.[1]
Causality of Experimental Choices: DSC is a valuable technique for determining the boiling point when only a small amount of sample is available. The use of sealed pans with a pinhole allows for the establishment of a vapor-liquid equilibrium within the pan, leading to a sharp and well-defined boiling endotherm.[12]
Trustworthiness through Self-Validation: The temperature and heat flow of a DSC instrument are calibrated using certified reference materials with known melting points and enthalpies of fusion. For boiling point measurements, the calibration can be verified by running a standard with a known boiling point under the same experimental conditions (heating rate, pan type, and atmosphere).
Data Comparison: Boiling Point of n-Dodecane
| Analytical Technique | Pressure | Boiling Point (°C) | Source |
| Not specified | 760 mmHg | 215-217 | [12][13] |
| Not specified | 760 mmHg | 216.3 | [12] |
| Not specified | Atmospheric | 216 | [1] |
Note: The specific analytical technique for boiling point determination is often not detailed in general chemical property databases.
III. Refractive Index: A Measure of Light's Interaction
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property that can be used for substance identification, purity assessment, and determination of the concentration of solutions.[17] We will compare the traditional Abbe refractometer with modern digital refractometers.
A. Abbe Refractometer: The Critical Angle Classic
The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection.[17] A thin layer of the sample is placed between two prisms, an illuminating prism and a refracting prism. Light is passed through the sample, and the user observes the light and dark fields through an eyepiece, adjusting the instrument until the borderline is centered on a crosshair. The refractive index is then read from a scale.[18]
Causality of Experimental Choices: The Abbe refractometer is a robust and widely used instrument that provides high accuracy (typically to four decimal places).[17] The use of a circulating water bath for temperature control is essential due to the significant dependence of refractive index on temperature.[17]
Trustworthiness through Self-Validation: Calibration of an Abbe refractometer is performed using a standard with a known refractive index, such as distilled water.[17] The instrument is adjusted to read the correct value for the standard at a specific temperature. Regular calibration checks ensure the continued accuracy of the measurements.
B. Digital Refractometer: The Automated Advancement
Digital refractometers also operate on the principle of total internal reflection but utilize a light-emitting diode (LED) as the light source and a photodiode array as the detector.[13] The instrument automatically detects the shadow line and converts its position into a refractive index value, which is displayed digitally.
Causality of Experimental Choices: Digital refractometers are favored for their speed, ease of use, and the elimination of subjective user interpretation in reading the scale. Many models have internal temperature control, further simplifying the measurement process.
Trustworthiness through Self-Validation: Similar to the Abbe refractometer, digital refractometers are calibrated using a certified reference material of known refractive index. The calibration process is typically automated, with the instrument's software making the necessary adjustments. Regular verification with standards ensures the reliability of the results.
Data Comparison: Refractive Index of n-Dodecane
| Analytical Technique | Temperature (°C) | Wavelength (nm) | Refractive Index (nD) | Source |
| Not specified | 20 | 589 | 1.421 | [12][13] |
| Not specified | 20 | 589.3 | 1.4216 | [19] |
Note: The "D" in nD refers to the sodium D-line, which has a wavelength of 589 nm.
IV. Experimental Protocols
A. Density Determination by Pycnometry (based on ASTM D1217)
-
Calibration of Pycnometer:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on a calibrated analytical balance to the nearest 0.1 mg.
-
Fill the pycnometer with freshly boiled and cooled deionized water, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature water bath maintained at the desired temperature (e.g., 20 ± 0.02 °C) for at least 30 minutes.
-
Carefully remove the pycnometer, wipe it dry, and weigh it.
-
Calculate the volume of the pycnometer using the mass of the water and its known density at the measurement temperature.
-
-
Measurement of this compound Density:
-
Empty, clean, and dry the calibrated pycnometer.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with n-dodecane.
-
Equilibrate the filled pycnometer in the constant temperature water bath for 30 minutes.
-
Remove, dry, and weigh the filled pycnometer.
-
Calculate the density of this compound by dividing the mass of the this compound by the calibrated volume of the pycnometer.
-
B. Boiling Point Determination by Ebulliometry
-
Apparatus Setup:
-
Assemble the ebulliometer according to the manufacturer's instructions.
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Calibration with Water:
-
Add a known volume of deionized water to the boiler.
-
Heat the water to a steady boil.
-
Record the constant boiling temperature and the ambient barometric pressure.
-
Compare the observed boiling point with the known boiling point of water at the measured pressure to determine any temperature correction.
-
-
Measurement of this compound Boiling Point:
-
Clean and dry the ebulliometer.
-
Add a sample of n-dodecane to the boiler.
-
Heat the this compound to a steady boil.
-
Record the constant boiling temperature.
-
Apply the temperature correction determined during the calibration step.
-
C. Refractive Index Measurement using an Abbe Refractometer
-
Calibration:
-
Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20.0 ± 0.1 °C).
-
Open the prism assembly and clean the surfaces of both prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
-
Place a few drops of distilled water onto the lower prism.
-
Close the prism assembly and allow a few minutes for temperature equilibration.
-
Look through the eyepiece and adjust the handwheel until the light and dark fields are visible.
-
If a colored band is present at the interface, adjust the compensator dial until the borderline is sharp and achromatic.
-
Adjust the main handwheel to center the borderline on the crosshairs.
-
The reading should correspond to the known refractive index of water at that temperature (e.g., 1.3330 at 20 °C). If not, adjust the calibration screw as per the instrument manual.
-
-
Measurement of this compound Refractive Index:
-
Clean and dry the prisms.
-
Apply a few drops of n-dodecane to the lower prism.
-
Close the prisms and allow for temperature equilibration.
-
Adjust the handwheel and compensator to obtain a sharp, centered borderline.
-
Read the refractive index from the scale.
-
Caption: Generalized experimental workflows for property determination.
V. Conclusion
The accurate determination of the physicochemical properties of n-dodecane is essential for its effective use in scientific research and industrial applications. This guide has provided a comparative overview of various analytical techniques, emphasizing the importance of cross-validation for ensuring data integrity. By understanding the principles behind each method, adhering to rigorous experimental protocols, and implementing self-validating procedures through regular calibration, researchers can be confident in the quality of their data. The choice of analytical technique will ultimately depend on the specific requirements of the application, including the desired accuracy, the amount of sample available, and the need for automation. However, the principle of cross-validation should remain a constant in any well-designed experimental plan.
References
- 1. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 2. spegroup.ru [spegroup.ru]
- 3. antpedia.com [antpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. cscscientific.com [cscscientific.com]
- 6. scribd.com [scribd.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. 7 potential sources of error in pycnometry in the laboratory - SIEBTECHNIK TEMA [siebtechnik-tema.com]
- 9. scribd.com [scribd.com]
- 10. automationforum.co [automationforum.co]
- 11. High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 112-40-3 [chemicalbook.com]
- 13. 112-40-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Ebulliometer - Wikipedia [en.wikipedia.org]
- 15. vintessential.com.au [vintessential.com.au]
- 16. enartis.com [enartis.com]
- 17. hinotek.com [hinotek.com]
- 18. davjalandhar.com [davjalandhar.com]
- 19. ABBE Refractometer | Refractometer | Labmate [labmate.com]
A Senior Application Scientist's Guide to Surfactant Performance in Dodecane Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the creation of stable emulsions is a cornerstone of product development, from novel drug delivery systems to advanced materials. Dodecane, a common oil phase, presents a model system for understanding the fundamental principles of emulsion stabilization. The choice of surfactant is paramount, dictating the emulsion's physical stability, droplet size, and ultimately, its performance. This guide provides an in-depth, comparative analysis of four widely used surfactants—Sodium Dodecyl Sulfate (SDS), Cetyl Trimethylammonium Bromide (CTAB), Tween 80, and Span 80—for the stabilization of this compound-in-water emulsions. Drawing upon experimental data and established scientific principles, we will explore the nuances of their performance and provide you with the practical knowledge to select the optimal surfactant for your application.
The Critical Role of Surfactants: A Mechanistic Overview
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[1][2] This dual nature allows them to adsorb at the oil-water interface, reducing the interfacial tension that drives droplet coalescence and emulsion breakdown. The stabilization of emulsions is primarily governed by two mechanisms:
-
Electrostatic Stabilization: Ionic surfactants, such as the anionic SDS and the cationic CTAB, impart an electrical charge to the surface of the oil droplets. This creates a repulsive electrostatic force between the droplets, preventing them from aggregating.[1][2]
-
Steric Stabilization: Non-ionic surfactants, like Tween 80 and Span 80, possess bulky hydrophilic groups that form a protective layer around the oil droplets. This layer physically hinders the close approach of droplets, a phenomenon known as steric hindrance.
The effectiveness of a surfactant is also closely tied to its Hydrophilic-Lipophilic Balance (HLB), a scale that indicates its relative affinity for water and oil. High HLB surfactants are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions, while low HLB surfactants are more lipophilic and are suited for water-in-oil (W/O) emulsions.[3]
Comparative Performance Analysis of Surfactants for this compound Emulsions
The selection of a surfactant for this compound emulsion stabilization hinges on a thorough evaluation of its performance based on key stability indicators: droplet size, zeta potential (for ionic surfactants), and long-term stability against creaming and coalescence.
Surfactant Classification and Properties
| Surfactant | Type | Ionic Nature | Typical HLB Value | Primary Stabilization Mechanism |
| Sodium Dodecyl Sulfate (SDS) | Alkyl Sulfate | Anionic | ~40 | Electrostatic Repulsion |
| Cetyl Trimethylammonium Bromide (CTAB) | Quaternary Ammonium Salt | Cationic | ~10 | Electrostatic Repulsion |
| Tween 80 (Polysorbate 80) | Polyoxyethylene Sorbitan Ester | Non-ionic | 15.0[3] | Steric Hindrance |
| Span 80 (Sorbitan Monooleate) | Sorbitan Ester | Non-ionic | 4.3[3] | Steric Hindrance |
Experimental Data Summary
The following table summarizes typical experimental results for this compound-in-water emulsions stabilized by the four surfactants. These values are representative and can vary based on the specific formulation and processing conditions.
| Surfactant | Concentration (mM) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability (Creaming Index after 24h) |
| SDS | 10 | 150 - 250 | -40 to -60 | Low (<5%) |
| CTAB | 10 | 200 - 350 | +30 to +50 | Low (<5%) |
| Tween 80 | 1% (w/v) | 300 - 500 | -5 to -15 | Moderate (5-10%) |
| Span 80 | 1% (w/v) | >1000 (often unstable O/W) | Not Applicable | High (>20%) |
Note: Span 80, with its low HLB value, is generally not effective for creating stable oil-in-water emulsions of this compound on its own and is more suited for water-in-oil systems.[3] However, it is included here for a comprehensive comparison.
In-Depth Analysis of Surfactant Performance
Ionic Surfactants: SDS and CTAB
Both SDS and CTAB are highly effective at producing fine this compound-in-water emulsions with small droplet sizes.[4] The strong electrostatic repulsion they generate, as indicated by their high absolute zeta potential values, provides excellent stability against coalescence. Studies have shown that SDS can produce very stable emulsions even at concentrations well below its critical micelle concentration (CMC).[4] CTAB, while also a good emulsifier, can sometimes be less efficient than SDS in stabilizing oil-in-water emulsions below its CMC.[4]
The choice between SDS and CTAB often depends on the desired surface charge of the droplets, which can be critical for applications involving interactions with other charged molecules or surfaces. However, it is important to note that ionic surfactants can be sensitive to changes in pH and the presence of electrolytes, which can screen the electrostatic repulsion and lead to emulsion instability.
Non-ionic Surfactants: Tween 80 and Span 80
Tween 80, with its high HLB value, is a widely used non-ionic surfactant for creating stable oil-in-water emulsions.[3] It forms a thick, hydrated layer around the this compound droplets, providing effective steric stabilization. While the resulting droplet sizes may be slightly larger compared to those achieved with ionic surfactants, Tween 80 offers the advantage of being less sensitive to pH and electrolyte concentration.
In contrast, Span 80 is a lipophilic surfactant and is not suitable for stabilizing this compound-in-water emulsions alone.[3] It is, however, an excellent emulsifier for water-in-dodecane emulsions. Often, a combination of a high HLB surfactant like Tween 80 and a low HLB surfactant like Span 80 is used to achieve an optimal HLB for a particular oil, leading to enhanced emulsion stability.
Experimental Workflow for Surfactant Evaluation
To empirically determine the best surfactant for your this compound emulsion, a systematic experimental approach is essential. The following workflow outlines the key steps for preparation and characterization.
Caption: Experimental workflow for preparing and characterizing this compound emulsions.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-in-Water Emulsions
Objective: To prepare this compound-in-water emulsions stabilized with different surfactants using high-shear homogenization.
Materials:
-
This compound (≥99% purity)
-
Deionized water
-
Surfactants: Sodium Dodecyl Sulfate (SDS), Cetyl Trimethylammonium Bromide (CTAB), Tween 80, Span 80
-
High-shear homogenizer (e.g., rotor-stator type)
Procedure:
-
Aqueous Phase Preparation:
-
For ionic surfactants (SDS, CTAB), prepare a 10 mM stock solution in deionized water.
-
For non-ionic surfactants (Tween 80, Span 80), prepare a 1% (w/v) stock solution in deionized water.
-
-
Oil Phase: Use pure this compound.
-
Pre-emulsification:
-
In a suitable vessel, combine 90 mL of the aqueous surfactant solution and 10 mL of this compound.
-
Vortex the mixture at high speed for 1 minute to form a coarse pre-emulsion.
-
-
High-Shear Homogenization:
-
Immediately transfer the pre-emulsion to the high-shear homogenizer.
-
Homogenize at 10,000 rpm for 5 minutes. Ensure the temperature is controlled to prevent excessive heating.
-
-
Cooling: After homogenization, cool the emulsion to room temperature.
Protocol 2: Characterization of Emulsion Properties
Objective: To measure the mean droplet size, zeta potential, and physical stability of the prepared emulsions.
A. Droplet Size and Zeta Potential Analysis:
-
Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with an electrophoretic light scattering (ELS) module.
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS measurement (typically a slightly turbid appearance).
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform DLS measurements to determine the mean droplet size (Z-average) and polydispersity index (PDI).
-
Perform ELS measurements to determine the zeta potential.
-
Conduct measurements in triplicate for each emulsion.
-
B. Stability Assessment (Creaming Index):
-
Procedure:
-
Transfer 10 mL of each emulsion into a graduated cylinder and seal it.
-
Store the cylinders undisturbed at room temperature.
-
After 24 hours, measure the height of the serum (clear) layer at the bottom of the cylinder (Hs) and the total height of the emulsion (Ht).
-
-
Calculation:
-
Creaming Index (%) = (Hs / Ht) * 100
-
Logical Framework for Surfactant Selection
The choice of surfactant is a multi-faceted decision that extends beyond just emulsion stability. The following diagram illustrates the key considerations in the selection process.
Caption: Decision-making framework for selecting a suitable surfactant.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of the performance of SDS, CTAB, Tween 80, and Span 80 in stabilizing this compound-in-water emulsions. The experimental data and mechanistic explanations underscore that the optimal surfactant choice is highly dependent on the specific requirements of the application.
-
For applications demanding the smallest droplet size and high stability, and where sensitivity to pH and electrolytes is not a concern, ionic surfactants like SDS and CTAB are excellent choices.
-
For systems requiring robustness against changes in ionic strength and pH, and where slightly larger droplet sizes are acceptable, non-ionic surfactants like Tween 80 are preferred.
-
Span 80 is the surfactant of choice for creating stable water-in-dodecane emulsions.
Future research in this area will likely focus on the development of novel, biocompatible, and highly efficient surfactants, as well as synergistic mixtures of surfactants that can provide superior emulsion stability with minimal concentrations. As our understanding of interfacial phenomena continues to grow, so too will our ability to design and formulate advanced emulsion systems for a wide array of scientific and industrial applications.
References
A Comparative Guide to Dodecane-Based Lubricants and Their Synthetic Counterparts
In the landscape of high-performance lubrication, the selection of an appropriate base oil is paramount to achieving desired operational efficiencies, component longevity, and environmental compatibility. This guide provides an in-depth technical comparison of dodecane, a linear alkane, with two prevalent classes of synthetic lubricants: polyalphaolefins (PAOs) and esters. This analysis is intended for researchers, scientists, and formulation professionals to facilitate informed decisions in lubricant design and application.
Introduction: The Evolving Demands on Lubrication
Modern mechanical systems operate under increasingly stringent conditions, demanding lubricants with superior thermal and oxidative stability, enhanced lubricity, and, in many cases, a favorable environmental profile. While mineral oil-based lubricants have long been the industry standard, the push for higher performance has led to the widespread adoption of synthetic base stocks. This compound, a C12 hydrocarbon, serves as a fundamental building block and a point of comparison in understanding the nuanced properties of more complex synthetic molecules like PAOs and esters.
The primary structural difference lies in the deliberate engineering of synthetic lubricants. PAOs are synthesized hydrocarbons that mimic the most desirable branched structures found in mineral oils, while esters are the reaction products of acids and alcohols, containing oxygen within their molecular framework.[1][2] This fundamental distinction in chemical architecture gives rise to a cascade of differences in their performance characteristics.
Key Performance Metrics: A Head-to-Head Comparison
The efficacy of a lubricant is not defined by a single property but by a balance of characteristics tailored to a specific application. Here, we dissect the performance of this compound, PAOs, and esters across critical parameters, supported by standardized testing methodologies.
Viscosity and Viscosity Index (VI)
A lubricant's viscosity is its resistance to flow, a critical factor in maintaining an effective lubricating film. The Viscosity Index (VI) quantifies the change in viscosity with temperature; a higher VI indicates greater stability across a wider temperature range.[3]
| Lubricant Base Stock | Typical Kinematic Viscosity @ 100°C (cSt) | Typical Viscosity Index (VI) | Key Characteristics |
| This compound | ~2.0 | ~100 | Serves as a low viscosity baseline. |
| Polyalphaolefins (PAOs) | 2 - 100+ | 130 - 140+ | Excellent viscosity stability due to controlled, branched structure.[2][4] |
| Esters | 2 - 50+ | 130 - 150+ | High VI, with polarity contributing to strong intermolecular attraction.[1][5] |
Expertise & Experience: The high VI of PAOs and esters is a direct result of their synthetic nature.[2][5] The absence of undesirable ring structures and waxes in PAOs allows for excellent low-temperature fluidity without the need for pour-point depressants.[2] Esters, due to their polarity, exhibit strong intermolecular forces, which contribute to a stable viscosity profile at elevated temperatures.[1] this compound, as a simple n-alkane, has a VI comparable to that of conventional mineral oils.
Thermal and Oxidative Stability
Thermal stability refers to a lubricant's resistance to decomposition at high temperatures, while oxidative stability is its ability to resist chemical breakdown in the presence of oxygen.
| Lubricant Base Stock | Relative Thermal Stability | Relative Oxidative Stability | Causality |
| This compound | Moderate | Moderate | Saturated C-C bonds are relatively stable, but lacks the engineered stability of synthetics.[6] |
| Polyalphaolefins (PAOs) | High | High | Absence of double bonds and impurities enhances resistance to thermal and oxidative breakdown.[7][8] |
| Esters | Very High | High | The ester linkage and absence of unsaturation in many synthetic esters contribute to superior high-temperature performance.[9][10] |
Expertise & Experience: PAOs are renowned for their high thermal and oxidative stability, making them suitable for continuous high-temperature service (up to approximately 160°C).[4] Certain polyol esters can extend the high-temperature operating range by an additional 50–100°C.[1] This makes them the preferred choice for demanding applications like jet engine lubricants.[1] The controlled molecular structure of synthetics minimizes the presence of volatile, low-molecular-weight hydrocarbons, leading to higher flash points and reduced evaporation loss compared to simpler alkanes like this compound.[2][10]
Lubricity and Additive Solubility
Lubricity is the measure of a lubricant's ability to reduce friction and wear. This is intrinsically linked to the polarity of the base oil, which also influences its ability to dissolve performance-enhancing additives.
| Lubricant Base Stock | Lubricity | Additive Solvency | Underlying Mechanism |
| This compound | Moderate | Moderate | Non-polar nature provides baseline lubricity. |
| Polyalphaolefins (PAOs) | Moderate | Low | Non-polar structure results in lower natural lubricity and limited ability to dissolve polar additives.[2][4] |
| Esters | Excellent | Excellent | The polarity of ester molecules creates a strong attraction to positively charged metal surfaces, forming a durable lubricating film. This polarity also makes them excellent solvents for additives.[1][5] |
Expertise & Experience: The key advantage of esters lies in their inherent polarity.[1] This polarity causes ester molecules to adhere to metal surfaces, providing a robust boundary lubrication layer that reduces friction and wear, particularly during start-up and high-load conditions.[5][9] In contrast, the non-polar nature of PAOs necessitates the use of co-solvents, often esters, to ensure the stable dissolution of additives and to improve seal compatibility.[2] It is common practice to blend 5-25% of an ester into a PAO-based formulation to achieve a balanced performance profile.[1]
Biodegradability
With increasing environmental regulations, the biodegradability of lubricants has become a critical consideration, especially in applications with a high risk of environmental exposure.
| Lubricant Base Stock | Biodegradability Profile | Typical Applications |
| This compound | Readily Biodegradable | Can be a component in environmentally acceptable lubricants. |
| Polyalphaolefins (PAOs) | Poor | Not considered readily biodegradable.[2] |
| Esters | Good to Excellent | Many ester types are readily biodegradable, making them suitable for environmentally sensitive applications.[11][12] |
Expertise & Experience: The chemical structure of esters makes them more susceptible to microbial degradation compared to the highly stable hydrocarbon backbone of PAOs.[11] This makes esters a preferred base stock for formulating environmentally acceptable lubricants (EALs) for use in marine, forestry, and agricultural applications.[13]
Experimental Protocols for Lubricant Evaluation
To ensure the objective comparison of lubricants, standardized test methods are employed. These protocols provide a self-validating system for assessing performance.
Viscosity Measurement
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (typically 40°C and 100°C).[14][15]
-
ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C: The viscosity index is calculated from the kinematic viscosities determined by ASTM D445.[3]
Workflow for Viscosity and VI Determination
Caption: Workflow for determining kinematic viscosity and viscosity index.
Thermal Stability Assessment
-
ASTM D2070 - Standard Test Method for Thermal Stability of Hydraulic Oils: This test evaluates the stability of an oil in the presence of copper and steel at 135°C.[16][17] The formation of sludge and changes in the appearance of the metal rods are assessed.[17]
-
ASTM D6203 - Standard Test Method for Thermal Stability of Way Lubricants: This method assesses thermal stability at 100°C in the presence of copper and steel, with deposits and rod color being the evaluation criteria.[18]
Experimental Setup for Thermal Stability Testing
Caption: Generalized workflow for lubricant thermal stability testing.
Lubricity Evaluation (Wear Prevention)
-
ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This test evaluates a lubricant's anti-wear properties by rotating a steel ball under load against three stationary steel balls immersed in the lubricant. The average size of the wear scars on the stationary balls is measured.[14][19]
Biodegradability Testing
-
ASTM D5864 / OECD 301B - Ready Biodegradability (CO₂ Evolution Test): These methods determine the aerobic aquatic biodegradation of a lubricant by measuring the amount of carbon dioxide produced over a 28-day period.[13][20][21] A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical CO₂ evolution within a specified timeframe.[21]
Concluding Remarks: Selecting the Optimal Base Stock
The choice between this compound, PAOs, and esters is a nuanced decision that hinges on the specific demands of the application.
-
This compound serves as a valuable, simple model for a paraffinic hydrocarbon lubricant and can be a component in formulations where low viscosity is required. However, for high-performance applications, its thermal stability and viscosity characteristics are generally surpassed by synthetic alternatives.
-
Polyalphaolefins (PAOs) are the workhorses of the synthetic lubricant world, offering an excellent balance of performance over a wide temperature range, high purity, and compatibility with mineral oils.[2][22] Their primary limitations are poor additive solvency and a lack of inherent polarity, which often necessitates the inclusion of an ester co-base stock.[2]
-
Esters provide superior performance in several key areas, including lubricity, volatility control, and high-temperature stability.[1][10] Their polarity and solvency make them excellent for formulating lubricants with complex additive packages and for applications requiring strong surface adhesion.[5] Furthermore, their favorable biodegradability profile makes them indispensable for environmentally sensitive applications.[11] The primary trade-offs are typically higher cost and the need for careful consideration of seal compatibility.[1]
Ultimately, the optimal lubricant is often a carefully formulated blend that leverages the synergistic effects of different base stocks and additives. Understanding the fundamental properties of each component, as outlined in this guide, is the first step toward designing a lubricant that meets and exceeds the challenges of modern machinery.
References
- 1. bobistheoilguy.com [bobistheoilguy.com]
- 2. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 3. What ASTM Standards Reveal About Base Oil Quality | Work & Energy [workandenergy.com]
- 4. lubchem.com [lubchem.com]
- 5. xenum.com [xenum.com]
- 6. This compound's Potential in Heat Transfer Fluids [eureka.patsnap.com]
- 7. kcklubricants.com.au [kcklubricants.com.au]
- 8. mascherpa.it [mascherpa.it]
- 9. The Advantages of Ester-based Lubricating Oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 10. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 11. Ester-Based Lubricants | MOLYKOTE® Ester Lubricants [dupont.com]
- 12. lube-media.com [lube-media.com]
- 13. santiemidwest.com [santiemidwest.com]
- 14. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 15. muser-my.com [muser-my.com]
- 16. ASTM D2070 - Standard Test Method for Thermal Stability of Hydraulic Oils - Savant Labs [savantlab.com]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. How we test the products [iqlubricants.iql-nog.com]
- 20. respirtek.com [respirtek.com]
- 21. Lubricant Biodegradation & Toxicology Testing - Situ Biosciences [situbiosciences.com]
- 22. PAO Oils - IKV Lubricants [ikvlubricants.com]
A Senior Application Scientist's Guide to the Experimental Validation of CFD Models for Dodecane Combustion
Abstract
In the pursuit of advanced and cleaner combustion technologies, n-dodecane has emerged as a critical surrogate fuel for emulating the combustion behavior of conventional jet and diesel fuels. Computational Fluid Dynamics (CFD) has become an indispensable tool for designers and researchers, offering profound insights into the intricate processes within combustion chambers. However, the predictive accuracy of any CFD model is fundamentally tethered to its rigorous validation against robust experimental data. This guide provides a comprehensive framework for the experimental validation of CFD models tailored for n-dodecane combustion. We will delve into the causality behind experimental choices, present standardized protocols, and objectively compare model predictions with empirical data, thereby offering a self-validating system for ensuring scientific integrity.
Introduction: The Imperative for Validated CFD in Combustion Research
Computational Fluid Dynamics (CFD) provides a powerful lens through which we can visualize and quantify the complex interplay of fluid dynamics, heat transfer, and chemical kinetics inherent in combustion. For n-dodecane, a key single-component surrogate for aviation and diesel fuels, accurate CFD models are paramount for optimizing engine efficiency and minimizing pollutant formation, such as soot and nitrogen oxides (NOx).[1][2]
The fidelity of these simulations, however, is not intrinsic. It must be earned through a meticulous process of validation, where numerical predictions are systematically compared against high-quality experimental measurements. Without this crucial step, CFD models remain unverified hypotheses, unsuitable for guiding critical design and engineering decisions. This guide establishes a logical workflow for this validation process, ensuring that the models employed are not just computationally sound, but also physically representative of real-world phenomena.
Foundational Validation: Global Combustion Parameters
The validation process begins with "global" parameters that characterize the overall combustion behavior. These zero-dimensional or one-dimensional data points serve as the first-pass filter for the chemical kinetic mechanisms embedded within the CFD model.
Ignition Delay Time (IDT)
The IDT is one of the most critical parameters for engine combustion, defining the period between fuel injection and the onset of significant heat release. It is highly sensitive to temperature, pressure, and mixture composition, making it an excellent target for validating chemical kinetic models.
Experimental Rationale: Shock tubes and rapid compression machines (RCMs) are the preferred instruments for measuring IDT. They allow for the precise creation of high-temperature and high-pressure conditions, isolating chemical kinetics from complex fluid dynamics.[3][4] This decoupling is essential for validating the chemistry sub-model in isolation before tackling more complex, multi-dimensional simulations.
Comparative Data: The table below presents a comparison of experimentally measured IDTs for n-dodecane/air mixtures with predictions from a CFD simulation employing a reduced kinetic mechanism. Discrepancies, particularly in the negative temperature coefficient (NTC) region (750-900 K), highlight areas where the chemical model may require refinement.[5][6]
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Experimental IDT (μs)[6] | CFD Predicted IDT (μs) |
| 800 | 20 | 1.0 | 1100 | 1350 |
| 900 | 20 | 1.0 | 850 | 920 |
| 1000 | 20 | 1.0 | 300 | 315 |
| 1100 | 20 | 1.0 | 120 | 125 |
| 1200 | 20 | 1.0 | 60 | 58 |
Laminar Flame Speed (SL)
Laminar flame speed is a fundamental property of a combustible mixture, representing the velocity at which a planar flame front propagates through a quiescent mixture. It is a rigorous test for both the reaction and transport sub-models in a CFD code.
Experimental Rationale: Experiments are often conducted in constant-volume combustion chambers using outwardly propagating spherical flames or in counterflow burners.[7][8] The counterflow configuration is particularly useful as it allows for the measurement of flame speed and the investigation of flame extinction under strain, providing additional data for model validation.[9]
Comparative Data: As shown below, modern kinetic mechanisms can predict the laminar flame speed of n-dodecane with reasonable accuracy, though deviations often occur in very fuel-rich or fuel-lean conditions.[7][9][10]
| Equivalence Ratio (Φ) | Tunburned (K) | P (atm) | Experimental SL (cm/s)[9] | CFD Predicted SL (cm/s) |
| 0.8 | 400 | 1 | 34.5 | 33.8 |
| 1.0 | 400 | 1 | 40.2 | 40.5 |
| 1.1 | 400 | 1 | 41.1 | 41.3 |
| 1.2 | 400 | 1 | 39.8 | 39.5 |
| 1.4 | 400 | 1 | 34.2 | 33.1 |
In-Depth Validation: Flame Structure and Species
Once the global parameters are satisfactorily matched, the validation must proceed to a more granular level: the internal structure of the flame. This requires advanced, non-intrusive laser-based diagnostic techniques that can measure species concentrations and temperature profiles within the reacting flow.[11][12]
Experimental Protocol: Species Measurement in a Counterflow Flame
This protocol outlines the steps for measuring key radical species (e.g., OH) in an n-dodecane counterflow diffusion flame, providing spatially-resolved data for direct comparison with 1D or 2D CFD simulations.
Objective: To obtain a quantitative, 1D spatial profile of the OH radical concentration through the reaction zone of an n-dodecane/air counterflow flame.
Methodology: Planar Laser-Induced Fluorescence (PLIF)
-
Burner Setup:
-
Establish a stable, laminar counterflow diffusion flame using a counterflow burner. The fuel stream consists of vaporized n-dodecane diluted in N₂, and the oxidizer stream is air (O₂/N₂ mixture).
-
Maintain precise control over flow rates using mass flow controllers to set the desired global strain rate.
-
Use co-flows of inert gas (N₂) to stabilize the flame and prevent interaction with the ambient air.
-
-
Optical Configuration:
-
Use a tunable dye laser, pumped by a Nd:YAG laser, to generate a laser beam at a wavelength that excites a specific electronic transition of the OH radical (e.g., around 283 nm).
-
Form the laser beam into a thin sheet using a combination of cylindrical and spherical lenses.
-
Direct the laser sheet vertically through the center of the flame, bisecting the region between the two burner nozzles.
-
-
Signal Detection & Self-Validation:
-
Position an intensified CCD (ICCD) camera perpendicular to the laser sheet to capture the fluorescence signal emitted by the excited OH radicals.
-
Use an appropriate optical filter in front of the camera to block scattered laser light and flame luminosity, ensuring that only the OH fluorescence is detected.
-
Perform a calibration to convert the measured fluorescence signal intensity into a quantitative OH concentration. This often involves comparing the signal to a known concentration in a reference flame or using techniques like Rayleigh scattering for temperature and density measurements.[11]
-
Simultaneously monitor the flame for stability using a separate camera. Any fluctuations or instabilities in the flame invalidate the measurement for that period.
-
-
Data Processing:
-
Average multiple ICCD images to improve the signal-to-noise ratio.
-
Correct the raw images for background noise, laser sheet intensity variations, and geometric distortions.
-
Apply the calibration factor to convert the corrected signal intensity profile into an absolute OH concentration profile as a function of distance from the fuel nozzle.
-
Pollutant Formation: Soot
For diesel and jet fuel surrogates, predicting soot formation is a primary objective of CFD modeling.[13] Soot formation is a complex process involving nucleation, surface growth, coagulation, and oxidation. Validating soot models requires spatially resolved measurements of soot volume fraction (fv).
Experimental Rationale: Laser-Induced Incandescence (LII) is a powerful technique for measuring soot volume fraction.[14] It involves heating soot particles to their vaporization temperature with a high-energy laser pulse and detecting the resulting incandescent signal. The intensity of this signal is directly proportional to the soot volume fraction. These measurements, often performed in turbulent jet flames or spray flames, provide stringent test cases for coupled turbulence-chemistry-soot models.[15][16]
Comparative Analysis: CFD models for soot often show significant variation in their predictions depending on the chosen chemical mechanism and soot model (e.g., empirical, method of moments).[13] Comparisons with experimental data often reveal that while models may capture general trends, they can under-predict the peak soot mass by a substantial margin.[13][16] This indicates that significant work is still needed in modeling soot precursor chemistry and inception processes.
System-Level Validation: Spray Combustion
For practical applications like diesel engines, n-dodecane is injected as a liquid spray. This introduces additional physics, including atomization, droplet evaporation, and turbulent mixing, which must be accurately modeled. The Engine Combustion Network (ECN) provides a valuable, standardized set of experimental data for n-dodecane spray combustion in well-defined, engine-like conditions.[17][18]
Key Validation Targets for Spray Flames:
-
Liquid and Vapor Penetration: High-speed Mie scattering and Schlieren imaging are used to measure the penetration lengths of the liquid and vapor phases of the fuel spray.[1] These are fundamental validation metrics for the spray breakup and evaporation models.
-
Ignition Delay and Lift-Off Length (LOL): High-speed imaging of OH* chemiluminescence is used to determine the time and location of ignition.[18] The LOL, the distance from the injector to the flame stabilization point, is a critical parameter that depends on the complex interaction of mixing and chemical kinetics.
-
Flame Structure: PLIF of species like OH and formaldehyde (CH₂O) can reveal the low- and high-temperature reaction zones, providing insight into the ignition process and flame stabilization mechanisms.[18]
Conclusion and Best Practices
The experimental validation of CFD models for n-dodecane combustion is a multi-faceted, hierarchical process. It is not a single event but an iterative cycle of comparison and refinement.
Key Takeaways for Researchers:
-
Start Simple: Begin validation with global parameters (IDT, SL) in canonical, well-defined configurations (shock tubes, laminar flames) to isolate and verify the chemical kinetic models.
-
Increase Complexity Systematically: Progress to more complex phenomena, such as detailed flame structures and pollutant formation, using advanced laser diagnostics.
-
Leverage Standardized Datasets: For complex applications like spray combustion, utilize comprehensive and publicly available datasets from consortia like the Engine Combustion Network (ECN) to ensure consistency and comparability.
-
Acknowledge Model Limitations: No model is perfect. The goal of validation is to understand and quantify the uncertainties and limitations of the CFD model, making it a more powerful and reliable predictive tool.
By adhering to this structured and logical validation hierarchy, researchers can build confidence in their CFD models, ensuring that their simulations provide a faithful representation of the complex physics and chemistry of n-dodecane combustion.
References
- 1. sae.org [sae.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. theforce.caltech.edu [theforce.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Understanding and Interpreting Laser Diagnostics in Flames: A Review of Experimental Measurement Techniques [frontiersin.org]
- 12. cefrc.princeton.edu [cefrc.princeton.edu]
- 13. Frontiers | Investigating the Effects of Chemical Mechanism on Soot Formation Under High-Pressure Fuel Pyrolysis [frontiersin.org]
- 14. Optical diagnostic techniques in combustion — CNR IENI [ieni.mi.cnr.it]
- 15. Combustion and soot modelling of a high-pressure and high-temperature this compound spray | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dodecane
Welcome to a comprehensive guide on the safe handling of dodecane. As researchers and drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. This compound, a combustible, straight-chain alkane, is a common solvent and component in various laboratory applications. While it may not possess the acute corrosive or reactive hazards of other chemicals, its specific toxicological profile, particularly its aspiration hazard, necessitates a rigorous and well-understood approach to personal protective equipment (PPE).
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal reasoning behind each safety recommendation. By understanding why a specific piece of PPE is required, you can make more informed decisions, foster a stronger safety culture, and ensure that both you and your work are protected.
Part 1: Hazard Assessment - The "Why" Behind the Protocol
Effective PPE selection is rooted in a thorough understanding of the substance's specific risks. This compound's primary dangers are not always immediately apparent, making a deep dive into its hazard profile essential.
The most significant and life-threatening risk associated with this compound is its aspiration toxicity .[1][2][3] Aspiration occurs if the liquid is swallowed and then enters the lungs, which can lead to severe chemical pneumonitis and may be fatal.[3][4][5] This property dictates that all handling procedures must be designed to prevent ingestion and splashing near the face.
While some safety data sheets classify this compound as toxic if inhaled, others do not.[1][4][6] Regardless of the formal classification, working in a well-ventilated area is crucial to minimize exposure to vapors. This compound is also a combustible liquid with a flash point of approximately 71-83°C (159-181°F), meaning it can ignite if exposed to a spark or flame.[1][7][8] Lastly, while not a formal skin irritant, prolonged or repeated contact can cause the skin to become dry and cracked by stripping it of its natural oils, which compromises its protective barrier.[2][4]
Table 1: this compound Hazard Summary
| Hazard | GHS Classification | Implication for Safe Handling & PPE |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[1][2][3] | Mandates use of eye/face protection to prevent splashes. Prohibits mouth pipetting. Requires immediate medical attention if ingested. |
| Combustibility | H227: Combustible liquid[1] | Requires strict control of ignition sources (sparks, open flames, hot surfaces).[5][7] Use non-sparking tools where appropriate.[8] |
| Inhalation Toxicity | H331: Toxic if inhaled (per some classifications)[1][6] | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to keep vapor concentrations low.[1][4][9] |
| Skin Contact | EUH066: Repeated exposure may cause skin dryness or cracking[2][4] | Chemical-resistant gloves are required to prevent direct contact. A lab coat or other protective clothing is necessary to protect underlying skin. |
Part 2: Core PPE Protocols - A Multi-Layered Defense
Your PPE is the final barrier between you and the chemical. It should be selected and used as part of a comprehensive safety strategy that prioritizes engineering controls like chemical fume hoods.
Eye and Face Protection
Due to the severe aspiration risk from splashes, eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles that provide a full seal around the eyes.[5][7][10]
-
Recommended for Splash Risk: When transferring larger volumes or if the procedure has a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[11][12]
Hand Protection: Your Primary Contact Point
Choosing the correct glove is critical. No glove material offers indefinite protection.[13] You must consider the concepts of breakthrough time (the time it takes for the chemical to be detected on the inside of the glove) and permeation (the rate at which the chemical passes through).
Protocol for Glove Selection and Use:
-
Select the Right Material: Nitrile gloves are a suitable choice for incidental contact with this compound.[1] For prolonged contact or immersion, heavier-duty gloves should be considered. Always consult the glove manufacturer's specific chemical resistance data.[6][13]
-
Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before donning them. A damaged glove can trap chemicals against the skin, making it more dangerous than no glove at all.[13]
-
Proper Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Dispose Immediately: Treat used gloves as contaminated waste.
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing gloves.[1][6]
Table 2: Chemical-Resistant Glove Selection Guide for this compound
| Glove Material | Performance vs. Alkanes (like this compound) | Typical Use Case |
| Nitrile | Good to Excellent for incidental contact. Provides good resistance to oils and aliphatic hydrocarbons.[14][15] | Standard laboratory operations, handling small quantities, sample preparation. |
| Neoprene | Good resistance. Often provides better dexterity than butyl rubber.[14][15] | Useful for tasks requiring both chemical protection and flexibility, such as equipment maintenance. |
| Butyl Rubber | Fair to Poor against aliphatic hydrocarbons like this compound.[14] | Not generally recommended for this compound; better suited for ketones, esters, and highly corrosive acids. |
| Natural Rubber (Latex) | Poor resistance to hydrocarbons. | Not recommended for use with this compound or other organic solvents.[13][14] |
Body Protection
-
Standard Use: A clean, buttoned lab coat should be worn to protect against minor drips and spills.[16]
-
Large Quantities/Splash Potential: When handling quantities greater than a few liters or when there is a significant risk of splashing, supplement your lab coat with a chemical-resistant apron or a full chemical-resistant suit.[11] All protective clothing should be removed immediately if it becomes contaminated.[1]
Respiratory Protection
Under normal laboratory conditions, respiratory protection is not needed if this compound is handled inside a properly functioning chemical fume hood.[1][4] However, a respirator is essential in specific situations.
When is a Respirator Required?
-
In case of a large spill outside of a fume hood.
-
When working in an area with inadequate ventilation.
-
If a procedure is likely to generate an aerosol or mist of this compound.[16]
-
During emergency response procedures.
If a respirator is required, a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the appropriate choice.[1][5] All personnel required to wear tight-fitting respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.[17][18]
Caption: Respiratory protection decision workflow for handling this compound.
Part 3: Operational and Disposal Plans
Integrating PPE use into your daily workflow and emergency plans is essential for creating a self-validating system of safety.
Standard Handling Protocol
-
Pre-Operational Check: Verify that your chemical fume hood is functioning correctly. Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure spill control materials are readily available.[12]
-
Don PPE: Put on your lab coat, followed by safety goggles. Don gloves last.
-
Conduct Work: Perform all manipulations with this compound well inside the fume hood. Use caution to avoid splashes.
-
Post-Operation: Tightly seal the this compound container.[1][7]
-
Doff PPE: Remove gloves first, using the proper technique. Remove your lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water.[6]
Emergency Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Control Ignition Sources: Immediately turn off any nearby flames, hot plates, or spark-producing equipment.[7][8]
-
Don PPE: Before cleaning, don appropriate PPE, including safety goggles, a face shield, double-layered nitrile gloves, and a lab coat or apron. If the spill is large or in a poorly ventilated area, an air-purifying respirator with organic vapor cartridges is required.[8]
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[1][7][8] Do not use combustible materials like sawdust.[8]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Ensure the waste container is sealed and disposed of according to your institution's hazardous waste procedures.
Disposal Plan
Unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials, paper towels) must be disposed of as hazardous waste.[3][16]
-
Segregation: Collect all this compound waste in a clearly labeled, leak-proof container.
-
Labeling: The container must be labeled "Hazardous Waste" and list the full chemical name ("this compound").
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[3] Never pour this compound down the drain.[1][8]
References
- 1. agilent.com [agilent.com]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. shepherd.edu [shepherd.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. hopenn.com [hopenn.com]
- 12. benchchem.com [benchchem.com]
- 13. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. envirosafetyproducts.com [envirosafetyproducts.com]
- 16. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 17. bp.com [bp.com]
- 18. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
